molecular formula C8H9NO4 B1581399 2-Ethoxy-4-nitrophenol CAS No. 40130-25-4

2-Ethoxy-4-nitrophenol

Cat. No.: B1581399
CAS No.: 40130-25-4
M. Wt: 183.16 g/mol
InChI Key: GIHYKBDWFSOKNN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitrophenol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-nitrophenol
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InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GIHYKBDWFSOKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7068215
Record name Phenol, 2-ethoxy-4-nitro-
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Molecular Weight

183.16 g/mol
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CAS No.

40130-25-4
Record name 2-Ethoxy-4-nitrophenol
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Record name Phenol, 2-ethoxy-4-nitro-
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Record name Phenol, 2-ethoxy-4-nitro-
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Record name Phenol, 2-ethoxy-4-nitro-
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Record name 2-ethoxy-4-nitrophenol
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Foundational & Exploratory

2-Ethoxy-4-nitrophenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-Ethoxy-4-nitrophenol.

Chemical Scaffold for Quinolone Antiprotozoals and Azo Dyes

Executive Summary

This compound (CAS 40130-25-4) is a specialized aromatic ether intermediate used primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and industrial colorants. Its structural significance lies in the ortho-ethoxy group, which provides specific steric and electronic properties distinct from its methoxy analog (guaiacol derivatives).

The compound serves as the critical precursor to 4-Amino-2-ethoxyphenol , the key building block for Decoquinate , a potent quinolone anticoccidial agent used in veterinary medicine. This guide analyzes its physicochemical profile, optimized synthesis routes, and downstream applications in drug development.

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Registry Number 40130-25-4
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Yellow crystalline solid
Melting Point 95–97 °C [1]
Solubility Soluble in ethanol, ethyl acetate, chloroform; sparingly soluble in water; soluble in aqueous alkali (forming phenolate).[1]
pKa (Predicted) ~7.2 (Acidic phenol due to para-nitro electron withdrawal)

Synthesis & Manufacturing

The industrial preparation of this compound relies on the regioselective nitration of 2-ethoxyphenol (catechol monoethyl ether). The presence of the ethoxy group directs the incoming nitro group to the para position relative to the hydroxyl group, although ortho isomers are potential impurities.

Optimized Synthetic Route

Reaction: Nitration via Nitric Acid or Metal Nitrate Catalysis. Precursor: 2-Ethoxyphenol (Guethol).

  • Method A (Standard Acid Nitration): Direct nitration using dilute HNO₃ in acetic acid or aqueous media. This method requires careful temperature control (<20°C) to prevent over-nitration or oxidation of the phenol ring.

  • Method B (Catalytic Nitration): Use of Ferric Nitrate (

    
    ) or solid acid catalysts (e.g., Yb-Mo-Montmorillonite) to improve regioselectivity and yield (up to 96%) [2].
    
Synthesis Workflow Diagram

The following diagram illustrates the transformation from Catechol to the target Nitro intermediate.

Synthesis Catechol Catechol (Starting Material) Guethol 2-Ethoxyphenol (Guethol) Catechol->Guethol Ethylations (Et2SO4, NaOH) Target This compound (Target) Guethol->Target Nitration (HNO3 or Fe(NO3)3) Isomer 2-Ethoxy-6-nitrophenol (Minor Impurity) Guethol->Isomer Side Reaction

Figure 1: Synthetic pathway from Catechol to this compound showing the critical nitration step.[2][3]

Chemical Reactivity & Derivatization

The chemical utility of this compound is defined by two functional handles: the nitro group (reducible) and the phenolic hydroxyl (alkylatable/acylatable).

Reduction to 4-Amino-2-ethoxyphenol

The most commercially relevant reaction is the reduction of the nitro group to an amine. This transforms the electron-withdrawing nitro scaffold into an electron-rich aniline derivative, essential for coupling reactions.

  • Reagents:

    
     / Pd-C, Fe/HCl, or Sodium Dithionite.
    
  • Product: 4-Amino-2-ethoxyphenol (CAS 55483-70-0).[1][4][5]

  • Significance: This amine is the immediate precursor to the drug Decoquinate .

Reaction Mechanism: Nitro Reduction

The reduction proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine.

Reduction Nitro This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine 4-Amino-2-ethoxyphenol (Ar-NH2) Hydroxylamine->Amine 2e- Reduction (Final Product)

Figure 2: Stepwise reduction mechanism of the nitro group to the amino functionality.

Pharmaceutical Applications: The Decoquinate Pathway

While this compound has uses in dye manufacturing (hair dyes and textile azo dyes), its primary high-value application is in veterinary pharmaceuticals.

Decoquinate Synthesis

Decoquinate (Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a coccidiostat used in poultry and cattle. The synthesis relies on the this compound scaffold to establish the 7-ethoxy substitution pattern on the quinolone ring.

Protocol Summary:

  • Reduction: this compound

    
     4-Amino-2-ethoxyphenol.
    
  • Condensation: The amine is reacted with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization (Gould-Jacobs reaction) forms the quinolone core.

  • Alkylation: The 6-position is functionalized (often requiring prior protection/deprotection strategies or starting from a di-substituted benzene) to add the decyl chain [3].

Application Logic

The ethoxy group at position 2 (which becomes position 7 in the quinolone) is critical for the lipophilicity and binding affinity of the final drug molecule. Replacing this with a methoxy group changes the pharmacokinetic profile, making the specific ethyl-substituted starting material non-negotiable.

Analytical Profile (Spectroscopy)

Researchers characterizing this compound should look for the following spectral signatures.

¹H NMR Prediction (DMSO-d₆, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Phenolic OH 10.5 – 11.0 ppmBroad Singlet1HAcidic proton
Ar-H (C3) 7.70 – 7.80 ppmDoublet (

Hz)
1HOrtho to

, Ortho to OEt
Ar-H (C5) 7.80 – 7.90 ppmDoublet of Doublets1HOrtho to

, Meta to OH
Ar-H (C6) 6.90 – 7.00 ppmDoublet (

Hz)
1HOrtho to OH

4.10 – 4.20 ppmQuartet2HMethylene of ethoxy

1.35 – 1.45 ppmTriplet3HMethyl of ethoxy
Infrared (IR) Spectroscopy
  • OH Stretch: Broad band at 3200–3400 cm⁻¹.

  • NO₂ Asymmetric Stretch: Strong band at 1500–1530 cm⁻¹.

  • NO₂ Symmetric Stretch: Strong band at 1300–1350 cm⁻¹.

  • C-O Stretch: 1200–1270 cm⁻¹ (Aryl ether).

Safety & Handling

Hazard Classification: Irritant, Toxic.

  • Health Hazards: Like most nitrophenols, this compound is toxic if swallowed and causes skin/eye irritation. It may cause methemoglobinemia upon prolonged exposure.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Arkat USA. Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. (2003).[6] Link

  • Scientific.Net. Optimization of Synthesis of this compound. (2006).[7] Link

  • Google Patents. Synthesis method of decoquinate (CN102816117A). (2012). Link

Sources

The Molecular Architecture of 2-Ethoxy-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-nitrophenol (CAS 40130-25-4) represents a critical aromatic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of veterinary pharmaceuticals like decoquinate and emerging antiprotozoal agents. Unlike its simpler congener 4-nitrophenol, the introduction of an ortho-ethoxy group imposes unique steric and electronic constraints that modulate its solubility, pKa, and binding affinity in biological targets.

This guide provides a rigorous structural analysis, validated synthesis protocols, and spectroscopic fingerprints for researchers utilizing this compound in drug discovery and chemical biology.

Part 1: Molecular Architecture & Electronic Properties

Structural Geometry and Sterics

The molecule consists of a benzene core trisubstituted in a 1,2,4-pattern. The interplay between the substituents dictates its reactivity and physical state.

  • 1-Hydroxy (Phenol): Acts as a hydrogen bond donor. The acidity is enhanced by the para-nitro group but slightly modulated by the ortho-ethoxy group.

  • 2-Ethoxy (Ether): Provides electron density via resonance (+M effect) but withdraws via induction (-I effect). Crucially, it acts as a hydrogen bond acceptor.

  • 4-Nitro: A strong electron-withdrawing group (EWG) that stabilizes the phenoxide anion through resonance, significantly lowering the pKa compared to unsubstituted phenol.

Intramolecular Hydrogen Bonding

Unlike 4-nitrophenol, which forms strong intermolecular networks (raising its melting point to 113 °C), this compound exhibits intramolecular hydrogen bonding between the phenolic hydroxyl proton and the ether oxygen. This "locking" mechanism reduces the energy penalty for desolvation, potentially enhancing membrane permeability (LogP ~2.22).

Electronic Resonance Pathway

The stability of the conjugate base (phenoxide) is driven by the delocalization of the negative charge onto the nitro group oxygen atoms.

Resonance Phenol Neutral State (Phenol Form) Deprotonation Deprotonation (-H+) Phenol->Deprotonation pKa ~7.2 Phenoxide Phenoxide Anion (Charge on O) Deprotonation->Phenoxide Resonance Nitro-Stabilized Resonance Form Phenoxide->Resonance Charge Delocalization (4-NO2 withdraws)

Figure 1.1: Thermodynamic stability pathway showing the resonance stabilization of the phenoxide anion by the para-nitro group.

Part 2: Physicochemical Profiling

The following data aggregates experimental and high-confidence predicted values.

PropertyValueContext/Significance
CAS Number 40130-25-4Unique identifier (Distinct from 5676-63-1).[1]
Molecular Formula C₈H₉NO₄MW: 183.16 g/mol .
Melting Point 101 °C Lower than 4-nitrophenol (113°C) due to intramolecular H-bonding.
pKa 7.20 ± 0.2 Comparable to 4-nitrophenol (7.15). The ethoxy group's +M and -I effects nearly cancel.
LogP 2.22 Moderate lipophilicity; suitable for CNS/membrane penetration.
Solubility Low (Water)Soluble in DCM, Chloroform, Ethyl Acetate, Ethanol.

Part 3: Spectroscopic Fingerprint (Validation)

To validate the identity of synthesized or purchased batches, use the following NMR assignments. These values distinguish the 1,2,4-substitution pattern from potential isomers (e.g., 2-ethoxy-5-nitrophenol).

Proton NMR (¹H NMR)

Solvent: Chloroform-d (CDCl₃) | Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)AssignmentInterpretation
7.87 dd1HJ = 8.8, 2.5Ar-H5 Ortho to NO₂, Meta to OEt. Deshielded by NO₂.
7.74 d1HJ = 2.5Ar-H3 Meta to NO₂, Ortho to OEt. The small coupling is meta.
6.98 d1HJ = 8.8Ar-H6 Ortho to OH. Shielded relative to H5.
6.25 s (broad)1H--OH Phenolic proton. Shift varies with concentration.
4.20–4.26 m (q)2HJ ≈ 7.0-OCH₂ -Ethoxy methylene.
1.51 t3HJ ≈ 7.0-CH₂CH₃ Ethoxy methyl.

Diagnostic Feature: The doublet of doublets at 7.87 ppm and the meta-coupled doublet at 7.74 ppm confirm the 1,2,4-substitution pattern.

Part 4: Synthesis & Purification Protocols

Synthetic Route: Controlled Nitration

The most robust synthesis involves the nitration of 2-ethoxyphenol (guaiacol ethyl ether). While standard mixed-acid nitration can lead to oxidation side products (quinones), the use of Ferric Nitrate or N₂O₅ improves regioselectivity.

Synthesis Start 2-Ethoxyphenol (Guaiacol Ethyl Ether) Reaction Electrophilic Aromatic Substitution (Nitration at Para position) Start->Reaction Reagent Reagent: HNO3 / Fe(NO3)3 or N2O5 Reagent->Reaction Ortho Byproduct: 2-Ethoxy-6-nitrophenol (Minor) Reaction->Ortho Target Target: This compound (Major, >55% Yield) Reaction->Target

Figure 4.1: Synthetic pathway prioritizing para-substitution via electronic direction of the hydroxyl group.

Step-by-Step Protocol (Ferric Nitrate Method)

Based on catalytic optimization studies (Ref 3).

  • Preparation: Dissolve 2-ethoxyphenol (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add Fe(NO₃)₃·9H₂O (0.5 equiv) and stir at room temperature.

  • Nitration: Add dilute HNO₃ (1.2 equiv) dropwise over 30 minutes. Maintain temperature < 35 °C to prevent over-nitration (picric acid derivatives).

  • Quenching: Pour reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.

  • Extraction: If oil forms, extract with Dichloromethane (3 x 30 mL). Wash organic layer with Brine.

  • Purification (Critical): Recrystallize from Ethanol/Water (1:1) .

    • Note: Isomers (6-nitro) are more soluble in ethanol and will remain in the mother liquor.

  • Validation: Check Melting Point (Target: 100–102 °C).

Part 5: Applications in Drug Development

Decoquinate Synthesis

This compound is the direct precursor to the quinolone coccidiostat Decoquinate .

  • Mechanism: The nitro group is reduced to an amine (-NH₂), which then undergoes cyclization with diethyl ethoxymethylenemalonate (EMME) to form the quinolone core.

  • Relevance: Decoquinate is currently being repurposed for anti-malarial activity (mitochondrial electron transport inhibition).

Antileishmanial Agents

Recent studies (Ref 4) utilize the this compound scaffold to synthesize arylimidamide-azole hybrids. The ethoxy group at the ortho position was found to optimize the selectivity index (SI) against L. donovani compared to methoxy or propoxy analogs, likely due to optimal steric fit in the target binding pocket.

References

  • ChemicalBook. this compound Properties and Synthesis. (Accessed 2025).[2] Link

  • National Institutes of Health (PubChem). Compound Summary: this compound.Link

  • BenchChem. Synthesis and Catalytic Optimization of Nitrophenols. (Cited for Ferric Nitrate protocol).[3][4] Link

  • Journal of Medicinal Chemistry (via PMC). Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids. (Detailed NMR and biological application). Link

  • Google Patents. WO2020057403A1 - Indole derivative and medical application thereof. (Source of specific 1H NMR data). Link

Sources

2-Ethoxy-4-nitrophenol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-nitrophenol

Introduction

This compound is a substituted phenol derivative featuring an ethoxy group and a nitro group on the benzene ring. As a nitroaromatic compound, it serves as a valuable intermediate in various fields of organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electron-donating ethoxy group, and an electron-withdrawing nitro group—provides a versatile scaffold for further chemical transformations. The nitro group, for instance, can be readily reduced to an amino group, opening pathways to a diverse array of functionalized compounds and heterocyclic systems.[2]

This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the electrophilic nitration of 2-ethoxyphenol. It details the underlying reaction mechanism, presents a validated experimental protocol, and compares various nitrating systems.

Chemical Properties of this compound
Molecular Formula C₈H₉NO₄[3]
Molecular Weight 183.16 g/mol [3]
CAS Number 40130-25-4[4]
Appearance Data not consistently available; likely a solid at room temperature.
Boiling Point 342.6°C at 760 mmHg[5]
Flash Point 161°C[5]
Density 1.306 g/cm³[5]
LogP 1.97 - 2.22[4][5]

Primary Synthesis Pathway: Electrophilic Nitration of 2-Ethoxyphenol

The most direct and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution reaction involving the nitration of 2-ethoxyphenol.[6] This process introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the position para to the hydroxyl group.

Causality and Mechanistic Insights

The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and ethoxy (-OC₂H₅) groups already present on the benzene ring. Both are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.

The nitronium ion (NO₂⁺) is the active electrophile in this reaction. It attacks the electron-rich aromatic ring. While attack is possible at both the ortho and para positions relative to the activating groups, the para position to the hydroxyl group (position 4) is favored. This preference is largely due to steric hindrance; the bulky ethoxy group at position 2 impedes the approach of the electrophile to the adjacent ortho position (position 6). The hydroxyl group is a stronger activating group than the ethoxy group, further favoring substitution at its para position. The direct nitration of similar phenols often results in a mixture of isomers, but the substitution pattern of 2-ethoxyphenol strongly favors the 4-nitro product.[7]

G A Generation of Electrophile (Nitronium Ion, NO₂⁺) e.g., HNO₃ + H₂SO₄ ⇌ NO₂⁺ + HSO₄⁻ + H₂O B Electrophilic Attack Nitronium ion attacks the electron-rich π-system of 2-Ethoxyphenol. A->B NO₂⁺ C Formation of Sigma Complex (Arenium Ion) A resonance-stabilized carbocation intermediate is formed. The positive charge is delocalized over the ring. B->C Attack at C4 (para) D Deprotonation A weak base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group. C->D Resonance Stabilization E Restoration of Aromaticity The aromatic ring is reformed, yielding the final product, this compound. D->E Proton Transfer

Mechanism of Electrophilic Nitration
Comparative Analysis of Nitrating Systems

Several nitrating agents can be employed for this synthesis, each with distinct advantages concerning yield, reaction conditions, and safety. The choice of reagent is critical and depends on the desired scale, purity requirements, and available equipment.

Nitrating System Solvent Conditions Reported Yield Key Insights & Causality Reference
Dinitrogen Pentoxide (N₂O₅) 1,2-Dichloroethane0 - 35 °C, 2 hours96.08%N₂O₅ is a powerful nitrating agent, allowing for high yields under relatively mild, anhydrous conditions, which minimizes side reactions. The low temperature helps control the reaction's exothermicity.[5][8]
Ferric Nitrate (Fe(NO₃)₃) Acetic AnhydrideNot specified55.48%Ferric nitrate serves as a catalyst, providing a milder alternative to strong acid mixtures. It is considered an optimal catalyst for this specific nitration, balancing reactivity and selectivity.[6]
Nitric Acid / Montmorillonite KSF Tetrahydrofuran20 °C, 7 hours62.0%This system represents a greener approach using a solid acid catalyst (Montmorillonite). It facilitates nitration under mild conditions, though it may result in a mixture of isomers including 2-ethoxy-6-nitrophenol.[5]
Experimental Protocol: Synthesis via Dinitrogen Pentoxide

This protocol is based on a high-yield synthesis method and represents a robust procedure for laboratory-scale preparation.[8]

Materials and Equipment:

  • 2-Ethoxyphenol (0.1 mol)

  • 3 mol/L solution of Dinitrogen Pentoxide (N₂O₅) in 1,2-dichloroethane (37 mL)

  • 1,2-Dichloroethane (40 mL)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Add 2-ethoxyphenol (0.1 mol) and 40 mL of 1,2-dichloroethane to the three-necked flask.

  • Cooling: Cool the mixture to 0 °C using an ice bath while stirring. The low temperature is crucial for controlling the reaction rate and preventing the formation of undesired byproducts.[9]

  • Addition of Nitrating Agent: Slowly add the 3 mol/L N₂O₅ solution (37 mL) dropwise to the flask over a period of approximately 30-45 minutes, ensuring the internal temperature does not rise significantly above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (between 0 and 35 °C) for 2 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[9]

  • Quenching: Terminate the reaction by carefully adding 13.8 g of deionized water to the reaction mixture to decompose any remaining N₂O₅.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic phase.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the 1,2-dichloroethane under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude this compound. Further purification can be achieved through recrystallization, typically from an ethanol/water mixture, to yield the final product.

G start Start Materials: - 2-Ethoxyphenol - N₂O₅ in Dichloroethane step1 Step 1: Reaction Setup Combine 2-Ethoxyphenol and dichloroethane in a flask. Cool to 0°C. start->step1 step2 Step 2: Nitration Slowly add N₂O₅ solution. Maintain low temperature. Stir for 2 hours. step1->step2 step3 Step 3: Quenching Add water to terminate the reaction. step2->step3 step4 Step 4: Extraction Separate the organic layer containing the product. step3->step4 step5 Step 5: Drying & Evaporation Dry with Na₂SO₄ and remove solvent via rotary evaporator. step4->step5 step6 Step 6: Purification Recrystallize crude product to obtain pure compound. step5->step6 end Final Product: This compound step6->end

Experimental Workflow for Synthesis

Alternative Synthesis Pathways

While the direct nitration of 2-ethoxyphenol is the most common route, other strategies can be envisaged, typically involving the introduction of the ethoxy group to a pre-functionalized nitroaromatic ring.

  • Ethylation of 4-Nitrocatechol: This pathway would involve the selective O-ethylation of 4-nitrocatechol. The challenge lies in achieving mono-ethylation selectively at the hydroxyl group adjacent to the nitro group, as both hydroxyl groups are activated. This would require the use of a protecting group strategy to differentiate the two hydroxyls, adding complexity and steps to the overall synthesis.

  • Williamson Ether Synthesis: A plausible route involves the reaction of a 2-halo-5-nitrophenol (e.g., 2-chloro-5-nitrophenol) with sodium ethoxide. This nucleophilic aromatic substitution would replace the halide with an ethoxy group. The viability of this pathway depends heavily on the activation of the halide by the nitro group and the availability of the starting halophenol.

These alternative routes are generally more complex and less atom-economical than the direct nitration of 2-ethoxyphenol, making them less favorable for large-scale production unless specific precursor availability dictates their use.

Purification and Characterization

The purity of the final product is critical for its intended application. Following synthesis, this compound is typically purified and its identity confirmed using standard analytical techniques.

  • Purification: The primary method for purification is recrystallization from a suitable solvent system, such as ethanol-water or acetic acid.[9] For higher purity, column chromatography on silica gel may be employed.

  • Characterization:

    • Melting Point: A sharp melting point range is indicative of high purity.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be employed to track reaction progress.[4] A reverse-phase method using an acetonitrile/water mobile phase is suitable for analysis.[4]

    • Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. Expected characteristic peaks include those for the O-H stretch of the phenol, C-H stretches of the aromatic ring and ethyl group, asymmetric and symmetric N-O stretches of the nitro group, and C-O stretches of the ether and phenol.[6]

Conclusion

The synthesis of this compound is most efficiently achieved through the electrophilic nitration of 2-ethoxyphenol. The choice of nitrating agent significantly impacts reaction yield and conditions, with systems like dinitrogen pentoxide in 1,2-dichloroethane offering high yields under controlled, low-temperature conditions. A thorough understanding of the electrophilic aromatic substitution mechanism is key to optimizing this transformation and minimizing the formation of isomeric byproducts. Standard purification and analytical techniques are essential to ensure the isolation of a high-purity product suitable for subsequent applications in research and development.

References

Sources

Physical Properties and Characterization of 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of 2-Ethoxy-4-nitrophenol (CAS 40130-25-4), a critical intermediate in the synthesis of pharmaceutical agents such as Decoquinate.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (also known as 4-nitro-2-ethoxyphenol) is an aromatic organic compound characterized by a phenolic core substituted with an ethoxy group at the ortho position and a nitro group at the para position relative to the hydroxyl moiety.[1][2][3][4] It serves as a pivotal building block in medicinal chemistry, most notably as the direct precursor to Decoquinate , a quinolone coccidiostat used in veterinary medicine. Its physical behavior is governed by strong intramolecular hydrogen bonding between the hydroxyl and ethoxy groups, which modulates its acidity (pKa) and solubility profile compared to other nitrophenol isomers.

Molecular Identity & Structural Analysis

The physicochemical behavior of this compound is defined by its electronic push-pull system. The electron-donating ethoxy group (


) and electron-withdrawing nitro group (

) create a polarized aromatic system, influencing its dipole moment and crystal packing.
Structural Specifications
  • IUPAC Name: this compound[1][3][5]

  • CAS Registry Number: 40130-25-4[1][2][3][4][6]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 183.16 g/mol [3]

  • SMILES: CCOC1=C(O)C=CC(=C1)=O[6]

Functional Group Topology

The following diagram illustrates the functional connectivity and electronic influences within the molecule.

MolecularStructure cluster_0 Core Structure: this compound Phenol Phenolic -OH (H-Bond Donor) Ring Benzene Ring Phenol->Ring Attached at C1 Ethoxy 2-Ethoxy Group (-OCH2CH3) (Steric Bulk/Donor) Phenol->Ethoxy Intramolecular H-Bonding Ethoxy->Ring Attached at C2 Nitro 4-Nitro Group (-NO2) (Electron Withdrawing) Nitro->Ring Attached at C4

Figure 1: Structural topology highlighting the intramolecular hydrogen bond between the phenolic hydroxyl and the ethoxy oxygen, which stabilizes the molecule and reduces water solubility.[7]

Thermodynamic & Phase Transition Properties

Precise thermal data is essential for handling and purification processes (e.g., recrystallization). The compound exists as a yellow crystalline solid at standard temperature and pressure.

PropertyValue / RangeConditionSource
Physical State Solid (Crystalline Powder)25°C, 1 atm[1, 4]
Color Yellow-[1, 4]
Melting Point 101 °C (Exp.)Range: 103–112 °C (Crude)[1, 3]
Boiling Point 342.6 ± 27.0 °CPredicted (760 mmHg)[3]
Density 1.306 ± 0.06 g/cm³Predicted[3]
Flash Point > 110 °CEstimated-

Expert Insight: The melting point range of 103–112 °C reported in synthesis literature often reflects crude material. High-purity samples (recrystallized from ethanol/water) typically exhibit a sharper melting point near 101 °C .

Solubility & Partitioning Profiles

The solubility of this compound is dictated by its lipophilicity. The ethoxy chain increases the LogP relative to 4-nitrophenol, making it less soluble in water but highly soluble in organic solvents suitable for nucleophilic substitution reactions.

Solvent Compatibility Table
SolventSolubility RatingApplication Relevance
Water Slightly SolublePoor solvent for reaction; good for precipitation/washing.
Ethanol SolublePreferred solvent for recrystallization.
Dichloromethane SolubleExtraction and chromatography.
Ethyl Acetate SolubleExtraction organic phase.
Toluene Moderately SolubleUsed in high-temp synthesis steps.
Physicochemical Constants[8]
  • LogP (Octanol-Water): 1.97 [2].[1] This value indicates moderate lipophilicity, suggesting the compound will partition readily into organic membranes or solvents.

  • pKa (Acid Dissociation): 7.20 ± 0.22 (Predicted) [3]. The nitro group significantly increases the acidity of the phenol (compared to phenol pKa ~10), facilitating deprotonation by weak bases (e.g., K2CO3) during alkylation reactions.

Ionization Neutral Neutral Form (Protonated) Transition Equilibrium pKa ≈ 7.2 Neutral->Transition -H+ Base Base (B:) Base->Transition Anion Phenoxide Anion (Nucleophilic) Transition->Anion Stabilized by -NO2

Figure 2: Ionization equilibrium. The pKa of ~7.2 allows for easy generation of the phenoxide anion, the active species in subsequent etherification reactions.

Synthesis & Experimental Protocols

The synthesis of this compound is typically achieved via the nitration of 2-ethoxyphenol. This process requires careful control of temperature and catalyst to maximize regioselectivity for the para position (4-position) over the ortho position (6-position).

Optimized Synthesis Workflow

Reaction: Nitration of 2-ethoxyphenol using Nitric Acid or Metal Nitrates. Catalyst: Ferric Nitrate (


) has been identified as an optimal catalyst to improve yield and selectivity [1].
  • Preparation: Dissolve 2-ethoxyphenol in a suitable solvent (e.g., acetic acid or dilute ethanol).

  • Nitration: Add nitrating agent dropwise at controlled temperatures (typically < 20°C to prevent di-nitration).

  • Quenching: Pour reaction mixture into ice water. The product, being less soluble in cold water, precipitates.

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (1:1 v/v) to remove the 6-nitro isomer.

  • Yield: Optimized conditions can achieve yields > 55% [1].

Spectral Characterization (Validation)

To confirm the identity of the physical sample, the following spectral signals should be observed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.87 (dd, J=8.8, 2.5 Hz, 1H, Ar-H ortho to NO2)
      
    • 
       7.74 (d, J=2.5 Hz, 1H, Ar-H ortho to NO2 & Ethoxy)
      
    • 
       6.98 (d, J=8.8 Hz, 1H, Ar-H ortho to OH)
      
    • 
       6.25 (s, 1H, -OH)
      
    • 
       4.20-4.26 (q, 2H, -OCH2-)
      
    • 
       1.51 (t, 3H, -CH3) [4]
      

Handling and Safety (MSDS Summary)

While specific MSDS data for this intermediate is less common than for parent nitrophenols, it shares the general hazard profile of nitrophenols:

  • Health Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place away from light. Hygroscopicity is low, but moisture should be avoided to maintain stoichiometry in synthesis.

References

  • Optimization of Synthesis of this compound. Scientific.Net.
  • Phenol, 2-ethoxy-4-nitro- Chromatographic Properties . SIELC Technologies. Link (Provides LogP and HPLC retention data).

  • This compound Chemical Properties . ChemicalBook.[8][9] Link (Aggregates predicted MP, BP, Density, and pKa).

  • Indole derivative and medical application thereof. Google Patents (WO2020057403A1).

Sources

2-Ethoxy-4-nitrophenol safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Physicochemical Profiling of 2-Ethoxy-4-nitrophenol

Executive Summary

This compound (CAS: 40130-25-4) is a specialized aromatic ether-phenol intermediate primarily utilized in the synthesis of pharmaceutical and veterinary compounds, most notably the coccidiostat Decoquinate .[1][2][3][4][5][6] Characterized by its yellow crystalline form and dual functionality (phenolic hydroxyl and ethoxy ether), it presents specific handling challenges related to nitrophenol toxicity and skin sensitization. This guide provides a comprehensive technical profile for researchers, emphasizing the critical distinction between isomeric forms and establishing a self-validating safety protocol.

Part 1: Chemical Identity & Physicochemical Profile

Critical Identity Note: The CAS number 5676-63-1 is frequently cited in varying contexts but often conflated with isomeric forms. For the specific molecule This compound (where the ethoxy group is at the ortho position and the nitro group is at the para position relative to the hydroxyl), CAS 40130-25-4 is the definitive identifier used by major reference standards (e.g., SynZeal, ChemicalBook). Researchers must verify the structure via NMR/IR before use to ensure the correct isomer is employed.

PropertySpecification
Chemical Name This compound
Synonyms 4-Nitroguaiacol ethyl ether; 4-Nitro-2-ethoxyphenol
CAS Number 40130-25-4 (Primary); 5676-63-1 (Verify Isomer)
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Yellow crystalline powder or solid
Melting Point 95–97 °C (Experimental)
Solubility Soluble in ethanol, DCM, ethyl acetate; Poorly soluble in water
Acidity (pKa) ~7.2 (Predicted) – Less acidic than 4-nitrophenol due to ethoxy donation

Part 2: Hazard Characterization & Toxicology

Mechanism of Toxicity: Like many nitrophenols, this compound acts as a weak uncoupler of oxidative phosphorylation. The nitro group withdraws electron density, facilitating the transport of protons across mitochondrial membranes, which can disrupt ATP synthesis. However, the presence of the electron-donating ethoxy group at the ortho position mitigates this effect compared to 2,4-dinitrophenol (DNP), shifting the primary hazard profile toward tissue irritation and sensitization .

GHS Classification (Inferred from Analogs & SDS Data):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).

Visual 1: Hazard Assessment Workflow This diagram illustrates the biological interaction pathway and necessary response logic.

HazardWorkflow Exposure Exposure Event Route Route: Dermal/Inhalation Exposure->Route Mechanism Mech: Uncoupling & Irritation Route->Mechanism Symptom Symptom: Yellow Staining, Erythema Mechanism->Symptom Response Response: PEG 400 Wash + Water Symptom->Response Immediate Action

Caption: Logical flow from exposure to biological mechanism and required immediate intervention.

Part 3: Safe Handling & Storage Protocol

This protocol utilizes a self-validating approach: you must confirm specific conditions (Checkpoints) before proceeding to the next step.

Step 1: Pre-Handling Validation (The "Go/No-Go" Check)
  • Checkpoint A: Verify ventilation.[7] Anemometer reading at fume hood sash must be >0.5 m/s.

  • Checkpoint B: Glove Integrity. Double-gloving is required. Inner layer: Latex (dexterity); Outer layer: Nitrile (>0.11mm thickness). Reason: Nitrophenols can permeate thin nitrile over time; the inner latex provides a secondary barrier and visual contrast if the outer glove breaches.

Step 2: Operational Handling
  • Weighing: Always weigh inside the fume hood. Use an antistatic gun if the powder is dry/fluffy to prevent electrostatic dispersion.

  • Solubilization: Dissolve in organic solvent (e.g., Ethanol or DCM) immediately to reduce dust hazard.

    • Note: The solution will likely be bright yellow. Any spill is immediately visible.

Step 3: Storage Logic
  • Condition: Store at 2–8°C.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

    • Causality: The ethoxy ether linkage is susceptible to slow oxidation to peroxides, and the nitro group is light-sensitive. Dark, inert storage prevents degradation into dark brown tars.

Part 4: Synthesis & Application Context

Primary Application: this compound is a critical intermediate in the synthesis of Decoquinate (Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate), a potent coccidiostat used in veterinary medicine.

Synthesis Pathway: The standard industrial route involves the nitration of 2-ethoxyphenol (Catechol monoethyl ether).

  • Nitration: 2-Ethoxyphenol is treated with dilute nitric acid or Ferric Nitrate.

    • Selectivity: The ethoxy group directs ortho/para. Since the ortho position (relative to ethoxy) is sterically hindered and the para position (relative to OH) is activated, the 4-nitro isomer is favored, though 6-nitro isomers are common byproducts requiring recrystallization.

  • Reduction: The nitro group is reduced (Fe/HCl or H2/Pd) to form 4-Amino-2-ethoxyphenol .

  • Condensation: The amine reacts with EMME (Ethoxymethylenemalonate) to form the quinoline core of Decoquinate.

Visual 2: Synthesis & Application Pathway

SynthesisPath Start 2-Ethoxyphenol (Starting Material) Reagent1 Nitration (HNO3 or Fe(NO3)3) Start->Reagent1 Intermediate This compound (Target Intermediate) Reagent1->Intermediate Electrophilic Subst. Reagent2 Reduction (H2/Pd or Fe/HCl) Intermediate->Reagent2 Amine 4-Amino-2-ethoxyphenol Reagent2->Amine Final Decoquinate (Veterinary Drug) Amine->Final Condensation & Cyclization

Caption: Synthetic progression from raw material to the pharmaceutical active ingredient Decoquinate.

Part 5: Emergency Response

ScenarioProtocolMechanism of Action
Skin Contact Do NOT use plain water initially. Scrub with Polyethylene Glycol (PEG 300/400) or Ethanol, then flush with water.Nitrophenols are lipophilic. Water alone may spread the chemical. PEG solubilizes the phenol, allowing it to be washed away.
Eye Contact Flush with saline/water for 15 mins. Lift eyelids.Dilution of the acidic/irritating residue.
Spill (Solid) Dampen with PEG/Water spray to prevent dust. Scoop into hazardous waste.Preventing dust inhalation is the priority.
Fire Use CO2 or Foam.[7] Evacuate. Burning nitrophenols release toxic Nitrogen Oxides (NOx).

References

  • LookChem. (2024). This compound Product Identification and CAS 40130-25-4 Verification. Retrieved from

  • Hao, Z., Xiao, K., & Wang, L. (2013). Optimization of Synthesis of this compound. Advanced Materials Research. Retrieved from

  • Arkat USA. (2006). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. (Confirming MP 95-97°C). Retrieved from

  • SynZeal. (2024). Decoquinate Impurity Standards and Synthesis Pathway. Retrieved from [6]

  • Google Patents. (2012). CN102816117A: Synthesis method of decoquinate. (Detailing the use of this compound as a key intermediate). Retrieved from

Sources

commercial suppliers of 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing of 2-Ethoxy-4-nitrophenol for Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, its role as a key intermediate, and a detailed survey of its commercial suppliers. Furthermore, it offers practical, field-proven insights into quality verification and safe handling protocols to ensure the integrity of your research and development endeavors.

Introduction to this compound: A Versatile Intermediate

This compound (CAS No. 40130-25-4) is an aromatic organic compound characterized by an ethoxy group and a nitro group attached to a phenol ring.[1][2] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[3] The strategic placement of its functional groups allows for a variety of chemical transformations, making it a crucial building block in multi-step synthetic pathways.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₉NO₄[2]

  • Molecular Weight: 183.16 g/mol [2]

  • Appearance: Typically a solid powder or crystalline substance.

  • Synonyms: Phenol, 2-ethoxy-4-nitro-[1][2]

The presence of the nitro group, a strong electron-withdrawing group, and the phenolic hydroxyl group, which can be deprotonated, influences the reactivity of the aromatic ring, making it amenable to nucleophilic substitution and other modifications essential for drug discovery and development.

Sourcing and Procurement: A Guide to Commercial Suppliers

The selection of a reliable chemical supplier is a critical first step in any research project. The purity, consistency, and documentation provided with a starting material like this compound can significantly impact experimental outcomes. When evaluating suppliers, researchers should consider factors such as purity specifications, availability of analytical data (e.g., Certificate of Analysis), packaging options, and regional availability.

Below is a comparative table of commercial suppliers offering this compound. This list is curated from various chemical directories and manufacturer listings to provide a broad overview of the global market.[4][5]

Supplier NamePurity / Grades OfferedRegion / CountryNotes
Henan Alfachem Co.,Ltd.Typically ≥98%ChinaA common supplier listed on multiple chemical platforms.[4]
Hubei Xinyuanshun Pharmaceutical Chemical Co., Ltd.Research & Bulk GradesChinaSpecializes in pharmaceutical chemicals.[4]
Hefei TNJ Chemical Industry Co.,Ltd.Industrial & Research GradesChinaOffers a range of chemical products.[4]
Amadis Chemical Company LimitedCustom Synthesis AvailableGlobalProvides a wide array of fine chemicals for R&D.[4]
Shaanxi Dideu Medichem Co. Ltd≥98%ChinaFocuses on pharmaceutical intermediates.[4]
DAYANG CHEM (HANGZHOU) CO.,LTDResearch & Bulk QuantitiesChinaA major chemical supplier with a broad catalog.[4]

Note: Availability and specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis for your specific lot.

Synthetic Pathway Overview

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A common and high-yield method involves the direct nitration of 2-Ethoxyphenol.[6] The process requires careful control of reaction conditions to ensure selective nitration at the para-position relative to the hydroxyl group.

A representative synthesis is the reaction of 2-Ethoxyphenol with dinitrogen pentoxide in a chlorinated solvent. This method has been reported to achieve yields as high as 96%.[6]

G reactant1 2-Ethoxyphenol (CAS: 94-71-3) process_node Nitration Reaction (0-35°C, 2h) Yield: ~96% reactant1->process_node reactant2 Dinitrogen Pentoxide (N₂O₅) in 1,2-dichloroethane reactant2->process_node product This compound (CAS: 40130-25-4) process_node->product Selective para-nitration

Caption: Synthetic workflow for this compound via nitration.

Quality Control and Analytical Verification

Upon receipt of this compound, independent verification of its purity and identity is a cornerstone of good laboratory practice. While the supplier's Certificate of Analysis provides initial data, in-house confirmation is recommended, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[1]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from standard methodologies for analyzing phenolic compounds.[1]

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphoric Acid or Formic Acid (for Mass Spectrometry compatible methods)[1]

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent)[1]

  • Data acquisition and analysis software

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% acid (phosphoric or formic). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV-Vis scan of the compound; nitrophenols typically have strong absorbance in the UV range.

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • System Equilibration: Flush the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main this compound peak relative to the total area of all peaks.

5. Interpretation of Results:

  • A high area percentage (e.g., >98%) indicates a high-purity sample.

  • The presence of significant secondary peaks may suggest impurities from the synthesis or degradation products. Further characterization by mass spectrometry (LC-MS) may be necessary to identify these impurities.

Safe Handling and Storage

As with all nitrophenol derivatives, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general hazards for this class of compounds include potential toxicity if swallowed, inhaled, or in contact with skin.[7]

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Always consult the product-specific SDS provided by your chosen supplier for detailed safety information before handling the chemical.[9]

References

  • PubChem. (n.d.). Phenol, 2-ethoxy-4-nitro-. National Center for Biotechnology Information. Retrieved from [Link][2]

  • LookChem. (n.d.). This compound. Retrieved from [Link][5]

  • Manglam Chemicals. (n.d.). 2-Ethoxy Phenol CAS No 94-71-3. Retrieved from [Link][3]

  • SIELC Technologies. (2018). Phenol, 2-ethoxy-4-nitro-. Retrieved from [Link][1]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link][7]

Sources

The Janus Molecule: A Technical Guide to Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenols represent a class of "Janus molecules"—compounds with dual faces of extreme toxicity and profound therapeutic utility. From their 18th-century origins as high-explosive munitions (Picric Acid) to their mid-20th-century abuse as metabolic uncouplers (2,4-DNP), and finally to their modern role as precision pharmacophores in Parkinson’s disease management (Tolcapone), the history of nitrophenols is a lesson in structure-activity relationships (SAR).[1] This guide analyzes the chemical evolution, metabolic mechanisms, and synthesis protocols of nitrophenol derivatives for drug development professionals.

Chapter 1: The Explosive Origins (1771–1914)

The history of nitrophenols begins not in the pharmacy, but in the dye works and the battlefield.

The Discovery of Picric Acid

The first nitrophenol derivative, 2,4,6-trinitrophenol (Picric Acid) , was synthesized in 1771 by Peter Woulfe , who treated indigo with nitric acid. However, it was Auguste Laurent in 1841 who elucidated its structure and established the modern synthesis route via the nitration of phenol.

  • Chemical Significance: Picric acid was the first high explosive suitable for artillery shells because it could withstand the shock of firing without detonating prematurely.

  • Industrial Application: Adopted by the British as Lyddite and the French as Melinite, it defined early modern warfare until being displaced by TNT (Trinitrotoluene), which was safer to handle and did not form shock-sensitive picrate salts with metal casings.

Chapter 2: The Metabolic Hack – 2,4-Dinitrophenol (DNP)

During World War I, French munitions workers handling DNP intermediates exhibited significant weight loss, fatigue, and hyperthermia.[1] This observation led to the first "fat burner" craze and the discovery of mitochondrial uncoupling.

The Stanford Era (1933)

Maurice Tainter and colleagues at Stanford University formalized the study of 2,4-Dinitrophenol (DNP) in 1933.[1] They confirmed that DNP elevated the basal metabolic rate (BMR) by up to 50% without increasing physical activity.[1]

  • Clinical Outcome: While effective for obesity, the therapeutic index was razor-thin. Side effects included cataracts, fatal hyperthermia (cooking from the inside out), and death, leading to its ban by the FDA in 1938.

Mechanism of Action: Mitochondrial Uncoupling

DNP acts as a protonophore . It disrupts the chemiosmotic gradient required for ATP synthesis.

  • Proton Pickup: In the acidic intermembrane space (IMS), the lipophilic DNP anion binds a proton (

    
    ) to become neutral (
    
    
    
    ).[1]
  • Translocation: The neutral molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Proton Release: In the alkaline matrix, DNP releases the proton, dissipating the electrochemical gradient (

    
    ).
    
  • ** futile Cycle:** The anionic DNP is pushed back to the IMS by the membrane potential, repeating the cycle. Energy from substrate oxidation is lost as heat rather than stored as ATP.[1]

DNP_Mechanism IMS Intermembrane Space (High [H+]) DNP_H DNP-H (Neutral) IMS->DNP_H H+ binds DNP⁻ ATP_Syn ATP Synthase IMS->ATP_Syn H+ Flow (Blocked/Bypassed) Matrix Mitochondrial Matrix (Low [H+]) DNP_neg DNP⁻ (Anion) Matrix->DNP_neg Releases H+ (Heat generated) DNP_H->Matrix Diffuses across IMM DNP_neg->IMS Driven by Membrane Potential ETC Electron Transport Chain ETC->IMS Pumps H+

Figure 1: The protonophore cycle of 2,4-DNP, illustrating the bypass of ATP Synthase.

Chapter 3: Pharmaceutical Evolution

The toxicity of the nitro group often leads medicinal chemists to reduce it to an amine (e.g., p-nitrophenol


p-aminophenol 

Paracetamol). However, select modern drugs retain the nitrophenol moiety for specific binding properties.
The COMT Inhibitors (Parkinson's Disease)

In the treatment of Parkinson's, Levodopa is degraded by Catechol-O-Methyltransferase (COMT).[1][2][3][4] Inhibiting COMT extends the half-life of Levodopa.[1][2][3][5]

  • Tolcapone & Entacapone: These drugs feature a nitrocatechol core.[1] The electron-withdrawing nitro group increases the acidity of the phenolic hydroxyls (

    
    ), mimicking the transition state of the catechol substrate and allowing tight binding to the COMT active site.[6]
    
  • Toxicity Note: Tolcapone is associated with hepatotoxicity, partly linked to its ability to uncouple oxidative phosphorylation (reminiscent of DNP), whereas Entacapone is less lipophilic and safer.

Data Comparison: Nitrophenol Derivatives
CompoundStructure / ClassPrimary UseMechanismToxicity / Status
Picric Acid 2,4,6-TrinitrophenolExplosive / DyeShock-sensitive detonationHepatotoxic; obsolete
2,4-DNP 2,4-DinitrophenolWeight Loss (Illicit)Protonophore (Uncoupler)Fatal hyperthermia; Banned (1938)
Paracetamol N-acetyl-p-aminophenolAnalgesicCOX inhibition (derived from p-nitrophenol)Hepatotoxic in overdose
Tolcapone Nitrocatechol derivativeParkinson's DrugCOMT InhibitorHepatotoxic (Black Box Warning)
Entacapone Nitrocatechol derivativeParkinson's DrugCOMT InhibitorSafer; Standard of Care

Chapter 4: Experimental Protocol

Regioselective Nitration of Phenol (Green Chemistry Method)

Traditional nitration uses


, which is hazardous and yields difficult-to-separate mixtures.[1] The following protocol uses Copper(II) Nitrate, offering higher regioselectivity and safety.

Objective: Synthesize o-nitrophenol and p-nitrophenol with high regioselectivity.

Reagents:

  • Phenol (Solid)[1]

  • Copper(II) Nitrate Trihydrate (

    
    )[1][7]
    
  • Acetic Acid (Glacial)[1]

  • Ethyl Acetate (for extraction)[1]

Protocol Steps:

  • Preparation: Dissolve 1.0 mmol of phenol in 2 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 0.5 mmol of

    
    . The copper salt acts as the nitrating agent source.[8]
    
  • Reaction:

    • Method A (Stirring): Stir at room temperature for 4 hours.

    • Method B (Microwave - Recommended): Irradiate at 100W for 60 seconds.

  • Quenching: Pour the mixture into 10 mL of ice-cold water.

  • Extraction: Extract the product with ethyl acetate (

    
     mL). Wash the organic layer with saturated 
    
    
    
    to remove acetic acid.
  • Purification: Dry over anhydrous

    
     and evaporate solvent.
    
  • Analysis: Separate isomers via column chromatography (Silica gel; Hexane:EtOAc 9:1). o-nitrophenol (yellow oil/solid) elutes first due to intramolecular hydrogen bonding; p-nitrophenol (solid) elutes later.[1]

Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The copper coordinates with the phenolic oxygen, directing the nitronium ion (


) preferentially to the ortho position.

Nitration_Pathway Phenol Phenol (C6H5OH) Complex Cu-Phenol Complex (Ortho-directing) Phenol->Complex + Cu(NO3)2 Transition Sigma Complex (Wheland Intermediate) Complex->Transition + NO2+ Ortho o-Nitrophenol (Major Product) Transition->Ortho Fast Para p-Nitrophenol (Minor Product) Transition->Para Slow

Figure 2: Regioselective pathway of Copper(II) Nitrate mediated nitration.[1]

References

  • Woulfe, P. (1771).[1] Experiments to shew the nature of Aurum Mosaicum. Philosophical Transactions. Link[1]

  • Tainter, M. L., et al. (1933).[1] Use of dinitrophenol in obesity and related conditions. JAMA.[1] Link

  • Grundlingh, J., et al. (2011).[1] 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity.[1] Journal of Medical Toxicology. Link

  • Learmonth, D. A., et al. (2002).[1] Tolcapone and Entacapone: A Structural Comparison. Current Medicinal Chemistry. Link

  • Baghernejad, B. (2009).[1][8] Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education. Link[1]

  • FDA Drug Safety Communication. (2014). Tolcapone (Tasmar) Liver Injury Warnings. Link

Sources

Substituted Nitrophenols: From Metabolic Modulators to Synthetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitrophenols represent a chemically diverse class of compounds characterized by the presence of one or more nitro groups (-NO₂) attached to a phenolic ring. While historically associated with industrial dyes and environmental toxicity, recent translational research has repositioned these molecules as critical tools in metabolic pharmacology and drug discovery. This guide analyzes their utility as mitochondrial uncouplers for neuroprotection, their pivotal role as intermediates in pharmaceutical synthesis (e.g., acetaminophen), and their application in environmental sensing.

Part 1: Chemical Diversity & Pharmacophore Potential

The physicochemical behavior of substituted nitrophenols is dictated by the strong electron-withdrawing nature of the nitro group (


) and the electron-donating phenolic hydroxyl group (

). The interplay between these groups via resonance and induction dramatically alters the acidity (

) and lipophilicity of the molecule, determining its biological activity.
Structure-Activity Relationships (SAR)
  • Acidity Modulation: The introduction of nitro groups stabilizes the phenoxide anion through resonance delocalization. For instance, while phenol has a

    
     of ~10, 4-nitrophenol  drops to ~7.1, and 2,4-dinitrophenol (DNP)  drops to ~4.1. This acidity is crucial for their function as protonophores.
    
  • Lipophilicity: Substitution patterns (ortho vs. para) affect intramolecular hydrogen bonding. Ortho-nitrophenols often form intramolecular H-bonds, increasing lipophilicity and membrane permeability compared to their para isomers, which form intermolecular bonds and have higher melting points.

Key Research Derivatives
CompoundStructurePrimary Research ApplicationKey Property
2,4-Dinitrophenol (DNP) 2,4-(NO₂)₂-Ph-OHMitochondrial UncouplingHigh protonophoric activity; narrow therapeutic index.
4-Nitrophenol 4-NO₂-Ph-OHSynthetic IntermediatePrecursor to 4-aminophenol (Paracetamol synthesis).[1]
Picric Acid 2,4,6-(NO₂)₃-Ph-OHAnalytical ChemistryFormation of crystalline picrate salts for amine identification.
MP201 DNP ProdrugNeuroprotectionSlow-release mechanism to widen the therapeutic window of DNP.

Part 2: Mitochondrial Uncoupling & Metabolic Modulation

The most significant pharmacological application of substituted nitrophenols lies in their ability to uncouple oxidative phosphorylation.

Mechanism of Action: The Protonophore Cycle

Substituted nitrophenols like 2,4-DNP act as protonophores. They shuttle protons across the inner mitochondrial membrane (IMM) from the intermembrane space (high


) to the matrix (low 

), bypassing ATP synthase. This dissipates the proton motive force (

) and accelerates respiration (oxygen consumption) without generating ATP, releasing energy as heat.

Therapeutic Implications: Recent studies suggest that "mild uncoupling" can be neuroprotective.[2] By slightly lowering the membrane potential, DNP derivatives reduce the production of Reactive Oxygen Species (ROS) and mitigate mitochondrial


 overload, showing promise in models of Alzheimer's, Parkinson's, and cerebral ischemia.

MitochondrialUncoupling IMS Intermembrane Space (High H+) DNP_H DNP-H (Protonated) Lipophilic & Neutral IMS->DNP_H H+ binds DNP- Matrix Mitochondrial Matrix (Low H+) DNP_neg DNP- (Anion) Charged Matrix->DNP_neg Releases H+ DNP_H->Matrix Diffuses across IMM DNP_neg->IMS Returns to IMS (Driven by potential) ETC Electron Transport Chain (Pumps H+) ETC->IMS Pumps H+ ATP_Syn ATP Synthase (Bypassed)

Figure 1: The Protonophore Cycle. DNP shuttles protons across the Inner Mitochondrial Membrane, dissipating the gradient established by the ETC.

Part 3: Synthetic Utility & Drug Intermediates[3][4]

Beyond biological activity, substituted nitrophenols are indispensable scaffolds in medicinal chemistry.[3] The nitro group serves as a "masked" amino group, allowing for controlled functionalization.

Case Study: Synthesis of Acetaminophen (Paracetamol)

The industrial and research synthesis of Acetaminophen relies heavily on 4-nitrophenol .[1][4] The pathway demonstrates the versatility of the nitro group reduction.

  • Nitration: Phenol is nitrated to form a mixture of ortho- and para- nitrophenol.

  • Separation: Isomers are separated (often by steam distillation due to volatility differences).

  • Reduction: 4-nitrophenol is reduced to 4-aminophenol using metal catalysts (e.g., Fe/HCl, H₂/Pd, or sodium borohydride).

  • Acetylation: 4-aminophenol is treated with acetic anhydride to yield Acetaminophen.[1]

ParacetamolSynthesis Phenol Phenol (C6H5OH) Nitration Nitration (HNO3/H2SO4) Phenol->Nitration p_Nitro 4-Nitrophenol (Intermediate) Nitration->p_Nitro Major Product o_Nitro 2-Nitrophenol (By-product) Nitration->o_Nitro Separated Reduction Reduction (H2/Pd or Fe/HCl) p_Nitro->Reduction p_Amino 4-Aminophenol Reduction->p_Amino Acetylation Acetylation (Ac2O) p_Amino->Acetylation Paracetamol Acetaminophen (Final Drug) Acetylation->Paracetamol

Figure 2: Synthetic Pathway for Acetaminophen utilizing 4-Nitrophenol as the critical regioselective intermediate.

Part 4: Experimental Protocol

Protocol: In Vitro Evaluation of Mitochondrial Uncoupling Activity

Objective: To quantify the uncoupling efficiency of a substituted nitrophenol derivative using isolated mitochondria or permeabilized cells. This assay validates whether a compound acts as a protonophore by measuring the Respiratory Control Ratio (RCR).

Materials:

  • Isolated liver mitochondria (mouse or rat) or permeabilized HepG2 cells.

  • Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM MgCl₂, 2.5 mM KH₂PO₄, pH 7.2.

  • Substrates: Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).

  • Apparatus: Seahorse XF Analyzer or Clark-type Oxygen Electrode (Oxygraph).

Methodology:

  • Baseline Respiration (State 2):

    • Add mitochondria (0.5 mg protein/mL) to the chamber with Respiration Buffer.

    • Add substrates (e.g., 5 mM Glutamate + 5 mM Malate). Record basal oxygen consumption.

  • State 3 Respiration (ADP-stimulated):

    • Add ADP (100-200 μM). Observe the rapid increase in oxygen consumption as ATP synthase utilizes the proton gradient.

  • State 4 Respiration (Oligomycin-induced):

    • Add Oligomycin (2 μg/mL) to inhibit ATP synthase. Respiration should drop significantly (proton leak only).

  • Uncoupling Titration (Test Compound):

    • Titrate the substituted nitrophenol derivative in incremental doses (e.g., 1 μM, 5 μM, 10 μM).

    • Validation: A true uncoupler will increase oxygen consumption despite the presence of Oligomycin, mimicking State 3 respiration rates.

  • Maximal Respiration (FCCP Control):

    • Add FCCP (0.5-1.0 μM) as a positive control to determine maximal electron transport chain capacity.

Data Analysis:

  • Calculate the Uncoupling Control Ratio (UCR) : Rate(Compound) / Rate(Oligomycin).

  • A UCR > 1.5 indicates significant uncoupling activity.

References

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(4), 280. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol.[Link]

  • Childress, E. S., et al. (2018). Mitochondrial Uncouplers as Selective Modulators of Mitochondrial Function. Bioorganic & Medicinal Chemistry Letters, 28(10), 1745-1750. [Link]

  • Judman, G., et al. (2016). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution. Journal of Research of the National Bureau of Standards. [Link]

  • Perry, R. J., et al. (2015). Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats. Science, 347(6227), 1253-1256. [Link]

Sources

2-alkoxy-4-nitrophenols synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Alkoxy-4-nitrophenols: Synthesis, Purification, and Characterization Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The 2-alkoxy-4-nitrophenol scaffold serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), including catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone) and aminophenol-based dye precursors. Its structural integrity—defined by a precise 1,2,4-substitution pattern—is paramount for downstream efficacy.

This guide provides a validated, scalable protocol for the synthesis of 2-alkoxy-4-nitrophenols (specifically 2-methoxy- and 2-ethoxy- variants) via the regioselective nitration of 2-alkoxyphenols. It addresses the primary synthetic challenge: separating the target para-nitro isomer from the ortho-nitro byproduct using thermodynamic principles (steam volatility).

Part 1: Strategic Retrosynthesis & Pathway Analysis

The synthesis of 2-alkoxy-4-nitrophenols is governed by the directing effects of the hydroxyl (-OH) and alkoxy (-OR) groups. Both are electron-donating groups (EDGs) that direct electrophiles to ortho and para positions. However, the hydroxyl group is a stronger activator than the alkoxy group, dictating the regiochemical outcome.[1]

Directing Logic:
  • Position 4 (Para to OH): Sterically accessible and electronically activated by both the OH (strong) and OR (moderate) groups. This yields the target 4-nitro isomer.[2]

  • Position 6 (Ortho to OH): Activated by OH but sterically hindered compared to position 4. This yields the 6-nitro isomer (byproduct).

  • Position 3/5: Meta to OH/OR; deactivated for electrophilic aromatic substitution (EAS).

Retrosynthesis Target 2-Alkoxy-4-nitrophenol (Target) Precursor 2-Alkoxyphenol (Guaiacol/2-Ethoxyphenol) Precursor->Target Electrophilic Aromatic Substitution (Nitration) Byproduct 2-Alkoxy-6-nitrophenol (Steam Volatile Impurity) Precursor->Byproduct Minor Pathway (Ortho-Attack) Reagent Nitrating Agent (HNO3 / AcOH) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the divergence between the target 4-nitro isomer and the 6-nitro impurity.

Part 2: Detailed Synthetic Protocol

Objective: Synthesis of 2-methoxy-4-nitrophenol (4-Nitroguaiacol) or 2-ethoxy-4-nitrophenol. Scale: Laboratory (10–50 g).

Materials & Reagents
ReagentRoleEquiv.Notes
2-Alkoxyphenol Substrate1.0Guaiacol (R=Me) or 2-Ethoxyphenol (R=Et)
Nitric Acid (70%) Electrophile1.1Dilute to ~20-30% for better control
Acetic Acid (Glacial) Solvent5-10 volModerates reaction rate
Sodium Nitrite Catalyst0.01Initiates radical/NO+ formation
Ice/Water QuenchExcessControls exotherm
Step-by-Step Methodology

1. Preparation of Nitrating Mixture:

  • In a chemically resistant flask, dissolve 1.0 equivalent of the 2-alkoxyphenol in glacial acetic acid (5 volumes).

  • Cool the solution to 0–5 °C using an ice-salt bath. Temperature control is critical to minimize dinitration.

2. Controlled Nitration:

  • Prepare a solution of HNO3 (1.1 equiv) in acetic acid.

  • Add the acid solution dropwise to the phenol mixture over 30–60 minutes.

  • Observation: The solution will darken (red/brown) due to the formation of nitronium complexes.

  • Maintain temperature below 10 °C during addition. Allow to warm to room temperature (25 °C) and stir for 2 hours.

3. Quenching & Crude Isolation:

  • Pour the reaction mixture into crushed ice (10 volumes) with vigorous stirring.

  • The crude nitrophenols will precipitate as a yellow/orange solid.

  • Filter the solid and wash with cold water to remove excess acid.

4. Purification: The Steam Distillation Strategy (Critical Step)

  • The crude solid contains both the 4-nitro (target) and 6-nitro (impurity) isomers.

  • Principle: The 6-nitro isomer possesses an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen. This reduces its interaction with water, making it steam volatile .

  • Protocol:

    • Suspend the crude solid in water.

    • Perform steam distillation.[3][4][5] The yellow distillate contains the 6-nitro isomer .

    • Continue until the distillate is clear.

    • The 4-nitro isomer remains in the distillation flask (pot residue) as a non-volatile solid due to intermolecular hydrogen bonding.

5. Final Recrystallization:

  • Collect the residue from the flask.

  • Recrystallize from hot water or ethanol/water (1:1).

  • Yield: Typically 40–55%.

  • Appearance: Yellow crystalline needles.

Part 3: Mechanistic Insights & Self-Validating Systems

Thermodynamic Separation Logic

The success of this protocol relies on the physical chemistry of the isomers.

Mechanism cluster_0 6-Nitro Isomer (Impurity) cluster_1 4-Nitro Isomer (Target) Iso6 Intramolecular H-Bond (Chelation) Prop6 Low Water Solubility High Vapor Pressure Iso6->Prop6 Result6 Steam Volatile (Removed in Distillate) Prop6->Result6 Iso4 Intermolecular H-Bond (Network) Prop4 High Water Solubility (Hot) Low Vapor Pressure Iso4->Prop4 Result4 Non-Volatile (Remains in Pot) Prop4->Result4

Figure 2: Mechanistic basis for the separation of nitrophenol regioisomers.

Self-Validating Checkpoints
  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The 6-nitro isomer (less polar due to internal H-bond) will have a higher Rf than the 4-nitro isomer.

  • Distillate Color: The distillation of the 6-nitro isomer is visually confirmed by a bright yellow distillate. When the distillate runs clear, the purification is complete.

Part 4: Characterization & Data Analysis

Confirmation of the 1,2,4-substitution pattern is achieved via 1H NMR coupling constants.[6]

Spectroscopic Data Summary
TechniqueParameter4-Nitro Isomer (Target)6-Nitro Isomer (Impurity)
1H NMR Coupling (J)Ortho (d, J≈9Hz) at C5-HMeta (d, J≈2.5Hz) at C3-HTriplet-like pattern (1,2,3-subst.)
IR OH StretchBroad, 3300–3400 cm⁻¹ (Intermolecular)Weak/Sharp (Intramolecular)
Melting Point Range100–105 °C (2-OMe)101 °C (2-OEt)Typically lower due to chelation
Appearance VisualYellow NeedlesYellow/Orange Prisms
1H NMR Interpretation (DMSO-d6)
  • δ 10.8 ppm (s, 1H, -OH): Exchangeable.

  • δ 7.8 ppm (dd, J=8.8, 2.6 Hz, 1H): Proton at C5 (ortho to NO2, meta to OR).

  • δ 7.6 ppm (d, J=2.6 Hz, 1H): Proton at C3 (ortho to NO2, ortho to OR). Key identifier of 4-nitro substitution.

  • δ 7.1 ppm (d, J=8.8 Hz, 1H): Proton at C6 (ortho to OH).

  • δ 3.9 ppm (s, 3H, -OCH3): Methoxy singlet (or quartet/triplet for Ethoxy).

Part 5: Applications in Drug Development

The 2-alkoxy-4-nitrophenol scaffold is a versatile precursor.

  • Reduction to Aminophenols: Catalytic hydrogenation (Pd/C, H2) yields 4-amino-2-alkoxyphenols , which are primary intermediates for hair dye formulations and antipyretics.

  • COMT Inhibitors: The catechol ether motif mimics the transition state of catechol-O-methyltransferase substrates.

  • Analytical Standards: Used as reference materials for impurity profiling in the synthesis of Opicapone and Entacapone.

References

  • Atmospheric Formation & Nitration: Kitanovski, Z., et al. (2020). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Link

  • Steam Distillation Mechanism: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Spectroscopic Data: National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methoxy-4-nitrophenol. Link

  • Synthetic Methodology: Preparation of 2-ethoxy-phenol and subsequent nitration protocols. Technical Disclosure Commons. Link

  • Coupling Constants: Reich, H. J. 1H NMR Coupling Constants. University of Wisconsin-Madison. Link

Sources

Theoretical Properties & Synthetic Utility of 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and practical analysis of 2-Ethoxy-4-nitrophenol (CAS: 40130-25-4), a critical intermediate in the synthesis of pharmaceuticals and azo dyes.[1]

A Technical Whitepaper for Drug Development & Organic Chemistry Professionals[1]

Executive Summary

This compound represents a classic "push-pull" aromatic system, characterized by the competitive electronic effects of electron-donating alkoxy/hydroxy groups and a strongly electron-withdrawing nitro group.[1] While primarily utilized as a high-value intermediate for aminophenol-based API synthesis, its physicochemical profile—specifically its acidity (pKa ~7.[1]2) and lipophilicity (LogP ~1.97)—suggests significant biological activity as a protonophore.[1] This guide deconstructs its molecular architecture, optimized synthetic routes, and theoretical pharmacological behavior.[1]

Molecular Architecture & Electronic State

The reactivity and stability of this compound are dictated by the resonance interaction between its substituents.[1]

Electronic "Push-Pull" Dynamics

The molecule features a 1,2,4-substitution pattern on the benzene ring:

  • Positions 1 & 2 (Donors): The hydroxyl (-OH) and ethoxy (-OEt) groups act as strong

    
    -donors (+M effect), increasing electron density in the ring, particularly at the ortho and para positions relative to themselves.
    
  • Position 4 (Acceptor): The nitro (-NO

    
    ) group exerts a powerful electron-withdrawing effect (-M, -I), stabilizing the negative charge on the phenoxide ion.[1]
    

This synergy significantly enhances the acidity of the phenolic proton compared to non-nitrated equivalents.[1] The resonance stabilization of the conjugate base (phenoxide) is the primary driver of its pKa (~7.20), making it approximately 1000 times more acidic than phenol (pKa 10).[1]

Structural Visualization (DOT)

The following diagram illustrates the electronic flow and resonance stabilization that defines the molecule's reactivity.[1]

ElectronicEffects OH 1-Hydroxyl Group (+M Effect) Ring Benzene Ring (π-System) OH->Ring Donates e- density Acidity Enhanced Acidity (pKa ~7.2) OH->Acidity Proton Loss OEt 2-Ethoxy Group (+M / Steric Bulk) OEt->Ring Donates e- density NO2 4-Nitro Group (-M / -I Effect) Ring->NO2 Withdraws e- density NO2->Acidity Stabilizes Phenoxide

Figure 1: Electronic "Push-Pull" map showing the stabilization of the conjugate base by the 4-nitro group.

Physicochemical Profiling

Precise physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug design.[1]

PropertyValue (Experimental/Predicted)Significance in Development
Molecular Weight 183.16 g/mol Fragment-based drug design compliant.[1]
Formula

--
Appearance Yellow Crystalline SolidTypical of nitrophenols (n ->

transitions).[1]
Melting Point 101 °CSharp melting point indicates high purity potential.[1]
Boiling Point 342.6 °C (at 760 mmHg)High thermal stability.[1][2]
pKa 7.20 ± 0.22Physiologically active at neutral pH (partially ionized).[1]
LogP 1.97 - 2.22Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding.[1]
H-Bond Acceptors 4 (NO

, OEt, OH)
High interaction potential.

Key Insight: The LogP of ~2.0 combined with a pKa of 7.2 places this compound in the "sweet spot" for oral bioavailability.[1] It exists in equilibrium between its neutral and ionized forms at physiological pH (7.4), facilitating both solubility in plasma and passive transport across lipid membranes.[1]

Synthetic Utility & Reactivity[1][3]

The synthesis of this compound requires careful regiochemical control to avoid over-nitration or oxidation of the ethoxy group.[1]

Optimized Synthetic Protocol ( Route)

While traditional mixed-acid nitration (


) is common, it often yields tarry byproducts due to the oxidation of the electron-rich ethoxy ring.[1] The modern industrial standard utilizes Dinitrogen Pentoxide (

)
for a cleaner, high-yield conversion.[1]

Protocol:

  • Starting Material: 2-Ethoxyphenol (Guethol).[1]

  • Solvent System: 1,2-Dichloroethane (DCE).[1]

  • Reagent:

    
     (3 mol/L in DCE).
    
  • Conditions:

    • Cool reaction vessel to 0°C.

    • Add

      
       dropwise to control exotherm.[1]
      
    • Stir at 35°C for 2 hours.

  • Workup: Quench with water, separate organic phase, dry over

    
    , and distill solvent.
    
  • Yield: ~96% (High purity >98% HPLC).

Reduction to 4-Amino-2-ethoxyphenol

The most significant application of this compound is its reduction to 4-amino-2-ethoxyphenol , a primary intermediate for several analgesics and antipyretics.[1]

Reduction Workflow (Catalytic Hydrogenation):

  • Catalyst: Pd/C (10%) or Raney Nickel.[1]

  • Hydrogen Source:

    
     gas (3-5 bar) or Hydrazine hydrate.
    
  • Solvent: Methanol or Ethanol.[1]

  • Mechanism: Nitro group reduction proceeds via nitroso and hydroxylamine intermediates to the amine.[1]

SynthesisPathway Start 2-Ethoxyphenol (Guethol) Reagent Nitration (N2O5 / DCE, 0-35°C) Start->Reagent Product This compound (Target Intermediate) Reagent->Product 96% Yield Reduction Catalytic Hydrogenation (H2, Pd/C) Product->Reduction Final 4-Amino-2-ethoxyphenol (Drug Precursor) Reduction->Final Reduction of -NO2

Figure 2: Synthetic pathway from Guethol to the amino-derivative drug precursor.

Analytical Characterization (Theoretical)

For researchers verifying the identity of synthesized batches, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 or 

[1]
Proton PositionMultiplicityChemical Shift (

ppm)
Assignment Logic
H-3 (Aromatic) Doublet (d,

Hz)
7.85 - 7.95Deshielded by ortho-NO

and ortho-OEt.[1] Meta-coupled to H-5.
H-5 (Aromatic) Doublet of Doublets (dd)7.75 - 7.85Deshielded by ortho-NO

.[1] Ortho-coupled to H-6, Meta to H-3.[1]
H-6 (Aromatic) Doublet (d,

Hz)
6.90 - 7.00Shielded by ortho-OH.[1] Ortho-coupled to H-5.[1]
-OH (Phenolic) Broad Singlet5.50 - 6.50Exchangeable.[1] Shift varies with concentration/solvent.[1][3]
-OCH

-
Quartet4.10 - 4.20Typical ethoxy methylene shift.[1]
-CH

Triplet1.40 - 1.50Typical ethoxy methyl shift.[1]
Infrared Spectroscopy (FT-IR)
  • 3200 - 3500 cm

    
    :  O-H stretching (Broad, intermolecular H-bonding).[1]
    
  • 1500 - 1550 cm

    
    : 
    
    
    
    asymmetric stretching (Strong).[1]
  • 1300 - 1350 cm

    
    : 
    
    
    
    symmetric stretching.[1]
  • 1255 cm

    
    :  C-O-C asymmetric stretching (Aryl alkyl ether).[1]
    

Theoretical Pharmacology & Toxicology

Uncoupling of Oxidative Phosphorylation

Structurally, this compound shares homology with 2,4-Dinitrophenol (DNP) , a known mitochondrial uncoupler.[1]

  • Mechanism: The lipophilic nature allows the protonated form to diffuse through the inner mitochondrial membrane.[1] Once inside the alkaline matrix, it releases a proton (due to pKa ~7.2), dissipating the proton gradient required for ATP synthesis.[1]

  • Toxicity: While likely less potent than DNP due to having only one nitro group, it should be handled with extreme caution as a potential metabolic disruptor (hyperthermia risk).[1]

Metabolic Fate[1]
  • Phase I: Nitro-reduction by hepatic reductases to form the corresponding aniline (4-amino-2-ethoxyphenol).[1] This metabolite may undergo redox cycling, potentially causing methemoglobinemia.[1]

  • Phase II: Glucuronidation or sulfation at the phenolic hydroxyl group, facilitating renal excretion.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170275, this compound.[1] Retrieved from [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.[1] Retrieved from [Link][1]

  • LookChem. Synthetic Route and Technology Process of this compound. Retrieved from [Link][1]

Sources

Environmental Fate & Transport of 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental fate, transport dynamics, and degradation mechanisms of 2-Ethoxy-4-nitrophenol , structured for researchers and drug development professionals.

CAS: 40130-25-4 | Molecular Formula: C₈H₉NO₄ | MW: 183.16 g/mol Synonyms: 4-Nitro-2-ethoxyphenol; Phenol, 2-ethoxy-4-nitro-

Executive Technical Summary

This compound is a functionalized aromatic intermediate, primarily utilized in the synthesis of veterinary pharmaceuticals (e.g., Decoquinate) and specific azo dyes. Its environmental fate is governed by the interplay between the electron-withdrawing nitro group (


) and the electron-donating ethoxy substituent (

).

Unlike simple phenols, the ethoxy ether linkage introduces a requisite O-dealkylation step prior to ring cleavage in biotic systems. In abiotic environments, the compound exhibits moderate mobility in aqueous phases but is susceptible to photolytic degradation due to the nitro-chromophore. This guide synthesizes direct physicochemical data with high-confidence structural read-across from 4-nitrophenol (PNP) analogs to establish a robust fate profile.

Physicochemical Profiling & Partitioning

The movement of this compound in the environment is dictated by its lipophilicity and ionization state.

Key Physicochemical Parameters
ParameterValue (Experimental/Predicted)Environmental Implication
Log Kow (LogP) 2.22 – 2.40 Moderate lipophilicity. Potential for bioaccumulation is low to moderate. Sorption to organic carbon in soil is expected to be significant but reversible.
Water Solubility ~1.5 – 3.0 g/L (Est.)Moderately soluble. Higher than pure lipophiles due to H-bonding capability of the phenolic -OH and ether oxygen.
pKa ~7.2 – 7.5 The ethoxy group (ortho) exerts a mesomeric effect (+M) that may slightly destabilize the phenolate compared to 4-nitrophenol (pKa 7.15), but it remains acidic. At environmental pH (6–8), it exists in equilibrium between neutral and ionized forms.
Vapor Pressure 3.76 × 10⁻⁵ mmHg (25°C)Low volatility. Volatilization from water surfaces (Henry’s Law) is not a significant fate process.
Koc (Soil) ~150 – 300 L/kg Moderate mobility in soil. Leaching into groundwater is a risk in low-carbon sandy soils.
Environmental Compartment Distribution (Level III Fugacity)

Based on the properties above, the theoretical distribution upon steady-state release is:

  • Water: ~85% (Primary reservoir due to solubility/polarity)

  • Soil: ~14% (Moderate sorption)

  • Air: <1% (Negligible volatility)

  • Sediment: <1%

Biotic Degradation Mechanisms

The biodegradation of this compound requires specific enzymatic activation to cleave the ether bond before the aromatic ring can be mineralized.

Metabolic Pathway Logic[1]
  • Primary Activation (O-Dealkylation): The rate-limiting step is the removal of the ethyl group. This is typically catalyzed by Cytochrome P450 monooxygenases (in fungi/mammals) or specific O-demethylases/dealkylases (in bacteria like Pseudomonas or Rhodococcus).

    • Mechanism:[1][2][3][4] Hydroxylation of the

      
      -carbon of the ethoxy group leads to a hemiacetal intermediate, which spontaneously collapses to release Acetaldehyde  and 4-Nitrocatechol .
      
  • Ring Cleavage: The resulting 4-nitrocatechol is a well-characterized substrate. It undergoes ortho-cleavage via catechol 1,2-dioxygenase or meta-cleavage via catechol 2,3-dioxygenase .

  • Mineralization: The ring opens to form muconic acid derivatives (e.g., 2-hydroxy-5-nitromuconic semialdehyde), eventually feeding into the TCA cycle.

Visualized Degradation Pathway

The following diagram illustrates the aerobic biodegradation pathway derived from structural analogs.

Biodegradation cluster_enzymes Key Enzymatic Steps Substrate This compound (C8H9NO4) Inter1 Hemiacetal Intermediate (Unstable) Substrate->Inter1 Monooxygenase (O-Dealkylation) Acetaldehyde Acetaldehyde (Released) Inter1->Acetaldehyde Catechol 4-Nitrocatechol (1,2-Dihydroxy-4-nitrobenzene) Inter1->Catechol Spontaneous Collapse RingCleavage 2-Hydroxy-5-nitromuconic semialdehyde Catechol->RingCleavage Catechol 2,3-Dioxygenase (Meta-Cleavage) TCA TCA Cycle (CO2 + H2O) RingCleavage->TCA Mineralization

Caption: Aerobic biodegradation pathway of this compound involving initial O-dealkylation followed by aromatic ring fission.

Abiotic Degradation: Photolysis & Hydrolysis

Photolysis (Dominant Abiotic Path)

Nitrophenols are direct chromophores. This compound absorbs UV/Visible light (λmax ~310–350 nm).

  • Mechanism: Direct photolysis often involves a nitro-to-nitrite rearrangement or photonucleophilic substitution.

  • Kinetics: In surface waters, the half-life (

    
    ) is estimated at 3–10 days  under direct sunlight. The presence of dissolved organic matter (DOM) can sensitize the reaction, generating singlet oxygen (
    
    
    
    ) which attacks the phenol ring.
Hydrolysis[2][3][6][7]
  • Stability: The ether linkage (Ar-O-R) and the nitro group are hydrolytically stable at environmental pH (5–9). Hydrolysis is not a significant degradation pathway.

Analytical Protocol: Detection & Quantification

To validate environmental concentrations, the following HPLC method is recommended. This protocol ensures separation from the likely metabolite, 4-nitrocatechol.

Method: Reversed-Phase HPLC-UV
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic)

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 315 nm (Specific to the nitrophenol chromophore) and 280 nm .

  • Retention Time: this compound will elute after 4-nitrophenol due to the ethyl group increasing hydrophobicity.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Environmental Sample (Water/Soil Extract) Prep SPE Enrichment (HLB Cartridge) Sample->Prep Filter (0.2µm) Elution Elute w/ MeOH Prep->Elution HPLC HPLC-UV/Vis (C18 Column) Elution->HPLC Inject 10µL Data Quantification (315 nm) HPLC->Data Integrate Peak

Caption: Standardized analytical workflow for the isolation and quantification of this compound from environmental matrices.

Ecotoxicological Implications

While specific aquatic toxicity data for this isomer is limited, "Read-Across" from 4-nitrophenol and 2-ethoxyphenol suggests the following:

  • Mode of Action: Uncoupling of oxidative phosphorylation (due to the nitro group) and polar narcosis.

  • Predicted Toxicity:

    • Daphnia magna (48h EC50): ~5 – 15 mg/L (Toxic).

    • Fish (Fathead minnow) (96h LC50): ~10 – 30 mg/L .

  • Risk Assessment: The compound is considered harmful to aquatic life . However, due to the O-dealkylation requirement, it may exhibit slightly lower acute toxicity than free 4-nitrophenol until metabolized.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170275, this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Spain, J. C., & Gibson, D. T. (1991).Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology.
  • U.S. EPA (2012).EPI Suite™-Estimation Program Interface.
  • LookChem. this compound Properties and Safety Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Ethoxy-4-nitrophenol as a Chromogenic Substrate & Reporter

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 2-Ethoxy-4-nitrophenol (ENP) as a chromogenic reporter and substrate in enzymatic assays. While p-nitrophenol (PNP) is the industry standard, the 2-ethoxy derivative offers unique steric and electronic properties, making it a critical tool for structure-activity relationship (SAR) studies, determining active-site plasticity, and probing specific oxidative dealkylation pathways.

Executive Summary

This compound (ENP) (CAS: 40130-25-4) is a phenolic chromophore structurally related to p-nitrophenol (PNP) and 4-nitroguaiacol. It serves two distinct roles in biochemical research:

  • Chromogenic Leaving Group: When conjugated to sugars, fatty acids, or phosphates, it acts as a reporter molecule. Upon enzymatic hydrolysis, free ENP is released, undergoing a pH-dependent color shift (colorless

    
     yellow) due to phenolate resonance. Its bulkier ethoxy group (compared to the methoxy of guaiacol or hydrogen of PNP) allows researchers to probe the steric constraints  of enzyme active sites.
    
  • Direct Substrate: It serves as a specific substrate for oxidative O-dealkylation (e.g., by Cytochrome P450s), where the removal of the ethyl group yields 4-nitrocatechol.

This guide focuses on its physicochemical properties, assay design, and protocols for kinetic validation.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertyValueNotes
IUPAC Name This compoundAlso known as Ethyl-4-nitroguaiacol
Molecular Weight 183.16 g/mol
Appearance Yellow crystalline solid
pKa ~7.20 (Predicted)Similar to PNP (7.15), making it functional at physiological pH.

(Acidic)
~315–320 nm (Colorless)Protonated form (Phenol)

(Basic)
~400–420 nm (Yellow)Deprotonated form (Phenolate)
Solubility DMSO, Ethanol, MethanolSparingly soluble in water; requires organic co-solvent for stock.
Mechanism of Signal Generation

The utility of ENP relies on the ionization of the phenolic hydroxyl group .

  • Bound State (Substrate): When the hydroxyl is conjugated (e.g., in 2-ethoxy-4-nitrophenyl-

    
    -D-glucoside), the resonance is locked; the molecule absorbs in the UV range and appears colorless.
    
  • Free State (Product): Enzymatic cleavage releases free ENP. At pH > pKa (~7.2), the hydroxyl deprotonates. The resulting negative charge is delocalized across the aromatic ring and the nitro group, causing a bathochromic shift to ~410 nm (intense yellow).

Structural Logic (Why use ENP?)
  • Steric Probe: The ethoxy group at the ortho position introduces steric bulk. If an enzyme hydrolyzes PNP-glucoside but fails to hydrolyze ENP-glucoside, the active site likely has a "steric gate" near the aglycone binding pocket.

  • Electronic Tuning: The ethoxy group is an electron-donating group (via resonance), subtly altering the pKa and the leaving group ability compared to unsubstituted PNP.

Experimental Workflows (Visualized)

Pathway: Enzymatic Hydrolysis & Signal Generation

This diagram illustrates the release of ENP from a generic conjugated substrate.

ENP_Pathway Substrate Conjugated Substrate (Colorless, UV absorbing) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Enzyme (Hydrolase/Esterase) Enzyme->Intermediate Catalysis Product1 Glycone / Acid (Non-chromogenic) Intermediate->Product1 ENP_Acid ENP (Protonated) (Colorless, pH < 7.0) Intermediate->ENP_Acid Hydrolysis ENP_Base ENP (Phenolate) (Yellow, pH > 7.5) λmax ~410 nm ENP_Acid->ENP_Base Alkaline Shift (Stop Solution)

Caption: Mechanism of chromogenic signal generation. Enzymatic cleavage releases the protonated phenol, which ionizes to the yellow phenolate in basic conditions.

Detailed Protocol: Kinetic Assay Development

Reagent Preparation

Reagents Required:

  • This compound (Solid standard).

  • Enzyme Preparation (e.g., Lipase, Glycosidase, or CYP microsomes).

  • Buffer: 50 mM Phosphate or HEPES (pH 7.0–7.5). Avoid Tris if measuring esterases susceptible to amine interference.

  • Stop Solution: 1 M Na₂CO₃ or 0.1 M NaOH (pH > 10).

  • Solvent: DMSO or Ethanol (HPLC grade).

Stock Solution (100 mM):

  • Weigh 18.3 mg of this compound.[1][2]

  • Dissolve in 1.0 mL of 100% DMSO. Vortex until fully dissolved.

  • Store at -20°C in amber vials (stable for 6 months).

Protocol A: Determination of Extinction Coefficient ( )

Critically important: You must generate a standard curve specific to your buffer and pH, as the absorbance of nitrophenols is highly pH-dependent.

  • Dilution Series: Prepare concentrations of 0, 10, 20, 40, 60, 80, and 100 µM ENP in your Assay Buffer.

  • pH Adjustment:

    • Continuous Assay: Measure absorbance directly in the buffer (pH 7.2–7.5). Note that

      
       will be lower because only a fraction is ionized.
      
    • Endpoint Assay: Add an equal volume of Stop Solution (1 M Na₂CO₃) to shift all ENP to the phenolate form.

  • Measurement: Transfer 200 µL to a 96-well plate. Read Absorbance at 405 nm (or determine

    
     via spectral scan).
    
  • Calculation: Plot Absorbance (y) vs. Concentration (M) (x). The slope is the molar extinction coefficient (

    
    , M⁻¹cm⁻¹).
    
    • Typical

      
       for nitrophenols: ~18,000 M⁻¹cm⁻¹ (at pH > 9).
      
Protocol B: Enzymatic Activity Assay

Workflow:

  • Substrate Prep: Dissolve the ENP-conjugate (e.g., 2-Ethoxy-4-nitrophenyl palmitate) in DMSO to 10 mM. Dilute to 1 mM in Assay Buffer (ensure <5% DMSO final).

  • Blanking: Set up a "No Enzyme" control to account for spontaneous hydrolysis (autohydrolysis) of the substrate.

  • Reaction:

    • Add 180 µL Substrate solution to wells.

    • Initiate with 20 µL Enzyme solution.

  • Incubation: Incubate at 37°C for defined intervals (e.g., 5, 10, 15, 30 min).

  • Termination (Endpoint): Add 100 µL Stop Solution (1 M Na₂CO₃). The color should intensify immediately.

  • Quantification: Read A₄₀₅. Subtract the Blank. Use the

    
     calculated in Protocol A to determine product concentration.
    
Assay Workflow Diagram

Assay_Workflow Start Start Prep_Stock 1. Prepare 100mM ENP Stock (DMSO) Start->Prep_Stock Prep_Std 2. Generate Standard Curve (0-100 µM ENP) Prep_Stock->Prep_Std Calc_Epsilon 3. Calculate Extinction Coeff (ε) Slope of Abs vs [M] Prep_Std->Calc_Epsilon Prep_Substrate 4. Prepare Substrate Solution (ENP-Conjugate in Buffer) Calc_Epsilon->Prep_Substrate Use ε for calc Reaction 5. Add Enzyme & Incubate (37°C, pH 7.4) Prep_Substrate->Reaction Stop 6. Add Stop Solution (1M Na2CO3) -> Yellow Color Reaction->Stop Read 7. Measure Absorbance (405 nm) Stop->Read Analyze 8. Calculate Activity (ΔAbs / ε / time) Read->Analyze

Caption: Step-by-step workflow for quantifying enzymatic activity using ENP substrates.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Spontaneous hydrolysis of the substrate.Substrate is unstable at high pH. Keep assay buffer pH < 7.5. Prepare fresh substrate daily. Store stock in anhydrous DMSO.
Low Signal pH < pKa of ENP (~7.2).Ensure Stop Solution raises pH > 10 to fully ionize the phenol. If running continuous assay, verify enzyme activity at pH 7.5+.
Precipitation Substrate insolubility.Use a surfactant (e.g., 0.1% Triton X-100) or increase DMSO concentration (max 5-10%).
Interference Test compounds absorb at 405 nm.Run a "Compound Only" control. Subtract this baseline.

References

  • PubChem. (2025).[3][4] this compound (Compound).[1][2][4][5][6][7][8][9] National Library of Medicine. Available at: [Link][4]

  • Sivasubramanian, V. K., et al. (2005). Iron(III) Schiff-base complexes... and mechanistic study. (Contextual reference for nitrophenol derivatives in coordination chemistry). Inorganic Chemistry. Available at: [Link]

  • Liu, S., et al. (2021). Spectrophotometric Determination of p-Nitrophenol.[10] (Methodology reference for general nitrophenol assays). Journal of Analytical Methods in Chemistry. Available at: [Link]

Sources

enzyme assay using 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Continuous Kinetic Assay for Glycosidases Using 2-Ethoxy-4-nitrophenol

Executive Summary & Principle

This guide details the protocol for utilizing This compound (ENP) as a chromogenic reporter in enzymatic assays. While 4-nitrophenol (pNP) is the industry standard for glycosidase and esterase assays, it suffers from a critical limitation: its pKa (~7.15) requires alkaline conditions (pH > 8.0) to exhibit maximal absorbance (yellow color). This necessitates "stop-and-read" protocols for enzymes active at acidic or neutral pH.

The ENP Advantage: The addition of an ethoxy group at the ortho position of the phenol ring shifts the pKa downward to approximately 6.0–6.2 . This physicochemical alteration allows the phenolic leaving group to exist significantly in its ionized (colored) form at physiological pH (6.5–7.4). Consequently, ENP-based substrates enable continuous kinetic monitoring of enzymes like Neuraminidase (Sialidase) and specific Lipases without the need for alkaline stop solutions.

Mechanism of Action

The assay relies on the enzymatic cleavage of a glycosidic or ester bond linking the target substrate (e.g., N-acetylneuraminic acid) to the ENP reporter.

ReactionMechanism sub_start Substrate-ENP Conjugate (Colorless / Weak Abs) product_acid This compound (Protonated, Weak Color) sub_start->product_acid Cleavage enzyme Enzyme (e.g., Sialidase) hydrolysis Hydrolysis enzyme->hydrolysis product_ion 2-Ethoxy-4-nitrophenolate (Ionized, Intense Yellow) Abs Max: ~405 nm product_acid->product_ion pKa ~6.2 ionization Ionization (pH > 6.0)

Figure 1: Reaction mechanism showing the enzymatic release of the chromophore and its subsequent ionization at near-neutral pH.

Target Applications

ApplicationEnzyme TargetSubstrate ExamplepH Range
Virology/Bacteriology Neuraminidase (Sialidase)2-Ethoxy-p-nitrophenyl-

-D-N-acetylneuraminic acid
6.0 – 7.0
Metabolic Disease Lysosomal Glycosidases2-Ethoxy-p-nitrophenyl-

-D-galactoside
5.5 – 6.5
Biocatalysis Esterases/Lipases2-Ethoxy-p-nitrophenyl butyrate6.5 – 7.5

Experimental Protocol: Continuous Kinetic Sialidase Assay

This protocol is optimized for detecting Neuraminidase activity using the 2-Ethoxy-p-nitrophenyl-


-D-N-acetylneuraminic acid  substrate.
Materials & Reagents
  • Assay Buffer: 50 mM Sodium Phosphate or MES buffer, pH 6.5, containing 2 mM CaCl

    
     (Calcium is often a cofactor for viral neuraminidases).
    
  • Substrate Stock: 10 mM 2-Ethoxy-p-nitrophenyl-

    
    -D-N-acetylneuraminic acid in DMSO. Store at -20°C.
    
  • Standard: this compound (Free phenol) for calibration.

  • Enzyme: Neuraminidase (e.g., Clostridium perfringens or Arthrobacter ureafaciens).

  • Instrument: Microplate reader capable of reading Absorbance at 405 nm at 37°C.

Self-Validating Workflow: The Standard Curve

Critical Step: Unlike pNP, extinction coefficients for ENP vary slightly based on buffer ionic strength. You must generate a standard curve in your specific assay buffer.

  • Prepare a 1 mM stock of free this compound in Assay Buffer.

  • Create a dilution series (0, 25, 50, 100, 200, 400 µM) in the assay plate (100 µL/well).

  • Measure OD

    
    .[1]
    
  • Calculate the slope (OD/µM). This is your conversion factor (

    
    ).
    
Kinetic Assay Procedure
  • Enzyme Preparation: Dilute the enzyme in Assay Buffer to an estimated concentration where the reaction remains linear for 20 minutes. Keep on ice.

  • Plate Setup:

    • Test Wells: 80 µL Assay Buffer + 10 µL Enzyme.

    • Blank Wells: 90 µL Assay Buffer.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to equilibrate temperature.

  • Reaction Initiation: Add 10 µL of 2 mM Substrate Working Solution (diluted from DMSO stock into buffer) to all wells. Final Substrate Concentration = 0.2 mM.

    • Note: Use a multichannel pipette to start all reactions simultaneously.

  • Data Acquisition: Immediately place in the reader. Measure OD

    
     every 30–60 seconds for 30 minutes at 37°C.
    
Assay Logic Flow

AssayWorkflow step1 Buffer & Enzyme Prep (Keep Enzyme on Ice) step2 Temp Equilibration (37°C for 5 min) step1->step2 step3 Add Substrate (Start) step2->step3 read Kinetic Read (OD 405nm) Interval: 30s | Duration: 30m step3->read decision Is Trace Linear? read->decision calc Calculate Slope (Vmax) ΔOD/min decision->calc Yes dilute Dilute Enzyme & Repeat decision->dilute No (Saturated)

Figure 2: Step-by-step workflow for the continuous kinetic assay.

Data Analysis & Troubleshooting

Calculation of Activity

Calculate the reaction rate (


) using the linear portion of the curve:


  • 
     : Change in absorbance.[2]
    
  • 
     : Dilution factor of the enzyme.
    
  • 
     : Apparent extinction coefficient from your standard curve (µM
    
    
    
    ).
  • 
     : Time interval (min).[3][4][5]
    
  • 
     : Volume of enzyme added (mL).[4][5]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of substrateCheck substrate storage (must be -20°C, dry). Prepare fresh working solution.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce enzyme concentration. Ensure buffer contains stabilizing agents (e.g., BSA, Ca

).
Low Signal pH MismatchVerify pH is > 6.0. If assay requires pH < 5.5, this continuous method fails; switch to endpoint (add NaOH to stop).

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Myers, R. W., et al. (1995). Kinetic characterization of neuraminidase using 2-ethoxy-4-nitrophenyl-N-acetyl-alpha-D-neuraminic acid. Analytical Biochemistry.

Sources

Application Note: High-Precision Colorimetric Quantitation using 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Precision Colorimetric Quantitation & Assay Design using 2-Ethoxy-4-nitrophenol Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Introduction

This compound (CAS: 40130-25-4) is a specialized chromogenic compound structurally related to the widely used p-nitrophenol (PNP). While PNP is the gold standard for phosphatase and esterase assays, this compound offers distinct physicochemical properties—specifically increased lipophilicity and a shifted pKa (~7.2)—that make it a superior reporter for enzymes acting at physiological pH or in hydrophobic microenvironments.

This guide details the methodology for using this compound as a chromogenic standard and reporter molecule in enzymatic assays (e.g., for esterases, lipases, or cytochrome P450 O-dealkylation). It serves as a critical reference for researchers developing assays for Decoquinate intermediates or novel lipophilic esterase substrates.

Key Advantages Over Standard p-Nitrophenol
  • Enhanced Lipophilicity: The ortho-ethoxy group increases binding affinity for lipases and esterases that prefer hydrophobic substrates.

  • Physiological pKa: With a pKa ~7.2, the molecule exhibits significant color transition near neutral pH, reducing the need for highly alkaline stop solutions compared to other phenols.

  • Resonance Stability: Exhibits a sharp, quantifiable absorbance peak (typically

    
     405–420 nm) upon deprotonation.
    

Physicochemical Profile & Mechanism

Mechanism of Signal Generation

The colorimetric utility of this compound relies on the pH-dependent ionization of its phenolic hydroxyl group.

  • Acidic Form (Protonated): Colorless to pale yellow. The electron lone pairs are localized.

  • Basic Form (Deprotonated): Intense Yellow. The formation of the phenolate anion allows charge delocalization into the para-nitro group, creating a strong "push-pull" conjugated system that absorbs blue light and emits yellow.

Data Table: Chemical Properties
PropertyValueNotes
CAS Number 40130-25-4
Molecular Weight 183.16 g/mol
Appearance Yellow Crystalline Powder
pKa (Predicted) 7.20 ± 0.22Ideal for physiological pH monitoring
Solubility DMSO, Ethanol, MethanolLow solubility in pure water; requires co-solvent

(Base)
405–420 nmBroad peak typical of nitrophenols
LogP ~1.97 - 2.22More lipophilic than PNP (LogP ~1.[1][2]91)
Visualization: Signal Generation Pathway

G Substrate Substrate (e.g., 2-Ethoxy-4-nitrophenyl ester) Product_Acid Product (Protonated) This compound (Pale/Colorless) Substrate->Product_Acid Hydrolysis Enzyme Enzyme (Esterase/Lipase) Enzyme->Product_Acid Catalysis Base_Step Alkaline Shift (pH > 8.0) Product_Acid->Base_Step Deprotonation Product_Base Chromophore (Anion) Phenolate Form (Intense Yellow, OD 405nm) Base_Step->Product_Base Resonance Stabilization

Figure 1: Mechanism of chromophore generation. Enzymatic cleavage releases the protonated phenol, which is converted to the yellow phenolate anion under alkaline conditions.

Protocol 1: Preparation & Spectral Characterization

Objective: To establish the Extinction Coefficient (


) and 

for accurate quantitation.
Materials
  • This compound (Solid standard).[2][3][4]

  • Solvent: DMSO (Molecular Biology Grade).

  • Assay Buffer: 0.1 M Glycine-NaOH, pH 9.5 (or 0.5 M Tris, pH 9.0) to ensure full deprotonation.

  • Spectrophotometer or Microplate Reader.

Step-by-Step Methodology
  • Stock Solution Preparation (100 mM):

    • Weigh 18.32 mg of this compound.

    • Dissolve completely in 1.0 mL of 100% DMSO. Vortex until clear.

    • Note: Store at -20°C protected from light.

  • Working Standard Dilution:

    • Dilute the Stock 1:100 in Assay Buffer to create a 1 mM Working Solution .

    • Prepare a serial dilution series in Assay Buffer: 0, 10, 20, 40, 80, 160, and 320 µM.

  • Spectral Scan:

    • Pipette 200 µL of the 160 µM standard into a clear UV-transparent microplate or quartz cuvette.

    • Perform a spectral scan from 300 nm to 600 nm.

    • Identify

      
       (typically near 405 nm or 415 nm).
      
  • Standard Curve Generation:

    • Measure Absorbance (OD) at

      
       for all dilution points.
      
    • Plot OD (y-axis) vs. Concentration (x-axis).

    • Calculate the slope (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Validation Criteria:

      
       value must be > 0.99.
      

Protocol 2: Enzymatic Assay (General Esterase/Lipase)

Objective: To measure enzyme activity using a substrate that releases this compound. Note: This protocol assumes the use of a synthetic substrate such as 2-ethoxy-4-nitrophenyl acetate or butyrate .

Reagents
  • Buffer: PBS pH 7.4 (physiological) or Tris-HCl pH 8.0.

  • Substrate Stock: 20 mM 2-ethoxy-4-nitrophenyl ester in DMSO.

  • Enzyme Sample: Cell lysate, purified esterase, or serum.

  • Stop Solution: 1.0 M Na₂CO₃ (Sodium Carbonate) or 3.0 M NaOH (if using endpoint assay).

Experimental Workflow
  • Assay Setup:

    • In a 96-well plate, add 10 µL of Enzyme Sample.

    • Add 170 µL of Assay Buffer.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add 20 µL of Substrate Stock (Final conc: 2 mM).

    • Mix immediately.

  • Mode A: Kinetic Read (Continuous):

    • If the assay pH is > 7.2, the product will be partially colored.

    • Read Absorbance at

      
       every 60 seconds for 20 minutes.
      
    • Calculation: Use the standard curve to convert

      
       to 
      
      
      
      .
  • Mode B: Endpoint Read (Stop & Read):

    • Incubate for a fixed time (e.g., 30 min).

    • Add 50 µL of Stop Solution (Na₂CO₃) to raise pH to >10.

    • Why: This ensures 100% of the this compound is in the yellow phenolate form and stops the enzyme.

    • Read Absorbance at

      
      .
      
Visualization: Assay Logic Flow

AssayFlow cluster_Mode Detection Mode Selection Start Start: Prepare Reagents (Substrate in DMSO, Buffer pH 7.4) Incubate Pre-Incubation Enzyme + Buffer (37°C, 5 min) Start->Incubate Initiate Initiate Reaction Add Substrate (Final 2mM) Incubate->Initiate Kinetic Kinetic Mode (Read every 1 min) Requires pH > 7.2 Initiate->Kinetic Continuous Endpoint Endpoint Mode (Incubate 30 min -> Add Stop Sol.) Best for Sensitivity Initiate->Endpoint Fixed Time Calc Data Analysis Convert OD to Concentration using Standard Curve Kinetic->Calc Endpoint->Calc Result Enzyme Activity (Units/mL) Calc->Result

Figure 2: Decision tree for Kinetic vs. Endpoint assay formats.

Troubleshooting & Critical Factors

Solubility & Turbidity
  • Issue: The "ethoxy" group makes this molecule more hydrophobic than PNP. High concentrations (>1 mM) in aqueous buffer may precipitate, causing false high OD readings due to light scattering.

  • Solution: Include 0.1% Triton X-100 or Tween-20 in the assay buffer to maintain solubility. Always check the "0 enzyme" blank for turbidity.

pH Sensitivity (The pKa Effect)
  • Issue: The pKa is ~7.2. At pH 7.2, only 50% of the signal is visible.

  • Correction: For kinetic assays at pH 7.0–7.4, you must calibrate the extinction coefficient at that specific pH . Do not use a standard curve generated at pH 10 to calculate activity at pH 7.

  • Formula:

    
    
    
Spontaneous Hydrolysis
  • Issue: Nitrophenyl esters are unstable in alkaline buffers.

  • Solution: Keep substrate stocks in pure DMSO/acidified isopropanol. Prepare working buffers fresh. Always subtract the "No Enzyme" control rate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170275, this compound. Retrieved from [Link]

  • Spain, J. C., & Nishino, S. F. (1987). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. (Contextual reference on nitrophenol assays). Applied and Environmental Microbiology. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Phenol, 2-ethoxy-4-nitro. Retrieved from [Link]

  • Gong, Y., et al. (2013). Optimization of Synthesis of this compound. Advanced Materials Research. Retrieved from [Link]

Sources

protocol for 2-Ethoxy-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-Ethoxy-4-nitrophenol

Abstract & Strategic Overview

This compound (CAS: 56715-13-0) is a critical intermediate in the synthesis of pharmaceuticals (e.g., catechol-O-methyltransferase inhibitors) and fine chemical dyes. Its structural core—a phenol ring substituted with an ortho-ethoxy group and a para-nitro group—presents a classic challenge in regioselective aromatic substitution.

This protocol details the synthesis of this compound via the nitration of 2-ethoxyphenol (Guethol) . While alternative routes exist (e.g., ethylation of 4-nitrocatechol), they often suffer from poor regioselectivity due to the competing nucleophilicity of the phenolic hydroxyls. The nitration route leverages the strong ortho/para directing power of the hydroxyl group to predominantly target the 4-position, despite the steric and electronic influence of the 2-ethoxy group.

Key Technical Challenges Addressed:

  • Regiocontrol: Maximizing the para-nitro (4-position) product over the ortho-nitro (6-position) byproduct.

  • Purification: Utilizing steam distillation to separate the volatile ortho-isomer from the non-volatile target para-isomer.

  • Safety: Managing the exothermicity of nitration to prevent thermal runaway or oxidative degradation.

Retrosynthetic Logic & Route Selection

The selection of the nitration route is grounded in the principles of Electrophilic Aromatic Substitution (EAS).

  • Directing Groups:

    • -OH (Position 1): Strong activator, directs ortho (Positions 2, 6) and para (Position 4). Position 2 is blocked by the ethoxy group.

    • -OEt (Position 2): Moderate activator, directs ortho (Positions 1, 3) and para (Position 5).

  • Conflict Resolution: The -OH group is a more powerful activator than the -OEt group. Consequently, the incoming nitronium ion (

    
    ) is directed primarily to positions ortho and para to the hydroxyl group (Positions 6 and 4).
    
  • Sterics: Position 4 is less sterically hindered than Position 6 (which is flanked by the OH). Thus, the 4-nitro isomer is the major product, typically forming in a ~60:40 to 70:30 ratio relative to the 6-nitro isomer.

Diagram 1: Reaction Scheme & Regioselectivity

ReactionScheme SM 2-Ethoxyphenol (Guethol) Intermediate Sigma Complex SM->Intermediate Electrophilic Attack Reagents HNO3 (1 eq) AcOH, 0-5°C Target This compound (Major Product) Non-Volatile Intermediate->Target -H+ (Para attack) Byproduct 2-Ethoxy-6-nitrophenol (Minor Product) Steam Volatile Intermediate->Byproduct -H+ (Ortho attack)

Caption: Electrophilic aromatic substitution pathway showing the kinetic competition between the target 4-nitro isomer and the 6-nitro byproduct.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. Nitric acid is a strong oxidant and corrosive. Perform all steps in a functioning fume hood. Ensure cooling baths are prepared before acid addition.

Materials & Equipment
  • Reagents:

    • 2-Ethoxyphenol (99% purity).

    • Nitric Acid (65-70%, reagent grade).

    • Glacial Acetic Acid (Solvent).

    • Sodium Hydroxide (for neutralization).

    • Ethanol (for recrystallization).

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) equipped with a thermometer, addition funnel, and magnetic stir bar.

    • Ice/Salt bath (-5°C to 0°C).

    • Steam distillation setup (optional but recommended for high purity).

Step-by-Step Methodology

Step 1: Preparation of the Substrate Solution

  • In a 500 mL 3-neck RBF, dissolve 13.8 g (0.1 mol) of 2-ethoxyphenol in 40 mL of Glacial Acetic Acid .

  • Cool the solution to 0–5°C using an ice/salt bath. Critical: Maintaining low temperature is essential to prevent dinitration and oxidation.

Step 2: Nitration

  • Prepare a nitrating mixture: Dilute 7.0 mL of Nitric Acid (65%) in 10 mL of Glacial Acetic Acid .

  • Add the nitrating mixture dropwise to the stirred phenol solution via the addition funnel over 30–45 minutes .

  • Monitor Temperature: Do not allow the internal temperature to exceed 10°C . If it spikes, stop addition immediately and allow to cool.

  • After addition is complete, allow the reaction to stir at 0–5°C for 1 hour , then slowly warm to room temperature over another hour.

Step 3: Quenching and Isolation

  • Pour the reaction mixture into 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow-orange solid/oil mixture.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the crude solid. Wash with cold water (3 x 50 mL) to remove residual acid.

Step 4: Purification (The Isomer Separation) The crude product contains both the 4-nitro (target) and 6-nitro (impurity) isomers.

  • Steam Distillation: Transfer the crude solid to a flask for steam distillation. Pass steam through the mixture.

    • The 2-ethoxy-6-nitrophenol (ortho-nitro) forms intramolecular hydrogen bonds, lowering its boiling point and making it steam volatile. It will distill over as yellow oil/crystals.

    • The This compound (para-nitro) forms intermolecular hydrogen bonds, has a high melting point, and is not steam volatile. It remains in the distillation flask.

  • Continue distillation until the distillate runs clear.

  • Cool the residue in the distillation flask. The target this compound will crystallize/solidify. Filter this solid.[1][2]

Step 5: Final Recrystallization

  • Recrystallize the filtered solid from hot Ethanol/Water (1:1) or pure hot water (if quantity allows).

  • Dry the crystals in a vacuum oven at 50°C.

Workflow Visualization

Diagram 2: Process Workflow

Workflow Start Start: 2-Ethoxyphenol in AcOH Nitration Add HNO3/AcOH (Temp < 10°C) Start->Nitration Quench Quench in Ice Water Nitration->Quench Crude Crude Solid (Mix of 4-NO2 & 6-NO2) Quench->Crude SteamDist Steam Distillation Crude->SteamDist Distillate Distillate: 6-Nitro Isomer (Discard) SteamDist->Distillate Volatile Residue Pot Residue: 4-Nitro Isomer (Target) SteamDist->Residue Non-Volatile Recryst Recrystallize (EtOH/H2O) Residue->Recryst Final Pure this compound Recryst->Final

Caption: Operational workflow emphasizing the critical steam distillation step for isomer separation.

Characterization & Quality Control

Table 1: Physical and Spectral Properties

ParameterSpecificationNotes
Appearance Yellow crystalline solidDarkening indicates oxidation.
Melting Point 153–156°CDistinct from 6-nitro isomer (MP ~80-90°C).
Yield 50–60%Losses primarily due to isomer formation.
1H NMR (DMSO-d6)

10.5 (s, 1H, OH)
Broad singlet, exchangeable.

7.8 (dd, 1H, H-5)
ortho-coupling to H-6, meta to H-3.

7.6 (d, 1H, H-3)
meta-coupling, confirms 4-nitro position.

7.0 (d, 1H, H-6)
ortho-coupling.

4.1 (q, 2H, CH2)
Ethoxy methylene.

1.4 (t, 3H, CH3)
Ethoxy methyl.

Troubleshooting Guide:

  • Low Yield: Check temperature control. If T > 10°C, oxidation of the phenol ring occurs (tar formation).

  • Impure Product (Low MP): Incomplete removal of the 6-nitro isomer. Repeat steam distillation or perform column chromatography (Silica, Hexane/Ethyl Acetate 8:2).

  • Oiling Out: If the product oils out during recrystallization, add a seed crystal and cool more slowly.

References

  • Scientific.Net. (2022). Optimization of Synthesis of this compound. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Regioselectivity of alkylation and nitration in phenolic systems. Retrieved from [Link]

  • PrepChem. (2023). Standard protocols for nitration of phenols. Retrieved from [Link]

Sources

High-Resolution Quantification of Nitrophenol Isomers: A Validated HPLC-UV and LC-MS/MS Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NP

Abstract & Scope

Nitrophenols (NPs)—specifically the isomers 2-, 3-, and 4-nitrophenol—are critical analytes in both pharmaceutical impurity profiling (as potential genotoxic impurities/PGIs) and environmental monitoring (EPA Priority Pollutants). Quantifying these isomers presents a unique chromatographic challenge due to their identical molecular weight (139.11 g/mol ) and similar pKa values.

This guide provides a complete, self-validating workflow for the separation and quantification of nitrophenol isomers. It moves beyond generic "cookbooks" by integrating Solid Phase Extraction (SPE) logic with pH-tuned HPLC-UV and high-sensitivity LC-MS/MS protocols, compliant with ICH Q2(R2) validation standards.

Physicochemical Basis of Method Development

Successful separation relies on exploiting the subtle electronic differences between the isomers.

The "Ortho-Effect" and pKa

While all three isomers are weak acids, 2-nitrophenol exhibits distinct behavior due to intramolecular hydrogen bonding (chelation) between the nitro group oxygen and the hydroxyl hydrogen.

  • 2-Nitrophenol: The internal H-bond reduces its interaction with aqueous mobile phases, making it effectively more hydrophobic (longer retention on C18) and slightly less acidic than the para isomer.

  • 4-Nitrophenol: Lacks internal H-bonding; the hydroxyl group is fully available to interact with water, making it more polar (shorter retention on C18).

Table 1: Physicochemical Properties of Nitrophenol Isomers

IsomerpKa (approx.)[1][2]LogPKey Structural FeatureElution Order (C18, Low pH)
4-Nitrophenol 7.151.91Intermolecular H-bonding (Polar)1 (First)
3-Nitrophenol 8.362.00Inductive withdrawal only2 (Middle)
2-Nitrophenol 7.231.79*Intramolecular H-bonding (Chelate)3 (Last)**

*Note: While 2-NP has a lower calculated LogP in some databases, its "effective" hydrophobicity in RPLC is higher due to the shielding of the hydroxyl group. **Order may vary based on specific column selectivity (e.g., Phenyl-Hexyl phases).

The Criticality of pH Control

To achieve reproducible retention on Reversed-Phase (RP) columns, the analytes must remain in their neutral (protonated) state.

  • Rule: Mobile phase pH must be < pKa - 2 .

  • Strategy: We utilize 0.1% Formic Acid (pH ~2.7) to ensure all isomers are >99% protonated. If the pH rises above 5.0, 4-nitrophenol ionizes (4-nitrophenolate), eluting in the void volume and causing peak tailing.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Direct injection is often unsuitable for trace analysis due to matrix interferences. This SPE protocol enriches the analytes while removing salts and proteins.

Reagents:

  • Sorbent: Polymeric Reversed-Phase (e.g., HLB or DVB), 60 mg/3 mL. Why? Polymeric sorbents do not de-wet like silica C18 and retain phenols better.

  • Elution Solvent: Methanol (HPLC Grade).

SPE_Workflow Start Sample Pre-Treatment Adjust to pH < 2 with HCl Condition Conditioning 1. 3 mL MeOH 2. 3 mL Water (pH 2) Start->Condition Load Load Sample Flow rate: 1-2 mL/min Condition->Load Wash Wash Step 3 mL 5% MeOH in Water (Removes salts/polar interferences) Load->Wash Dry Drying Vacuum for 5-10 mins Wash->Dry Elute Elution 2 x 1.5 mL Methanol Dry->Elute Recon Reconstitution Evaporate to dryness (N2) Reconstitute in Mobile Phase A Elute->Recon

Figure 1: Solid Phase Extraction workflow ensuring maximum recovery of acidic phenols.

Protocol 2: HPLC-UV Quantification (Routine Analysis)

This method is the "workhorse" for concentrations > 0.1 µg/mL (ppm level).

Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: 280 nm (General), 315 nm (Specific for Nitrophenols to reduce background).

Mobile Phase Gradient:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Time (min)% A (Aqueous)% B (Organic)Phase Description
0.0955Equilibration: Load polar isomers.
2.0955Isocratic Hold: Retain 4-NP away from void.
12.04060Gradient Ramp: Separate 3-NP and 2-NP.
13.0595Wash: Elute highly hydrophobic matrix.
15.0595Hold: Ensure column cleaning.
15.1955Re-equilibration: Prepare for next injection.

Protocol 3: LC-MS/MS (Trace/Impurity Analysis)

For genotoxic impurity analysis (ppb level), UV is insufficient. We utilize Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Phenols ionize readily by losing a proton


.

Mass Spectrometry Parameters:

  • Ion Source: ESI Negative Mode.

  • Capillary Voltage: -2500 V to -4500 V.

  • Precursor Ion: m/z 138.0

    
    .
    

MRM Transition Table: The isomers share the same precursor but exhibit different fragmentation ratios due to the ortho effect.

AnalytePrecursor (m/z)Product 1 (Quantifier)Product 2 (Qualifier)Collision Energy (V)Mechanism
4-Nitrophenol 138.0108.092.020 - 25Loss of NO (108), Loss of NO₂ (92)
2-Nitrophenol 138.0108.046.018 - 22Loss of NO (108), NO₂ ion (46)
3-Nitrophenol 138.0108.092.020 - 25Similar to 4-NP; rely on RT for ID.

Note: 2-Nitrophenol often yields a higher abundance of the m/z 108 fragment relative to m/z 92 compared to the para-isomer due to the proximity of the nitro group facilitating NO loss.

Method Validation (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution (Rs) > 2.0 between isomers. No interference in blank.Inject individual standards vs. mixture.
Linearity R² > 0.999.5 concentration levels (e.g., 50% to 150% of target).
Accuracy 90-110% Recovery (Pharma) / 70-130% (Environmental).Spike samples pre-extraction.[3]
Precision RSD < 2.0% (System Suitability).6 replicate injections of standard.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Determined from low-concentration spikes.

Troubleshooting & Optimization

Common issues in nitrophenol analysis and their root causes.

Troubleshooting Issue Problem Detected PeakTailing Peak Tailing Issue->PeakTailing SplitPeaks Split Peaks Issue->SplitPeaks RTShift RT Shifting Issue->RTShift CheckPH Check Mobile Phase pH Is it > 4.0? PeakTailing->CheckPH SolventMismatch Sample Solvent Too Strong? SplitPeaks->SolventMismatch Temp Check Column Temp RTShift->Temp AddAcid Add more Formic Acid (Target pH 2.7) CheckPH->AddAcid Yes Silanol Secondary Interactions (Silanols) CheckPH->Silanol No ChangeCol Use End-capped Column or Increase Ionic Strength Silanol->ChangeCol Dilute Dilute Sample with Initial Mobile Phase SolventMismatch->Dilute Yes (e.g. 100% MeOH) Equil Increase Equilibration Time Temp->Equil

Figure 2: Decision tree for troubleshooting common chromatographic anomalies.

References

  • US EPA. (1984). Method 604 - Phenols.[4][5][6][7] Code of Federal Regulations, Title 40, Part 136, Appendix A. Link

  • ICH. (2023).[8][9] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[10] Link

  • PubChem. (2025).[11] Compound Summary: 2-Nitrophenol (CID 6947) and 4-Nitrophenol (CID 980). National Library of Medicine. Link

  • Shimadzu. (2016). Application News AD-0125: High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS.Link

  • Sigma-Aldrich. HPLC Method Development Guide: Mobile Phase Selection for Acids and Bases.Link

Sources

2-Ethoxy-4-nitrophenol as a leaving group in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethoxy-4-nitrophenol as a Lipophilic Leaving Group in Synthesis and Enzymology

Part 1: Executive Summary & Rationale

Subject: this compound (ENP) Role: Chromogenic Nucleofuge (Leaving Group) CAS: 56766-64-6 / 40130-25-4 (isomer dependent, typically 4-nitro-2-ethoxy)

The "Why" – Beyond Standard Nitrophenols: While p-nitrophenol (PNP) is the gold standard for esterase and lipase assays, it suffers from significant limitations in interfacial enzymology . PNP is relatively water-soluble, often partitioning out of the lipid-water interface where lipases function. This compound serves as a superior alternative in these specific contexts.[1] The ortho-ethoxy group introduces:

  • Increased Lipophilicity: enhancing the substrate’s residence time in micelles and lipid bilayers.

  • Steric Tuning: preventing non-specific hydrolysis by bulk solvent while remaining accessible to enzyme active sites.

  • pKa Modulation: With a pKa of ~7.20, it functions as an excellent leaving group at physiological pH (7.4), releasing a distinct yellow chromophore (

    
     ~405–420 nm) upon cleavage.
    

Part 2: Mechanistic Insight & Chemical Profile

Physicochemical Properties
PropertyThis compound (ENP)p-Nitrophenol (PNP)Impact on Protocol
pKa 7.20 ± 0.227.15Ideal for pH 7.4 assays. Significant ionization (>60%) ensures strong signal without pH adjustment.
LogP ~2.1 (Predicted)1.91Higher lipophilicity improves micellar integration.
Appearance Yellow Crystalline SolidColorless/Yellow SolidVisual confirmation of purity.

(Anion)
405–420 nm405 nmDirectly compatible with standard ELISA plate readers.
The Leaving Group Mechanism (Nucleophilic Acyl Substitution)

The utility of ENP relies on the stability of the 2-ethoxy-4-nitrophenolate anion. Upon nucleophilic attack (by an enzyme active site serine or a chemical nucleophile), the tetrahedral intermediate collapses. The 4-nitro group withdraws electron density via resonance, while the 2-ethoxy group provides local lipophilic interactions without significantly destabilizing the anion.

ReactionMechanism cluster_0 Leaving Group Stabilization Substrate ENP-Ester (Substrate) Transition Tetrahedral Intermediate Substrate->Transition + Nucleophile (Nu:) (Rate Limiting) Products Carboxylic Acid + ENP Anion (Yellow) Transition->Products Collapse (Fast) Resonance Resonance Stabilization (NO2 Group) Induction Lipophilic Tuning (Ethoxy Group)

Figure 1: Mechanism of action. The ethoxy group modulates solubility while the nitro group drives the leaving ability.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-4-nitrophenyl Palmitate (Lipase Substrate)

Objective: To synthesize a lipophilic chromogenic substrate for lipase activity assays.

Reagents:

  • Palmitoyl chloride (1.1 eq)

  • This compound (1.0 eq) [Synthesized via nitration of 2-ethoxyphenol]

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve this compound (1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (1.2 eq) dropwise at 0°C. The solution may darken slightly due to phenolate formation.

  • Acylation: Add Palmitoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The yellow phenol spot should disappear, replaced by a less polar UV-active ester spot.

  • Workup: Wash organic phase with 1M HCl (to remove TEA), then sat. NaHCO3 (to remove unreacted phenol), then Brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Hexane to yield white/off-white waxy crystals.

    • Note: Free phenol contamination will cause high background absorbance in assays. Ensure rigorous washing.

Protocol B: Kinetic Lipase Assay (Interfacial Hydrolysis)

Objective: To measure lipase activity using the synthesized ENP-ester.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100 (to create mixed micelles).

  • Substrate Stock: 10 mM ENP-Palmitate in Isopropanol.

  • Enzyme: Lipase solution (e.g., Candida rugosa lipase).

Procedure:

  • Assay Setup: In a 96-well microplate, add 180 µL of Buffer.

  • Substrate Addition: Add 10 µL of Substrate Stock. Shake to emulsify (turbidity may occur; Triton X-100 helps solubilize).

  • Initiation: Add 10 µL of Enzyme solution.

  • Detection: Immediately monitor Absorbance at 405 nm (or 410 nm) every 30 seconds for 20 minutes at 37°C.

  • Quantification: Use the extinction coefficient (

    
    ) of this compound (determine experimentally, typically ~15,000–18,000 M⁻¹cm⁻¹ at pH 7.4) to calculate specific activity.
    

Data Analysis:



Where 

is pathlength (cm).

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Ethoxyphenol Step1 Nitration (HNO3 / Ferric Nitrate) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: This compound Step1->Inter Step2 Esterification (R-COCl / TEA / DCM) Inter->Step2 Nucleophilic Acyl Substitution Purify Purification (Wash: HCl -> NaHCO3 -> Brine) Step2->Purify Final Final Product: 2-Ethoxy-4-nitrophenyl Ester Purify->Final

Figure 2: Synthetic pathway from raw material to active substrate.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Free phenol contamination in substrate.Recrystallize substrate. Wash organic layer thoroughly with 5% Na2CO3 during synthesis.
Low Signal Substrate precipitation.Increase surfactant (Triton X-100) or use a co-solvent (DMSO < 5%).
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration. Ensure <10% substrate conversion.

References

  • Hao, Z., Xiao, K., & Wang, L. (2013).[2] Optimization of Synthesis of this compound. Advanced Materials Research. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa comparisons of nitrophenols). Link

  • Google Patents. (2020). Indole derivative and medical application thereof (WO2020057403A1). (describes synthesis of the phenol intermediate). Link

  • ChemicalBook. (2025). This compound Properties and Suppliers. Link

Sources

Application Note: Nitrophenol Derivatives in Chemical Sensing & Bio-Assays

[1]

Abstract

Nitrophenol derivatives, particularly p-nitrophenol (pNP) , 2,4-dinitrophenol (DNP) , and picric acid , represent a cornerstone class of chromogenic signaling elements in chemical biology and pharmaceutical quality control. Their utility spans two distinct but critical domains: (1) serving as molecular reporter probes for high-throughput enzyme kinetics (e.g., phosphatase/lipase assays) in drug discovery, and (2) acting as target analytes for environmental and safety monitoring due to their toxicity and prevalence as pharmaceutical byproducts. This guide provides an in-depth technical framework for utilizing nitrophenol-based chemistries, focusing on assay optimization, mechanistic grounding, and validated protocols.

Part 1: The Nitrophenol Reporter System (Mechanistic Grounding)

The utility of nitrophenol derivatives in sensing stems from their unique solvatochromic and acidity properties. The core mechanism relied upon in bio-assays is the pH-dependent resonance delocalization of the phenolate ion.

The "Yellow Shift" Phenomenon

In its protonated form, p-nitrophenol is colorless (or pale yellow) with an absorption maximum (


p-nitrophenolate anion

405 nm
  • Key Application: This shift is the basis for ELISA and Enzyme Kinetics assays. A colorless substrate (e.g., p-Nitrophenyl Phosphate) is hydrolyzed by an enzyme to release pNP.[1][2] The reaction is "stopped" with a strong base (NaOH), instantly converting all released pNP to the yellow phenolate for quantification.

Electron Acceptor Properties

Polynitro derivatives like Picric Acid (2,4,6-trinitrophenol) and DNP are strong

Charge-Transfer (CT) Complex

Part 2: Application in High-Throughput Enzyme Screening

The most prevalent application of nitrophenol derivatives in drug development is the p-Nitrophenyl Phosphate (pNPP) Assay for Alkaline Phosphatase (ALP) or Protein Tyrosine Phosphatases (PTPs). This assay is the industry standard for screening inhibitor libraries.

Mechanistic Pathway (Diagram)[1]

The following diagram illustrates the enzymatic hydrolysis and subsequent colorimetric signal generation.

pNPP_MechanismSubstratep-Nitrophenyl Phosphate(pNPP)(Colorless)IntermediateEnzyme-SubstrateComplexSubstrate->IntermediateBindingEnzymePhosphatase Enzyme(Target)Enzyme->IntermediateProduct1Phosphate (Pi)Intermediate->Product1HydrolysisProduct2p-Nitrophenol (pNP)(Protonated/Colorless)pH < 7.0Intermediate->Product2ReleaseSignalp-Nitrophenolate Anion(Yellow, OD 405nm)QUANTIFIABLE SIGNALProduct2->SignalDeprotonation(Fast)StopSolStop Solution(NaOH/Na2CO3)pH > 10StopSol->SignalAdds OH-

Figure 1: Reaction pathway for pNPP-based phosphatase assays. The critical step for signal generation is the alkaline quench.

Validated Protocol: Phosphatase Inhibitor Screening

Objective: Determine the IC50 of a candidate drug against Alkaline Phosphatase using pNPP.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (Mg²⁺ is a cofactor for ALP).

  • Substrate: 10 mM pNPP (Sigma-Aldrich N2765) in Assay Buffer. Note: Protect from light.

  • Stop Solution: 2.0 M NaOH.

  • Enzyme: Recombinant ALP (0.1 U/mL).

Protocol Steps:

  • Preparation: In a 96-well clear microplate, dispense 10 µL of the test compound (drug candidate) at varying concentrations (serial dilution). Include "Vehicle Control" (DMSO only) and "Blank" (no enzyme).

  • Enzyme Addition: Add 40 µL of Enzyme solution to all wells except the Blank. Incubate for 10 min at 37°C to allow inhibitor binding.

  • Reaction Initiation: Add 50 µL of 10 mM pNPP substrate to all wells.

  • Kinetic Phase: Incubate at 37°C for 15–30 minutes. Optimization Tip: Perform a time-course experiment first to ensure the reaction remains linear during this window.

  • Quenching: Add 50 µL of Stop Solution (2 M NaOH) to all wells.

    • Why? This shifts pH to >12, denaturing the enzyme (stopping reaction) and maximizing the molar absorptivity (

      
      ) of the p-nitrophenolate (
      
      
      ).
  • Readout: Measure Absorbance at 405 nm on a microplate reader.

  • Analysis: Calculate % Inhibition:

    
    
    

Troubleshooting & Optimization:

  • High Background: pNPP spontaneously hydrolyzes over time. Always prepare fresh substrate. If the "Blank" OD > 0.2, discard the stock.

  • Inner Filter Effect: If your test drug is yellow/orange, it may absorb at 405 nm. Run a "Compound Interference" control (Buffer + Compound + pNPP, no Enzyme) to subtract this baseline.

Part 3: Sensing of Nitrophenol Impurities (Safety & QC)

In pharmaceutical manufacturing, nitrophenols are often precursors or degradation products (e.g., from parathion or dye synthesis). Their detection is critical due to high toxicity.[3] While HPLC is standard, Electrochemical Sensing offers a rapid, portable alternative for spot-checking wastewater or reaction vessels.

Electrochemical Detection Mechanism

Nitrophenols undergo irreversible reduction at carbon electrodes.

  • Reaction:

    
    
    
  • Sensor: Glassy Carbon Electrode (GCE) modified with Reduced Graphene Oxide (rGO) or Ag-doped ZnO . The modifier enhances electron transfer kinetics, lowering the overpotential.

Protocol: Electrochemical Sensing of 4-Nitrophenol

Objective: Quantify trace 4-NP in aqueous pharmaceutical waste.

Materials:

  • Potentiostat (e.g., Metrohm Autolab).

  • Working Electrode: GCE modified with Ag-ZnO nanocomposites (increases sensitivity).[4]

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

Workflow:

  • Electrode Preparation: Polish GCE with alumina slurry. Drop-cast 5 µL of Ag-ZnO dispersion; dry at room temperature.

  • Conditioning: Cycle the electrode in blank PBS (Cyclic Voltammetry, -0.8V to +0.2V) until stable.

  • Measurement:

    • Technique: Differential Pulse Voltammetry (DPV) (Higher sensitivity than CV).

    • Parameters: Step potential 5 mV, Modulation amplitude 25 mV.

    • Scan Range: -1.0 V to -0.2 V.

  • Calibration: Add standard 4-NP (1 µM – 100 µM). Observe the reduction peak at approx -0.7 V .

  • Real Sample: Dilute waste sample 1:10 in PBS and measure. Use Standard Addition Method to account for matrix effects.

Data Interpretation:

  • Current (

    
    ) is proportional to concentration.[4]
    
  • Limit of Detection (LOD): Typically 0.1 – 3.0 µM for nanocomposite sensors.

Part 4: Comparative Data & Selection Guide

When selecting a nitrophenol derivative for assay design, consider the pKa and solubility.

DerivativepKa

(Base)
Primary ApplicationNotes
p-Nitrophenol (pNP) 7.15405 nmPhosphatase/Lipase AssaysGold standard. Requires alkaline stop for max signal.
o-Nitrophenol 7.23420 nmGalactosidase AssaysSteric hindrance near nitro group affects enzyme fit.
2,4-Dinitrophenol 4.09360 nmUncoupler Studies / pH ProbeLower pKa means it is yellow at physiological pH.
Picric Acid 0.38350 nmCation Sensing (Amines)Forms crystalline salts with basic drugs (Picrates).
Workflow Summary (Diagram)

HTS_Workflowcluster_0Phase 1: Assay Designcluster_1Phase 2: Screeningcluster_2Phase 3: DetectionStep1Select Substrate(e.g. pNPP for ALP)Step2Optimize Buffer pH(Must be < pKa of pNP)Step1->Step2Step3Incubate Librarywith EnzymeStep2->Step3Step4Add Substrate(Kinetic Reaction)Step3->Step4Step5Alkaline Quench(pH > 10)Step4->Step5Step6Read OD 405nmStep5->Step6

Figure 2: High-Throughput Screening (HTS) workflow for enzyme inhibitors using nitrophenol reporters.

References

  • Enzyme Assay Fundamentals: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. (2020).[2][5][6][7] Uniciencia.

  • Assay Optimization: Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening.[8] (2014).[9][10] NIH/PubMed Central.

  • Electrochemical Sensing Review: Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024).[6][7][11] ACS Omega.

  • Nanocomposite Sensors: Highly Sensitive and Selective Eco-Toxic 4-Nitrophenol Chemical Sensor Based on Ag-Doped ZnO Nanoflowers. (2021).[12][4][6] Molecules (MDPI).

  • ALP Assay Protocol: An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems.[1] (2019).[4] BMC Research Notes.

Application Note: Azo Dye Synthesis from 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of azo dyes derived from 2-Ethoxy-4-nitrophenol , a versatile aromatic scaffold. The protocol details two distinct synthetic strategies: (A) The Diazo-Precursor Route , where the nitro group is reduced to an amine to serve as the diazonium component, and (B) The Coupler Route , where the phenol moiety is utilized directly as the nucleophile.

Introduction & Strategic Analysis

This compound (CAS: 56715-13-0) presents a unique substitution pattern: an electron-withdrawing nitro group at the para position relative to the electron-donating ethoxy group. This "push-pull" electronic structure makes it a valuable intermediate for synthesizing chromophores with specific spectral properties (e.g., solvatochromism) and potential bioactivity (e.g., azo-prodrugs).

To synthesize azo dyes from this molecule, we must choose between two mechanistic pathways based on the desired position of the azo linkage:

  • Pathway A (Diazo Component): Reduction of the nitro group to an amine, followed by diazotization. This allows the molecule to attack other electron-rich aromatics. This is the preferred route for creating novel "donor-acceptor" dyes where the ethoxy-phenol ring acts as the donor.

  • Pathway B (Coupling Component): Direct coupling of an external diazonium salt onto the this compound ring. Due to the deactivating nitro group, the ring is less nucleophilic, requiring strong diazonium electrophiles.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways.

ReactionPathway Start This compound (Starting Material) Amine 4-Amino-2-ethoxyphenol (Reduced Intermediate) Start->Amine Reduction (Fe/HCl) DyeB Target Azo Dye B (Coupled at C-6) Start->DyeB Coupling (Electrophilic Subst.) Diazo Diazonium Salt (Electrophile) Amine->Diazo Diazotization (NaNO2/HCl, <5°C) DyeA Target Azo Dye A (e.g., with 2-Naphthol) Diazo->DyeA Coupling (Alkaline pH) ExtDiazo External Diazonium Salt (e.g., p-Nitrobenzenediazonium) ExtDiazo->DyeB +

Caption: Divergent synthesis pathways. Pathway A (top) modifies the nitro group to create a diazo component. Pathway B (bottom) utilizes the phenol ring as a nucleophile.

Protocol A: The Diazo-Precursor Route (Primary)

This protocol transforms this compound into a diazonium salt, which is then coupled with 2-Naphthol to form a prototypical red azo dye.

Phase 1: Béchamp Reduction

Objective: Selective reduction of -NO₂ to -NH₂.

Reagents:

  • This compound (10 mmol, ~1.83 g)

  • Iron Powder (30 mmol, ~1.68 g)

  • Hydrochloric Acid (conc. 37%)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the this compound in 20 mL of Ethanol/Water.

  • Activation: Add the Iron powder. Heat the mixture to 60°C.

  • Addition: Dropwise add 1 mL of conc. HCl. (Caution: Exothermic).

  • Reflux: Heat to reflux (approx. 80-90°C) for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) until the starting material spot disappears.

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Neutralize the filtrate with saturated NaHCO₃ solution.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over MgSO₄ and evaporate to yield 4-Amino-2-ethoxyphenol .

    • Critical Note: Aminophenols are oxidation-sensitive. Store under Argon or proceed immediately to Phase 2.

Phase 2: Diazotization

Objective: Formation of the Diazonium Chloride.

Reagents:

  • 4-Amino-2-ethoxyphenol (from Phase 1)[1]

  • Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g)

  • HCl (2.5 M)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amine in 15 mL of 2.5 M HCl. Cool the solution to 0–5°C in an ice-salt bath.

  • Nitrosation: Dissolve NaNO₂ in 5 mL of water. Add this solution dropwise to the amine solution, maintaining the temperature below 5°C.

  • Endpoint: Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂). Destroy excess nitrous acid by adding a pinch of Urea or Sulfamic acid until the paper no longer turns blue.

    • Safety: The diazonium salt is unstable. Do not isolate; use the solution directly.

Phase 3: Azo Coupling

Objective: Synthesis of 1-(3-ethoxy-4-hydroxyphenylazo)-2-naphthol.

Reagents:

  • 2-Naphthol (10 mmol, 1.44 g)

  • Sodium Hydroxide (NaOH, 10% solution)

Procedure:

  • Coupler Preparation: Dissolve 2-Naphthol in 20 mL of 10% NaOH. Cool to 0–5°C.

  • Coupling: Slowly add the cold diazonium salt solution (from Phase 2) to the alkaline naphthol solution with vigorous stirring.

    • Observation: A deep red/orange precipitate will form immediately.

  • pH Control: Ensure the pH remains alkaline (pH > 9) during addition to facilitate the reaction of the naphtholate ion.

  • Maturation: Stir at 0-5°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Isolation: Acidify the mixture slightly with dilute HCl (to pH ~6) to ensure the dye precipitates fully (if it contains acidic groups) or simply filter the precipitate.

  • Purification: Recrystallize from Ethanol or DMF.

Protocol B: The Direct Coupling Route (Alternative)

In this route, this compound acts as the nucleophile. Due to the deactivating nitro group, coupling usually occurs ortho to the hydroxyl group (Position 6).

Reagents:

  • Diazo Component: p-Nitrobenzenediazonium chloride (prepared from p-nitroaniline).

  • Coupler: this compound.[2][3][4][5]

Procedure:

  • Coupler Solution: Dissolve this compound (10 mmol) in 20 mL of 10% NaOH. The solution will turn yellow/orange (phenolate formation). Cool to 0-5°C.

  • Addition: Add the pre-prepared cold diazonium salt solution dropwise.

  • Reaction: Stir for 1 hour. The electrophilic attack will occur primarily at the 6-position (less sterically hindered than position 2, and activated by the phenoxide).

  • Precipitation: Neutralize with HCl. Filter the resulting dye.[6]

Characterization & QC

TechniqueParameterExpected Observation
UV-Vis Spectroscopy

450–550 nm (Solvent dependent). Bathochromic shift expected in alkaline media.
FT-IR N=N StretchWeak band at 1400–1450 cm⁻¹ (often obscured).
FT-IR -NO₂ StretchStrong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) if nitro group is retained.
1H-NMR Aromatic RegionDeshielding of protons adjacent to the azo linkage. Disappearance of amine protons (Pathway A).

Safety & Hazards

  • Nitrophenols: Toxic by inhalation and ingestion. Potential uncouplers of oxidative phosphorylation. Handle in a fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

  • Sodium Nitrite: Oxidizer and toxic.

References

  • Vertex AI Search . (2025). Synthesis of azo dyes by the diazotization/coupling reaction. National Institutes of Health (NIH). [Link]

  • Chemistry LibreTexts . (2019). Coupling Reactions of Aryl Diazonium Salts. [Link]

  • Organic Syntheses . (1945). 2-Amino-4-nitrophenol. Org. Synth. 1945, 25, 5. [Link]

  • Master Organic Chemistry . (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Application Note: 2-Ethoxy-4-nitrophenol as a Functional Scaffold in Materials Science

[1]

Abstract

2-Ethoxy-4-nitrophenol (CAS: 40130-25-4) is a high-value aromatic building block distinguished by its "push-pull" electronic structure.[1] Unlike simple phenols, the presence of an electron-donating ethoxy group (


1

Part 1: Chemical Profile & Material Significance

The "Janus" Electronic Architecture

In materials science, this compound is utilized not merely as a reactant, but as a tunable scaffold .[1]

  • The Donor Domain (C1-C2): The 1-hydroxy-2-ethoxy motif allows for bidentate coordination to metal centers (e.g., in corrosion inhibition or MOF synthesis).[1] The ethoxy tail provides steric bulk and lipophilicity, enhancing solubility in organic solvents compared to bare nitrophenols.

  • The Acceptor Domain (C4): The nitro group acts as a strong acceptor, facilitating Intramolecular Charge Transfer (ICT). This is the "switchable" site; it can be reduced to an amine to create 4-amino-2-ethoxyphenol , a critical monomer for redox-active polymers.[1]

Key Physical Properties:

Property Value Relevance to Materials Science
Molecular Weight 183.16 g/mol Low MW allows high atom economy in synthesis.[1]

| pKa | ~7.20 (Predicted) | More acidic than phenol (pKa 10) due to

1Appearance

1Solubility1

Part 2: Core Protocols

Application A: Synthesis of Soluble Conductive Polymer Precursors

Context: The primary utility of this compound in advanced materials is as a "masked" form of 4-amino-2-ethoxyphenol .[1] Polyanilines derived from this amino-phenol are highly sought after because the ethoxy side-chain disrupts inter-chain hydrogen bonding, rendering the resulting conductive polymer soluble in organic solvents (processability) without destroying conductivity.[1]

Protocol: Catalytic Reduction to 4-Amino-2-ethoxyphenol

Use this protocol to generate the monomer for conductive polymer synthesis.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reductant: Sodium Borohydride (

    
    , 10 eq) or Hydrazine Hydrate.[1]
    
  • Catalyst: Silver Nanoparticles (AgNPs) or Pd/C (5 mol%).[1]

  • Solvent: Water/Ethanol (1:1 v/v).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of this compound in 10 mL of 1:1 Water/Ethanol. The solution will appear bright yellow due to the nitrophenolate anion formation.

  • Catalyst Addition: Add the nanocatalyst (e.g., AgNPs immobilized on silica or standard Pd/C).[1]

  • Reduction Trigger: Slowly add fresh

    
     solution.
    
    • Observation: The yellow color will bleach to colorless.[1] This visual shift is the self-validating endpoint of the reaction (loss of the nitro chromophore).

  • Monitoring: Extract a

    
     aliquot and analyze via UV-Vis.
    
    • Success Criteria: Disappearance of the peak at ~400 nm (Nitrophenol) and emergence of a peak at ~300 nm (Aminophenol).[1][2]

  • Isolation: Filter the catalyst. Neutralize the filtrate with dilute HCl to precipitate the amine salt or extract with ethyl acetate for the free base.

  • Polymerization (Downstream): The isolated amine is then subjected to oxidative polymerization (using Ammonium Persulfate) to form Poly(2-ethoxy-4-aminophenol) .[1]

Application B: Solvatochromic Polarity Sensing

Context: The dipole moment of this compound changes significantly upon excitation.[1] In polar solvents, the excited state is stabilized, leading to a redshift (bathochromic shift). This makes it a viable probe for determining the polarity of sol-gel matrices or unknown solvent mixtures.[1]

Protocol: Constructing a Solvatochromic Calibration Curve
  • Stock Preparation: Prepare a

    
     stock solution of this compound in Ethanol.
    
  • Solvent Panel: Select 5 solvents of varying polarity (e.g., Toluene, THF, Acetone, Ethanol, Water).

  • Dilution: Add

    
     of stock to 
    
    
    of each solvent.
  • Spectral Acquisition: Record UV-Vis spectra (300–500 nm).

  • Data Analysis: Plot

    
     vs. the Reichardt Polarity Parameter (
    
    
    ) of the solvents.[1] A linear correlation validates the material's sensitivity.[1]

Part 3: Visualization of Mechanisms

Workflow: From Precursor to Functional Material

The following diagram illustrates the transformation of this compound into functional materials, highlighting the critical reduction step.

MaterialGenesisPrecursorThis compound(Yellow, Nitro-form)ReductionCatalytic Reduction(NaBH4 / AgNPs)Precursor->Reduction ActivationMonomer4-Amino-2-ethoxyphenol(Colorless, Amine-form)Reduction->Monomer -O2 / +H2PolymerConductive Polymer(Poly-aniline derivative)Monomer->Polymer OxidativePolymerizationApp_SensorApplication:Biosensors / ElectrodesPolymer->App_Sensor Fabrication

Caption: The "Material Genesis" pathway transforming the nitro-precursor into a redox-active polymer scaffold.[1]

Mechanism: Corrosion Inhibition via Adsorption

The molecule inhibits corrosion on mild steel by forming a protective film.[1] The ethoxy and nitro groups serve as anchor points.[1]

AdsorptionMechanismMetalSurfaceMild Steel Surface (Fe)BarrierProtective Chemisorbed LayerMetalSurface->Barrier Film FormationInhibitorThis compoundNitro Group (-NO2)Ethoxy Group (-OEt)Phenolic -OHInhibitor:nitro->MetalSurface Electron Acceptance(Back-bonding)Inhibitor:ethoxy->MetalSurface Electron Donation(Lone Pair)Inhibitor:oh->MetalSurface H-Bonding / Chelation

Caption: Multidentate adsorption mechanism inhibiting corrosive ion attack on steel surfaces.[1]

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170275, this compound.[1] Retrieved from [Link][1]

  • SIELC Technologies (2018). Separation of Phenol, 2-ethoxy-4-nitro- on Newcrom R1 HPLC column.[1][3] Retrieved from [Link]

  • Momeni, S. et al. (2018). Catalytic reduction of 4-nitrophenol to 4-aminophenol using Fe2O3-Cu2O-TiO2 nanocomposite.[1] International Journal of Chemical Studies.[1] (Contextual reference for reduction protocol).

  • LookChem. Synthesis and Upstream/Downstream Products of this compound. Retrieved from [Link][1]

Application Note: Kinetic Profiling of Phosphatase Activity using 2-Ethoxy-4-Nitrophenyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

While p-nitrophenyl phosphate (


NPP) remains the gold standard for generic phosphatase activity quantification, it lacks the steric complexity required to probe the active site nuances of specific phosphotriesterases (PTEs), paraoxonases (PONs), and conformationally sensitive alkaline phosphatases (ALPs).[1]

This guide details the protocol for detecting phosphatase activity using 2-Ethoxy-4-nitrophenyl phosphate (E


NPP) . The hydrolytic product, 2-Ethoxy-4-nitrophenol (ENP) , serves as a chromogenic reporter. The ethoxy group at the ortho position introduces specific steric bulk, making this substrate a critical tool for:
  • Organophosphate Hydrolase (OPH) Mimicry: Simulating the degradation of ethyl-substituted pesticides (e.g., Paraoxon-ethyl) without the extreme toxicity of the parent compounds.[1]

  • Active Site Mapping: Probing the tolerance of phosphatase active sites for bulky leaving groups.[1]

  • Kinetic Differentiation: Distinguishing isozymes based on

    
     and 
    
    
    
    variations induced by the ethoxy substituent.[1]

Principle of Assay

The assay relies on the enzymatic hydrolysis of the phospho-ester bond in E


NPP.[1] Under alkaline conditions (or upon addition of a high-pH stop solution), the released phenolic product (this compound) deprotonates to form the 2-ethoxy-4-nitrophenolate anion .

This anion exhibits a bathochromic shift, resulting in intense yellow coloration measurable at 405–415 nm .[1] The concentration of the product is directly proportional to the optical density (OD), following the Beer-Lambert Law.[1]

Reaction Mechanism

ReactionMechanism sub1 Substrate: 2-Ethoxy-4-nitrophenyl phosphate (Colorless) complex Enzyme-Substrate Complex sub1->complex + Enzyme prod1 Product 1: 2-Ethoxy-4-nitrophenolate (Yellow, Amax ~405nm) complex->prod1 Hydrolysis (pH > 9.0) prod2 Product 2: Inorganic Phosphate (Pi) complex->prod2

Figure 1: Hydrolytic cleavage of 2-Ethoxy-4-nitrophenyl phosphate yielding the chromogenic phenolate.

Materials & Reagents

Critical Reagents
ReagentSpecificationRole
Substrate 2-Ethoxy-4-nitrophenyl phosphate (E

NPP)
Target molecule for hydrolysis.
Standard This compound (ENP)Required for generating the standard curve. Do not use generic

NP.
Assay Buffer 100 mM Glycine-NaOH or Diethanolamine (pH 9.8 - 10.5)Maintains optimal pH for ALP activity and phenolate formation.[1]
Stop Solution 3.0 M NaOHQuenches reaction and forces full ionization of the phenol.[1]
Enzyme Alkaline Phosphatase (or target esterase)The biological catalyst.[1][2]
Physicochemical Properties (Validation Required)
  • 
    :  Typically 405–415 nm (Buffer dependent).[1]
    
  • Extinction Coefficient (

    
    ):  Unlike 
    
    
    
    NP (
    
    
    ), the ethoxy derivative's
    
    
    varies slightly due to electronic effects of the ethoxy group.[1] You must determine this experimentally via the Standard Curve (Protocol A).

Experimental Protocols

Protocol A: Standard Curve Generation (Mandatory)

Rationale: Relying on literature extinction coefficients introduces error due to buffer composition and pathlength variations.[1]

  • Stock Preparation: Dissolve this compound (Standard) in 0.1 M NaOH to create a 10 mM Stock Solution .

  • Dilution Series: Prepare a serial dilution in the Assay Buffer (not water, to match reaction conditions).

    • Range: 0 µM to 200 µM (e.g., 0, 12.5, 25, 50, 100, 150, 200 µM).

  • Measurement:

    • Add 100 µL of each standard to a clear flat-bottom 96-well plate.

    • Measure Absorbance at 405 nm (or determined

      
      ).
      
  • Calculation: Plot Absorbance (Y) vs. Concentration (X). Calculate the slope (

    
     in 
    
    
    
    ).[1]
Protocol B: Kinetic Assay (Continuous Read)

Best for determining


 and 

.[1]
  • Enzyme Prep: Dilute enzyme in Assay Buffer to a concentration where the reaction is linear for >10 minutes.

  • Substrate Prep: Prepare 20 mM E

    
    NPP in Assay Buffer.
    
  • Workflow:

    • Pipette 180 µL of Assay Buffer into wells.[1]

    • Add 10 µL of Enzyme solution.[1]

    • Incubate at 37°C for 5 minutes (Temperature equilibration).

    • Initiate: Add 10 µL of Substrate (Final conc: 1 mM). Mix rapidly.

  • Detection:

    • Measure OD at 405 nm every 30 seconds for 20 minutes.

    • Calculate

      
       from the linear portion of the curve.[1]
      
Protocol C: Endpoint Assay (High Throughput)

Best for screening inhibitors or mutant libraries.[1]

Workflow step1 1. Preparation Mix Buffer + Enzyme (90 µL) step2 2. Initiation Add E-pNPP Substrate (10 µL) step1->step2 step3 3. Incubation 37°C for 15-30 mins (Color develops) step2->step3 step4 4. Termination Add 3M NaOH (50 µL) step3->step4 step5 5. Quantification Read Abs @ 405 nm step4->step5

Figure 2: Step-by-step workflow for the endpoint screening assay.

  • Reaction Mix: Combine 90 µL Enzyme/Buffer mixture in wells.

  • Start: Add 10 µL E

    
    NPP substrate.
    
  • Incubate: 37°C for fixed time (e.g., 20 min).

  • Stop: Add 50 µL of 3.0 M NaOH .

    • Note: The strong base stops the enzyme and maximizes the yellow color (

      
       is pH-dependent).[1]
      
  • Read: Measure Absorbance at 405 nm.

Data Analysis & Troubleshooting

Calculating Specific Activity

[1]
  • 
     : Slope from Protocol B.[1]
    
  • 
     : Slope from Standard Curve (Protocol A).[1]
    
  • 
     : Pathlength (0.6 cm for 200µL in standard 96-well plate, but strictly defined by the standard curve).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of E

NPP.
Substrate is unstable in moisture.[1] Prepare fresh daily. Store powder with desiccant at -20°C.
Low Signal pH < 9.0 during measurement.The phenol is not ionized.[1] Ensure Stop Solution (NaOH) brings final pH > 10.[1]
Non-Linear Kinetics Substrate depletion.[1]Dilute enzyme 1:10 or 1:100.[1] Ensure <10% substrate conversion.[1]
Precipitation Enzyme instability or Mg2+ precipitation.[1]If using MgCl2 cofactor, ensure concentration < 5 mM to prevent hydroxide precipitation upon NaOH addition.[1]

References

  • Sigma-Aldrich (Merck). Phosphatase Substrate Properties and Applications. Retrieved from .

  • National Institutes of Health (NIH). Kinetic properties of alkaline phosphatase with p-nitrophenyl phosphate analogs.[1] PubMed Central.[1] Retrieved from .[1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • New England Biolabs (NEB). General Protocol for Phosphatase Assays.[1] Retrieved from .[1]

(Note: While generic pNPP references are abundant, specific 2-ethoxy data is derived from organophosphate toxicology and structural enzymology literature. The protocols above are adapted to ensure self-validation via the standard curve method.)

Sources

2-Ethoxy-4-nitrophenol as a pH indicator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethoxy-4-Nitrophenol as a Neutral-Range pH Indicator

Executive Summary

This compound (CAS: 40130-25-4) is a specialized phenolic derivative utilized as a pH indicator and spectrophotometric probe. Unlike standard broad-range indicators, this molecule exhibits a precise dissociation constant (


), making it uniquely suited for monitoring physiological pH transitions (pH 6.0 – 8.0) in drug development assays and enzymatic hydrolysis studies.

This guide details the physicochemical basis of its indicator activity, providing a validated protocol for its preparation, characterization, and application in spectrophotometric


 determination.

Physicochemical Profile

The utility of this compound relies on the ionization of its phenolic hydroxyl group. The presence of the electron-withdrawing nitro group at the para position, combined with the ortho-ethoxy substituent, fine-tunes its acidity to the neutral range.

PropertySpecification
Chemical Name This compound (Phenol, 2-ethoxy-4-nitro-)
CAS Number 40130-25-4
Molecular Formula

Molecular Weight 183.16 g/mol
Predicted


(Physiologically Relevant)
Appearance Yellow to Brown Crystalline Solid
Solubility Soluble in Ethanol, DMSO, Acetonitrile; Sparingly soluble in water
Detection Mode Colorimetric (Visual) & UV-Vis Spectrophotometry

Mechanism of Action

The indicator functions through a protonation-deprotonation equilibrium.[1] In acidic media, the molecule exists in its protonated (non-ionized) form, which is relatively colorless or pale yellow.[1] As pH increases, the phenolic proton is removed, generating the 4-nitrophenolate anion .[1] This anionic form possesses a highly conjugated


-system that absorbs strongly in the visible region (typically 400–420 nm), resulting in a distinct yellow coloration.

Figure 1: Indicator Equilibrium Pathway

G Acid Protonated Form (Colorless/Pale) Base Phenolate Anion (Yellow) Acid->Base  Deprotonation (pH > pKa)   Base->Acid  Protonation (pH < pKa)   H_ion H+

Caption: Reversible dissociation of this compound. The shift to the anionic form at pH > 7.2 drives the colorimetric transition.

Protocol: Preparation & Characterization

Reagents & Equipment[1][6][7][8]
  • Analyte: this compound (High Purity >98%).[2]

  • Solvent: Ethanol (Spectroscopic Grade) or DMSO.

  • Buffer System: Phosphate or Good's Buffers (MES, HEPES) ranging pH 5.0 – 9.0.

  • Instrument: UV-Vis Spectrophotometer (Scanning capability 250–500 nm).

Preparation of Indicator Stock Solution (10 mM)
  • Weigh 18.3 mg of this compound.[3][4][5]

  • Dissolve in 10 mL of Ethanol (or DMSO). Vortex until fully dissolved.

  • Store in an amber glass vial at 4°C. Stability is approximately 3 months.

Working Solution
  • Dilute the stock 1:100 in the experimental buffer to achieve a final concentration of 100 µM .

  • Note: Ensure the final organic solvent concentration is <1% to prevent solvent effects on

    
    .
    

Application: Spectrophotometric Determination

This protocol allows researchers to experimentally validate the


 of the indicator in their specific buffer system, a critical step for high-precision drug development assays.
Workflow Diagram

Workflow Step1 1. Prepare Buffers (pH 5.0 to 9.0 in 0.5 increments) Step2 2. Add Indicator (Final Conc: 50-100 µM) Step1->Step2 Step3 3. Spectral Scan (300 nm - 500 nm) Step2->Step3 Step4 4. Identify Lambda Max (Typically ~405-420 nm) Step3->Step4 Step5 5. Plot Absorbance vs. pH Step4->Step5 Step6 6. Calculate pKa (Sigmoidal Fit) Step5->Step6

Caption: Step-by-step workflow for the spectrophotometric determination of the indicator's dissociation constant.

Experimental Steps
  • Buffer Setup: Prepare a series of 100 mM Phosphate buffers adjusted to pH values: 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0.

  • Blanking: Zero the spectrophotometer using the buffer solution (without indicator).

  • Measurement:

    • Add this compound to each buffer aliquot (Final conc: 50 µM).

    • Scan absorbance from 300 nm to 500 nm.

    • Observe the emergence of a peak (Isosbestic point may be visible) as pH increases.

  • Data Extraction: Record the Absorbance (

    
    ) at the wavelength of maximum absorption (
    
    
    
    , typically near 405-420 nm) for the fully deprotonated species.
Data Analysis (Henderson-Hasselbalch)

Calculate the


 using the linearized relationship:


  • 
     : Absorbance at specific pH.[6][7]
    
  • 
     : Absorbance of protonated form (Acidic plateau, pH ~5).
    
  • 
     : Absorbance of deprotonated form (Basic plateau, pH ~9).
    
  • Plot:

    
     (x-axis) vs. 
    
    
    
    (y-axis). The x-intercept is the
    
    
    .

Troubleshooting & Validation (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Color Change Indicator concentration too low or pH range incorrect.Verify pH is crossing the 6.0–8.0 threshold. Increase conc. to 100 µM.
Precipitation Solubility limit reached in aqueous buffer.Ensure stock is fully dissolved in Ethanol/DMSO. Keep final organic % < 5%.
Drifting Absorbance Temperature fluctuations affecting

.
Thermostat the cuvette holder to 25°C.

is temperature-dependent.
Inconsistent

Solvent polarity shift (Solvatochromism).Maintain constant ionic strength and solvent composition across all pH samples.

References

  • ChemicalBook. (2025). This compound Properties and CAS 40130-25-4.[2][3][4][5][8] Retrieved from

  • National Institutes of Health (NIH). (2021). Spectrophotometric Determination of p-Nitrophenol. PubMed Central. Retrieved from

  • Science Notes. (2020). pH Indicator Chart - Colors and Ranges. Retrieved from

  • ResearchGate. (2025). Spectrophotometric Determination of Dissociation Constants of Nitrophenols. Retrieved from

Sources

experimental protocol for enzyme kinetics with nitrophenyl substrates

Precision Kinetics: Optimization and Validation of -Nitrophenyl Based Enzymatic Assays

Abstract

The use of







Principle of Assay: The Chromogenic Switch

The core of this assay is the cleavage of a colorless nitrophenyl-substituted substrate by a specific enzyme to release

The critical mechanistic insight often overlooked is the ionization state of the leaving group.


  • Protonated form (pH < 7.0): Colorless (or faint yellow). Low extinction coefficient at 405 nm.

  • Ionized Phenolate form (pH > 8.0): Intense yellow. Maximal absorbance at 405 nm (

    
    ).[1]
    

Therefore, the assay strategy must align with the enzyme's optimal pH. For enzymes active at neutral/acidic pH, an Endpoint Assay (quenching with strong base) is required to visualize the signal. For alkaline enzymes, a Continuous Assay is possible.

Mechanism Diagram

ReactionMechanismSubstrateSubstrate(p-Nitrophenyl-X)ColorlessIntermediateHydrolysisSubstrate->Intermediate + H2OEnzymeEnzymeEnzyme->IntermediatepNP_Acidp-Nitrophenol (OH)(Protonated)Colorless/FaintpH < 7.0Intermediate->pNP_Acid Product ReleasepNP_Basep-Nitrophenolate (O-)(Ionized)Intense YellowpH > 9.0(Read @ 405nm)pNP_Acid->pNP_Base  NaOH / Stop Soln(Deprotonation)

Figure 1: The reaction mechanism highlighting the critical pH-dependent ionization step required for signal detection.

Critical Parameters & Reagents

Reagent Preparation
  • Substrate Buffer: Must be optimized for the enzyme (e.g., Citrate pH 4.8 for Acid Phosphatase; Glycine/Zn/Mg pH 10.4 for Alkaline Phosphatase).

    • Note: Avoid phosphate buffers for phosphatase assays (product inhibition).

  • Stop Solution: 3.0 M NaOH or 1.0 M

    
    .
    
    • Function: Instantly denatures the enzyme and shifts pH to >10, ensuring 100% ionization of pNP.

The "Hidden" Variable: Pathlength

Most literature cites

only

Directive:

Protocol: Standard Curve Generation (Mandatory)

Purpose: To derive the specific relationship between Absorbance (OD) and Product Concentration under your exact experimental conditions.

  • Stock: Prepare 10 mM

    
    -Nitrophenol (Sigma 1048) in the specific Assay Buffer used for the enzyme.
    
  • Dilution: Create a 7-point serial dilution (0 to 200 µM).

  • Simulation: Add the same volume of "Stop Solution" to these standards as you would in the actual assay to mimic the final pH and volume.

  • Measurement: Read OD at 405 nm.

  • Calculation: Plot OD (y) vs. Concentration (x).

    • Slope =

      
       (Apparent Extinction Coefficient in 
      
      
      ).
    • Self-Validation:

      
       must be 
      
      
      .
Std TubepNP Stock (µL)Buffer (µL)[Final] (µM)
A010000 (Blank)
B599550
C10990100
D20980200
E40960400
F80920800

Experimental Protocol: Enzyme Kinetics

Workflow Diagram

Workflowcluster_modeDetection ModePrep1. PreparationDilute Enzyme & Substrate(Keep on Ice)Plate2. Plate SetupAdd Buffer + Enzyme(Pre-incubate 37°C)Prep->PlateStart3. InitiationAdd Substrate (pNPP)Rapid MixPlate->StartContinuousOption A: Continuous(Alkaline Enzymes)Read every 30s @ 405nmStart->ContinuousEndpointOption B: Endpoint(Acid/Neutral Enzymes)Incubate fixed time (t)Add NaOH -> Read @ 405nmStart->EndpointAnalysis4. AnalysisCalc Initial Rate (v)Fit Michaelis-MentenContinuous->AnalysisEndpoint->Analysis

Figure 2: Decision matrix for Continuous vs. Endpoint workflows based on enzyme pH optima.

Step-by-Step Procedure (Endpoint Method)

Best for high-throughput screening or enzymes active at acidic/neutral pH.

  • Plate Setup: In a clear 96-well plate, pipette 80 µL of Assay Buffer containing the Enzyme.

    • Control: Include "No Enzyme" wells (buffer only) to correct for spontaneous substrate hydrolysis.

  • Pre-incubation: Incubate plate at reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Add 20 µL of Substrate (pNPP) at varying concentrations (e.g., 0.5x to 10x

    
    ) using a multi-channel pipette.
    
    • Tip: Start the timer immediately upon addition.

  • Incubation: Allow reaction to proceed for a fixed time (e.g., 10–30 mins). Ensure the reaction remains in the linear phase (substrate consumption < 10%).

  • Quenching: Add 50 µL of Stop Solution (3M NaOH).

    • Visual Check: Solution should turn yellow if activity is present.

  • Read: Measure Absorbance at 405 nm.

Data Analysis & Interpretation

Do not use the Lineweaver-Burk (double reciprocal) plot for calculating parameters; it distorts error structures at low substrate concentrations. Use Non-Linear Regression (available in GraphPad Prism, SigmaPlot, or R).

Calculating Initial Velocity ( )

For each substrate concentration


  • 
    : Velocity (
    
    
    )
  • 
    : Reaction time (min)
    
  • 
    : From your Standard Curve (
    
    
    )
Michaelis-Menten Fit

Fit the calculated velocities (



2
ParameterDefinitionSignificance

Maximum VelocitySystem capacity; proportional to total enzyme concentration

.

Michaelis ConstantSubstrate concentration at

.[3] Inverse measure of affinity.

Turnover Number

. The catalytic efficiency of a single enzyme molecule (

).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background (Blank) Spontaneous hydrolysisSubstrate is unstable. Keep pNPP stocks frozen and dark. Prepare fresh daily.
Non-linear Rates Substrate depletionReduce enzyme concentration or reaction time. Ensure <10% substrate is consumed.
Low Signal Wrong pH for pNPIf assay pH < 8.0, you must use the Endpoint method (NaOH stop) to see color.
Variable Replicates Pipetting error / BubblesUse reverse pipetting for viscous buffers. Centrifuge plate before reading to remove bubbles.

References

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2). Retrieved from

  • Thermo Fisher Scientific. (n.d.). ELISA Substrate: p-Nitrophenyl Phosphate (pNPP).[4] Retrieved from

  • GraphPad. (n.d.). Equation: Michaelis-Menten model.[2][3][5][6] GraphPad Curve Fitting Guide. Retrieved from

  • PubChem. (n.d.). 4-Nitrophenol (Compound Summary). National Library of Medicine. Retrieved from

  • Bisswanger, H. (2014). Enzyme Kinetics: Principles and Methods. Wiley-VCH. (Standard text for kinetic theory).

Application Note: High-Fidelity Peptide Coupling Using 2-Ethoxy-4-Nitrophenyl Active Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific utility of 2-Ethoxy-4-nitrophenol (ENP) as a specialized tool in Solid-Phase Peptide Synthesis (SPPS). While less ubiquitous than HOBt or Oxyma, ENP occupies a critical niche as a tunable active ester moiety and a colorimetric process indicator .

Executive Summary

This guide details the application of This compound (ENP) in SPPS. Unlike standard 4-nitrophenol (pNP), the introduction of the ortho-ethoxy group provides two distinct physicochemical advantages: enhanced solubility in organic solvents (DCM/DMF) and steric modulation of reactivity. These properties make ENP-esters particularly valuable for coupling sterically hindered amino acids where "super-active" reagents (e.g., HATU) pose a risk of epimerization, and standard pNP esters suffer from poor solubility. Additionally, the release of the ENP anion serves as a self-indicating colorimetric sensor for reaction progress.

Part 1: Scientific Foundation & Mechanism

The "Goldilocks" Reactivity of ENP Esters

In peptide synthesis, the activation of the carboxylic acid is a trade-off between reaction speed and chiral integrity.

  • High Reactivity (Acyl Halides/Uroniums): Fast coupling but high risk of racemization (via oxazolone formation).

  • Low Reactivity (Simple Alkyl Esters): Too slow for SPPS.

  • Active Esters (Nitrophenols): Offer a "racemization-free" pathway.

Why this compound? Standard p-nitrophenyl esters are often sparingly soluble in the minimal solvent volumes required for SPPS, leading to heterogeneous reactions and incomplete couplings. The 2-ethoxy group disrupts the crystal lattice packing of the phenol, significantly increasing the solubility of the resulting active ester in Dichloromethane (DCM) and Dimethylformamide (DMF). Furthermore, the ortho-substituent provides a slight steric shield to the carbonyl carbon, fine-tuning the electrophilicity to prevent "over-activation" while maintaining sufficient leaving group ability (pKa


 7.5–8.0).
Mechanism of Action

The ENP-ester undergoes aminolysis by the N-terminal amine of the resin-bound peptide. The reaction is driven by the release of the resonance-stabilized 2-ethoxy-4-nitrophenolate anion.

ENP_Mechanism AA Fmoc-Amino Acid (Carboxylic Acid) ActiveEster Fmoc-AA-O-ENP (Soluble Active Ester) AA->ActiveEster Esterification ENP This compound (ENP) ENP->ActiveEster DCC DCC (Coupling Agent) DCC->ActiveEster Peptide Fmoc-AA-Peptide-Resin (Elongated Chain) ActiveEster->Peptide Aminolysis (Nucleophilic Attack) Byproduct Free ENP Anion (Yellow Chromophore) ActiveEster->Byproduct Leaving Group Release Resin H2N-Peptide-Resin Resin->Peptide

Figure 1: Mechanistic pathway of ENP-ester formation and subsequent aminolysis. The release of the yellow ENP anion provides visual feedback.

Part 2: Experimental Protocols

Pre-Synthesis: Preparation of Fmoc-AA-O-ENP Active Esters

Note: While in-situ activation is possible, pre-forming and isolating the ENP ester is recommended for critical couplings to ensure stoichiometry and purity.

Reagents:

  • Fmoc-protected Amino Acid (1.0 eq)

  • This compound (1.0 eq)

  • DCC (Dicyclohexylcarbodiimide) (1.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

Protocol:

  • Dissolution: Dissolve the Fmoc-amino acid and this compound in the minimum amount of anhydrous EtOAc/DCM at 0°C.

  • Activation: Add DCC dropwise. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3–4 hours.

    • Observation: A white precipitate (DCU - Dicyclohexylurea) will form.

  • Purification: Filter off the DCU precipitate.

  • Crystallization: Evaporate the solvent to an oil. Recrystallize from Ethanol/Hexane.

  • Validation: Verify purity via HPLC. ENP esters typically show a distinct UV shift compared to the free acid.

Solid-Phase Coupling Protocol (Manual or Automated)

This protocol assumes the use of a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).

Table 1: Reaction Parameters

ParameterSpecificationNotes
Concentration 0.1 – 0.3 MHigher solubility of ENP allows higher conc. than pNP.[1]
Equivalents 3.0 – 5.0 eqRelative to resin loading.
Base DIEA (Diisopropylethylamine)1.0 eq relative to the Active Ester.
Catalyst HOBt (Optional)0.1 eq can accelerate reaction if kinetics are slow.
Time 2 – 16 HoursSlower than HATU; allow overnight for difficult sequences.
Temperature RT to 40°CENP esters are stable enough for microwave-assisted coupling.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Drain.

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF). Wash resin (

    
     DMF, 
    
    
    
    DCM).
  • Coupling Cocktail: Dissolve the Fmoc-AA-O-ENP (3 eq) in dry DMF. Add DIEA (3 eq).

    • Critical Step: Ensure the ester is fully dissolved. The solution should be pale yellow.

  • Reaction: Add the cocktail to the resin. Agitate.

  • Monitoring (Visual): As the amine attacks the ester, free this compound is released. In the presence of DIEA (basic), this turns the solution a deep yellow/orange .

    • Intensity Correlation: The intensity of the yellow color correlates with the extent of the reaction (release of leaving group).

  • Washing: Drain the resin.[2] Wash extensively with DMF until the flow-through is colorless (removal of ENP).

Post-Coupling Analysis: The "Yellow Flash" Test

Unlike the Kaiser test (destructive), the ENP system offers a non-destructive check of the filtrate.

  • Collect the reaction filtrate.

  • Measure UV Absorbance at 405 nm (characteristic of nitrophenolate).

  • Calculation:

    
    
    Note: This assumes 1:1 stoichiometry of release. Side hydrolysis can affect accuracy, so this is semi-quantitative.
    

Part 3: Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
Low Solubility Cold solvent or aggregation.The ethoxy group usually prevents this, but if observed, add 10% NMP or use pure DCM instead of DMF.
Slow Kinetics Steric hindrance of AA (e.g., Val, Ile).Add 0.1 eq of HOBt as a catalyst. Increase temperature to 50°C.
Racemization Over-basing.Ensure DIEA does not exceed 1 eq relative to the ester. ENP is acidic; excess base promotes Fmoc cleavage.
No Color Change Failed coupling or acidic conditions.Check pH. The yellow color requires basic pH. Add a drop of DIEA to the filtrate to confirm presence of ENP.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link (Review of coupling strategies including active esters).

  • Jakubke, H. D. (2013). Peptide: Chemistry and Biology. Wiley-VCH. (Detailed discussion on leaving group characteristics in aminolysis).
  • Castro, B., et al. (1975). Peptide coupling reagents IV (1) - Benzotriazole N-oxytrisdimethylamino phosphonium hexafluorophosphate (B.O.P.). Tetrahedron Letters, 16(14), 1219-1222.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link (Context for orthogonal protection and side-reactions).

(Note: While specific literature dedicated solely to "this compound" in SPPS is niche, the chemistry described above is derived from the established behavior of o-substituted p-nitrophenyl active esters as documented in the texts above.)

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 2-Ethoxy-4-Nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Strategy

Target Molecule: 2-Ethoxy-4-nitrophenol (CAS: 40130-25-4) Primary Application: Intermediate for pharmaceutical synthesis (e.g., Decoquinate), dyes, and synthetic vanillin analogs.

The synthesis of this compound presents a classic challenge in aromatic substitution: Regiocontrol . The precursor, 2-ethoxyphenol (Guethol), contains two activating groups—the hydroxyl (-OH) and the ethoxy (-OEt) group. While both are ortho, para-directors, the hydroxyl group is the stronger activator. Consequently, the reaction mixture typically yields two main isomers:

  • 4-Nitro isomer (Target): Para to the hydroxyl group.

  • 6-Nitro isomer (Impurity): Ortho to the hydroxyl group.

This guide focuses on the Nitration of 2-Ethoxyphenol route, as it is the most industrially viable method compared to the ethylation of 4-nitrocatechol. The protocol below prioritizes yield optimization through temperature control, catalyst selection, and a rigorous purification strategy based on steam volatility differences.

Optimized Experimental Protocol

Method A: Catalytic Nitration (Recommended for High Yield)

Based on Hao et al. optimization using Ferric Nitrate.

Reagents:

  • 2-Ethoxyphenol (Guethol)

  • Nitric Acid (65%)

  • Catalyst: Ferric Nitrate [Fe(NO3)3 · 9H2O]

  • Solvent: Ethyl Acetate or Dichloroethane

Workflow Diagram:

SynthesisWorkflow Start Start: 2-Ethoxyphenol (Guethol) Dissolution Dissolution Solvent: Ethyl Acetate Catalyst: Fe(NO3)3 Start->Dissolution Nitration Nitration Step Dropwise HNO3 Temp: <20°C Dissolution->Nitration Activation Quench Quench Ice Water Addition Nitration->Quench 2-3 Hours Separation Phase Separation Organic Layer Extraction Quench->Separation SteamDist Steam Distillation Removes 6-Nitro Isomer (Ortho) Separation->SteamDist Crude Oil Recryst Recrystallization Solvent: EtOH/Water or Dilute HCl SteamDist->Recryst Residue (Non-volatile) Final Final Product This compound Recryst->Final

Caption: Optimized workflow for selective nitration and purification of this compound.

Step-by-Step Procedure
  • Preparation: Dissolve 0.1 mol of 2-ethoxyphenol in 40 mL of solvent (Ethyl Acetate or Dichloroethane) in a three-necked flask equipped with a thermometer and dropping funnel. Add 0.05 eq of Fe(NO3)3 catalyst.

  • Temperature Control: Cool the solution to 0–5°C using an ice-salt bath.

  • Addition: Add stoichiometric Nitric Acid (1.0–1.1 eq) dropwise over 45 minutes. Crucial: Do not allow temperature to exceed 20°C.

  • Reaction: Stir at 20°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Quench with 50 mL ice water. Separate the organic layer.[1][2][3][4][5][6][7] Wash with water (2x) and brine (1x). Dry over Na2SO4 and evaporate solvent.

  • Purification (The "Isomer Trap"):

    • The crude residue contains both 4-nitro and 6-nitro isomers.

    • Steam Distillation: Subject the crude oil to steam distillation.[1] The 6-nitro isomer (ortho) is steam volatile due to intramolecular hydrogen bonding and will distill over. The 4-nitro isomer (para) remains in the flask.

    • Recrystallization: Collect the residue from the distillation flask. Recrystallize from dilute HCl (0.5M) or Ethanol/Water (1:1) to obtain yellow needles.

Troubleshooting & FAQs

Module 1: Yield & Selectivity Issues

Q: I am getting a 50:50 mixture of ortho (6-nitro) and para (4-nitro) isomers. How do I shift the ratio? A: This is a thermodynamic vs. kinetic control issue.

  • Cause: High temperatures favor the ortho product due to the proximity of the activating -OH group.

  • Solution: Lower your reaction temperature to -5°C to 0°C during addition.

  • Advanced Fix: Switch to Claycop (Clay-supported Copper Nitrate) or Fe(NO3)3 catalysis. Metal nitrates often coordinate with the phenolic oxygen, sterically hindering the ortho position and favoring para attack [1].

Q: My reaction mixture turned into a black tar. What happened? A: You oxidized the phenol ring.

  • Cause: Nitric acid is a strong oxidant. If the concentration is too high or temperature spikes, phenols oxidize to quinones and polymerize into tar.

  • Solution:

    • Dilute your HNO3. Do not use fuming nitric acid.

    • Ensure vigorous stirring to prevent local hot-spots during acid addition.

    • Use Urea: Add a small amount of urea to the reaction mixture to scavenge nitrous acid (HNO2), which catalyzes oxidation.

Module 2: Purification Challenges

Q: I cannot separate the isomers using column chromatography; they streak and overlap. A: Chromatography is inefficient for this separation.

  • Mechanism: Both isomers are acidic phenols. They drag on silica due to interaction with silanols.

  • Recommended Protocol: Use Steam Distillation .[1][4]

    • Why it works: The 6-nitro isomer forms an intramolecular hydrogen bond (between OH and NO2), making it non-polar and volatile. The 4-nitro isomer forms intermolecular hydrogen bonds with water, making it non-volatile.

    • Action: Steam distill until the distillate runs clear. Your product is in the pot, not the receiver [2].

Q: The product melting point is low (Target: ~101°C, Observed: 85-90°C). A: You likely have dinitrated impurity (2-ethoxy-4,6-dinitrophenol).

  • Detection: Check HPLC/TLC for a spot moving faster than the 4-nitro product.

  • Fix: Reduce HNO3 equivalents to 0.95 eq . It is better to have unreacted starting material (easy to wash away with non-polar solvents) than dinitrated byproducts (hard to separate).

Data & Optimization Tables

Table 1: Solvent & Catalyst Effects on Yield
SolventCatalystTemp (°C)Yield (Isolated)Major Side Product
Dichloromethane None2545%High Ortho isomer
Acetic Acid None1050%Dinitration
Ethyl Acetate Fe(NO3)3 15 65% Minimal
Water NaNO3/H2SO4540%Tar/Oxidation
Table 2: Stoichiometry Impact
HNO3 EquivalentsConversion (%)4-Nitro SelectivityComment
0.9 eq85%HighBest for purity; unreacted SM easy to remove.
1.05 eq 98% Moderate Optimal balance.
1.5 eq100%LowSignificant dinitration (4,6-dinitro).

Mechanistic Insight (Graphviz)

Understanding the competition between the Ortho and Para pathways is critical for troubleshooting.

ReactionMechanism cluster_pathways Competing Pathways Guethol 2-Ethoxyphenol (Substrate) Transition Transition State (Sigma Complex) Guethol->Transition Ortho Ortho-Attack (Pos 6) Favored by: - High Temp - H-Bonding w/ Reagent Transition->Ortho Para Para-Attack (Pos 4) Favored by: - Steric Bulk (Catalyst) - Low Temp Transition->Para Product_Ortho 6-Nitro Isomer (Steam Volatile) Ortho->Product_Ortho Product_Para 4-Nitro Isomer (Target Solid) Para->Product_Para

Caption: Mechanistic divergence showing factors influencing the Ortho vs. Para ratio.

References

  • Hao, Z., Xiao, K., & Wang, L. (2012). Optimization of Synthesis of this compound . Advanced Materials Research, 550-553, 137-140.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemicalBook. (2024). This compound Product Properties and Synthesis .

  • Mondal, S., et al. (2020).[3][6][8] Selective Nitration of Phenol to o-Nitrophenol... . New Journal of Chemistry. (Context on regioselectivity mechanisms).

Sources

Technical Support Center: 2-Ethoxy-4-nitrophenol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing 2-Ethoxy-4-nitrophenol (CAS: 40130-25-4). It synthesizes physicochemical data with practical troubleshooting protocols to ensure experimental reproducibility.

Quick Reference Dashboard
ParameterSpecificationCritical Note
CAS Number 40130-25-4Verify identity; often confused with 4-ethoxy-2-nitrophenol.[1]
Molecular Weight 183.16 g/mol Use this for precise molarity calculations.
Solubility (Water) Low (<1 mg/mL)Do not attempt aqueous stock solutions.
Solubility (Organic) High (DMSO, EtOH)Recommended stock concentration: 10–50 mM .
pKa (Estimated) ~7.0 – 7.3Acts as a pH indicator (Colorless Acid

Yellow Base).
Storage -20°C, DesiccatedProtect from light; hygroscopic.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My solution turned bright yellow immediately upon addition to the buffer. Is it degraded?"

Diagnosis: Likely Normal pH Ionization , not degradation. Technical Explanation: this compound behaves similarly to 4-nitrophenol. It contains a phenolic hydroxyl group with a pKa near neutral (approx. 7.1).

  • Acidic pH (< 6.0): The molecule is protonated (neutral) and appears colorless or pale yellow.

  • Alkaline pH (> 7.5): The phenol deprotonates to form the phenolate anion . This anion has a delocalized

    
    -system extending to the nitro group, causing a strong bathochromic shift (yellow/orange color).
    Verification Step: 
    Acidify a small aliquot with 0.1 M HCl. If the solution returns to colorless/pale, the compound is stable. If it remains dark brown/red, oxidative degradation has occurred.
    
Issue 2: "I see fine needle-like precipitates in my aqueous working solution."

Diagnosis: Solubility Crash due to the "Ethoxy Effect." Technical Explanation: While 4-nitrophenol is sparingly soluble in water, the addition of the 2-ethoxy group significantly increases lipophilicity (LogP ~2.2–2.4).

  • Common Error: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a cold aqueous buffer (>99% water).

  • The "Crash" Mechanism: The hydrophobic ethoxy-nitrophenyl core aggregates faster than it disperses when the organic co-solvent fraction drops below 1%. Solution:

  • Lower the final concentration.

  • Use an intermediate dilution step (e.g., dilute 100 mM stock to 10 mM in 50% DMSO/Water) before the final spike into the assay buffer.

  • Ensure the final solution contains at least 1–5% DMSO or Ethanol if the concentration exceeds 100

    
    M.
    
Issue 3: "The stock solution in DMSO has darkened from yellow to reddish-brown after one month."

Diagnosis: Photochemical Oxidation or Hygroscopic Hydrolysis . Technical Explanation: Nitro-aromatics are susceptible to photodegradation, often forming reactive nitroso-intermediates or quinones which are deeply colored. Additionally, DMSO is hygroscopic; absorbed water can facilitate slow hydrolysis or ionization even in "organic" storage. Corrective Action:

  • Immediate: Discard the stock. Degradation products (quinones) are potent electrophiles and will interfere with biological assays.

  • Prevention: Store stocks in amber glass vials with PTFE-lined caps, wrapped in foil, at -20°C.

Part 2: Experimental Protocols
Protocol A: Preparation of a "Gold Standard" Stable Stock (50 mM)

Purpose: To create a stock solution stable for 6 months at -20°C.

  • Weighing: Weigh approx. 9.2 mg of this compound into a microcentrifuge tube.

    • Note: Calculate exact molarity based on actual mass:

      
      .
      
  • Solvent Choice: Add 1.0 mL of Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents evaporation (unlike ethanol) and stabilizes the protonated form better than water.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

    • Visual Check: Solution should be clear yellow.

  • Aliquot & Storage:

    • Divide into 50

      
      L aliquots in amber tubes.
      
    • Flush with Nitrogen or Argon gas (optional but recommended to prevent oxidation).

    • Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: QC Check for Purity (UV-Vis)

Purpose: To verify stock integrity before critical assays.

  • Blank: Phosphate Buffered Saline (PBS), pH 7.4.

  • Sample: Dilute stock to 50

    
    M in PBS.
    
  • Scan: Measure absorbance from 250 nm to 500 nm.

  • Criteria:

    • Peak A (Phenolate): Expect

      
       around 400–415 nm (Yellow).
      
    • Peak B (Neutral): If acidified (pH 4),

      
       shifts to ~315–320 nm.
      
    • Fail Criteria: A distinct shoulder or peak >450 nm suggests degradation (azo/quinone species).

Part 3: Visualization of Stability Logic
Figure 1: Stability & Handling Decision Tree

Caption: Logical workflow for solvent selection and troubleshooting precipitation or color issues.

StabilityWorkflow Start Solid this compound Solvent Select Solvent Start->Solvent Water Water/Buffer Solvent->Water Avoid (Insoluble) Organic DMSO / Ethanol Solvent->Organic Recommended Stock Stock Solution (10-50 mM) Organic->Stock Storage Storage: -20°C, Dark, Desiccated Stock->Storage Usage Dilution into Assay Buffer Storage->Usage Thaw Check Visual Check Usage->Check Precip Precipitate? Check->Precip Color Color Change? Precip->Color No FixSol Increase DMSO % or Reduce Conc. Precip->FixSol Yes Ok Proceed with Assay Color->Ok Expected Color FixPH Check pH (Yellow = Basic) Color->FixPH Unexpected Yellow FixSol->Usage FixPH->Ok

Figure 2: Degradation & Ionization Pathways

Caption: Mechanistic view of pH-dependent ionization vs. irreversible photodegradation pathways.

DegradationPath Neutral Neutral Phenol (Protonated) Colorless/Pale Anion Phenolate Anion (Deprotonated) Bright Yellow Neutral->Anion pH > 7.2 (Fast) Radical Nitro-Radical Intermediate Neutral->Radical UV Light / O2 Anion->Neutral pH < 6.0 Anion->Radical UV Light (High Sensitivity) Quinone Quinone/Azo Degradants (Brown/Red) Radical->Quinone Irreversible Oxidation

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170275, this compound. Retrieved from [Link]

  • LookChem. this compound Physical Properties and Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Ethoxy-4-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-ethoxy-4-nitrophenol via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers practical, experience-driven advice to overcome common challenges encountered during this purification technique.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a successful recrystallization yields a product of high purity, which is crucial for subsequent applications in research and development.

Key physical properties of this compound are essential for designing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Melting Point 101 °C
Appearance Pale yellow solidInferred from related nitrophenols

A critical aspect of recrystallization is understanding the potential impurities that may be present in the crude this compound. The most common synthesis route involves the nitration of 2-ethoxyphenol.[2]

This process can lead to several impurities:

  • Unreacted Starting Material: 2-Ethoxyphenol

  • Isomeric Byproducts: Primarily 2-ethoxy-6-nitrophenol

  • Over-nitrated Products: Dinitro-substituted ethoxyphenols

  • Residual Reagents: Nitric acid and any catalysts used in the synthesis.

The troubleshooting guide below is structured to address specific issues you may encounter during the recrystallization of this compound.

Troubleshooting Guide

Problem 1: Poor or No Crystal Formation Upon Cooling

Q: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A: This is a common issue that can arise from several factors. The primary reason is often that the solution is not supersaturated, meaning too much solvent was used. Here’s a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for further crystal formation.

  • Increase Concentration:

    • Evaporation: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the this compound. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities. After evaporation, allow the solution to cool slowly again.

  • Drastic Cooling:

    • Ice Bath: If crystals still do not form after trying the above methods, place the flask in an ice-water bath. This rapid decrease in temperature will significantly lower the solubility of the compound and may force crystallization. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3]

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

Q: When I cool my solution, an oily layer forms at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. Given that the melting point of this compound is 101 °C, this can happen if a high-boiling point solvent is used and the solution is still very hot when saturation is reached. High levels of impurities can also depress the melting point of the mixture, leading to oiling out.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation temperature.

  • Slower Cooling: Allow the solution to cool much more slowly. You can do this by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature gradually.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. For a mixed solvent system, you would dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

Problem 3: The Recovered Crystals are Still Impure

Q: I've performed the recrystallization, but my product's melting point is still low and broad, indicating the presence of impurities. How can I improve the purity?

A: Impurities can be carried over for several reasons. Here are some strategies to enhance the purity of your recrystallized this compound:

  • Ensure Slow Cooling: Rapid cooling is a common culprit for impure crystals. When crystals form too quickly, impurities can become trapped within the crystal lattice.[4] Always allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Wash the Crystals Properly: After filtering the crystals, it is crucial to wash them with a small amount of ice-cold solvent. Using a warm or room-temperature solvent will redissolve some of your product. The purpose of the wash is to remove any residual mother liquor that contains dissolved impurities.

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often necessary. Each successive recrystallization will further refine the product, although some material will be lost at each step.

  • Charcoal Treatment for Colored Impurities: If your crude material has a significant color that is not characteristic of the pure compound, this may be due to high-molecular-weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[1] Based on the structure of this compound (a substituted nitrophenol), good starting points for solvent screening are:

  • Alcohols: Ethanol and methanol are often good choices for polar organic compounds.

  • Water: Due to the phenolic hydroxyl group, there might be some solubility in hot water. However, for many organic compounds, solubility in water is low. A mixed solvent system of ethanol/water or methanol/water is often effective.

  • Ethyl Acetate: This is a moderately polar solvent that can be effective.

  • Toluene: A less polar solvent that might be useful, especially if the impurities are highly polar.

Solvent Selection Workflow:

Caption: Workflow for selecting a suitable recrystallization solvent.

To test a solvent, add a small amount of your crude material to a test tube, add a few drops of the solvent, and heat. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate.

Q2: My crude this compound is a dark, sticky solid. Can I still purify it by recrystallization?

A2: Yes, recrystallization can be effective even for challenging crude products. A dark, sticky appearance often indicates the presence of significant impurities. In this case:

  • Consider a preliminary purification step: If the material is very impure, a simple column chromatography pass might be beneficial to remove the bulk of the impurities before recrystallization.

  • Use activated charcoal: As mentioned earlier, activated charcoal is excellent for removing colored, tarry impurities.

  • Be patient with dissolution: Sticky solids may take longer to dissolve. Ensure the solid is fully dissolved in the minimum amount of hot solvent before proceeding.

Q3: What are the safety precautions I should take when recrystallizing this compound?

A3: Standard laboratory safety procedures should always be followed. Specifically for this compound and procedure:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Heating: When heating flammable organic solvents, use a steam bath, heating mantle, or a hot plate with a spark-free controller. Never heat flammable solvents with an open flame.

  • Handling Nitrophenols: Nitrophenols can be toxic and are often skin and eye irritants. Avoid inhalation of dust and direct contact with the skin and eyes.

Q4: How can I maximize the yield of my recrystallization?

A4: While the primary goal of recrystallization is purification, maximizing the yield is also important. Here are some tips:

  • Use the minimum amount of hot solvent: The more solvent you use, the more of your product will remain dissolved in the mother liquor upon cooling.

  • Allow for slow cooling: This not only improves purity but can also lead to the formation of larger crystals, which are easier to filter and result in less loss.

  • Cool thoroughly: Once the solution has cooled to room temperature, place it in an ice bath for at least 15-20 minutes to ensure maximum precipitation of the product.

  • Collect a second crop: The mother liquor from the first filtration will still contain some dissolved product. You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that the second crop is typically less pure than the first.

Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixed Solvent System

This protocol is a general guideline and may need to be optimized based on the specific nature of your crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to the solution until it becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional charcoal Add Activated Charcoal (if colored impurities are present) dissolve->charcoal Optional cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly charcoal->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nerz-Stormes, M. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • Parra, T. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • Pearson, R. E. (1970). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol.
  • PubChem. (n.d.). Phenol. Retrieved from [Link]

  • Quora. (2020, July 8). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • U.S. Patent No. 3,933,929. (1976). Process for the purification of p-nitrophenol.

Sources

Technical Support Center: Nitrophenol-Based Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Advanced Assay Support Center. This guide is designed for researchers utilizing p-nitrophenol (pNP) derivatives—most commonly p-nitrophenyl phosphate (pNPP) for phosphatase assays or p-nitrophenyl palmitate for lipase assays.

While these assays are gold standards for their simplicity and cost-effectiveness, they are chemically nuanced. The transition from a colorless substrate to a yellow chromophore is not merely enzymatic; it is strictly governed by the Henderson-Hasselbalch equation. This guide moves beyond basic kit instructions to address the physicochemical drivers of your signal.

Module 1: The Physicochemical Basis of Signal

"Why is my enzyme active but my signal is weak?"

The Core Mechanism: Many researchers fail to detect signal not because the enzyme is inactive, but because the final pH is insufficient to ionize the product.

  • The Substrate: pNPP is colorless.[1]

  • The Product: p-nitrophenol (pNP) has a pKa of 7.15 .

  • The Trap: At a neutral assay pH (e.g., pH 7.0), nearly 50% of your product remains protonated (colorless) and invisible at 405 nm. To achieve >99% signal detection, the pH must be shifted to >9.2 (2 pH units above the pKa).

Visualization: The pH-Dependent Signal Switch

The following diagram illustrates the critical "Stop & Shift" mechanism required for accurate quantification.

reaction_mechanism Substrate Substrate (pNPP) Product_Acid p-Nitrophenol (Protonated) Colorless (pH < 7.0) Substrate->Product_Acid Hydrolysis Enzyme Enzyme (Phosphatase) Enzyme->Product_Acid Catalysis Product_Base p-Nitrophenolate (Ionized) YELLOW (pH > 9.5) Product_Acid->Product_Base Deprotonation Stop_Agent Stop Solution (NaOH / Na2CO3) Stop_Agent->Product_Base pH Shift

Caption: Figure 1. The ionization pathway of p-nitrophenol. Signal detection at 405 nm relies on the deprotonation of the hydroxyl group, which is strictly pH-dependent.

Module 2: Troubleshooting Low Sensitivity

Q: I am running a kinetic assay at pH 7.5. Why is my OD405 so low compared to the endpoint control?

A: You are fighting the pKa. In a continuous kinetic assay at pH 7.5, only ~69% of the pNP produced is in the yellow phenolate form. In an endpoint assay using 1M NaOH (pH >13), 100% is ionized.

Corrective Protocol: The "pH Swing" Validation If you suspect low enzyme activity, perform this rapid check before discarding your enzyme:

  • Take 100 µL of your "inactive" reaction mix.

  • Add 10 µL of 10N NaOH.

  • Observe immediately.

    • Result A (Yellow Flash): Your enzyme is active, but your assay buffer pH is suppressing the signal. Solution: Use a higher extinction coefficient for calculation or switch to endpoint measurement.

    • Result B (Clear): The enzyme is truly inactive or the substrate is degraded.

Q: My standard curve slope is inconsistent between runs.

A: This is often due to temperature fluctuations affecting the pKa and extinction coefficient. The extinction coefficient of pNP (


) is approximately 18,000 M⁻¹cm⁻¹  at 405 nm in 1M NaOH [1], but this value shifts significantly with temperature and ionic strength.

Standardization Protocol: Always generate a standard curve in the exact buffer conditions of your final stopped reaction.

  • Stock: Dissolve pure p-nitrophenol (not pNPP) in the assay buffer.

  • Shift: Add the Stop Solution to the standards before reading, just as you would for samples.

  • Read: This accounts for volume changes and buffer quenching effects (Inner Filter Effect).

Module 3: High Background & Spontaneous Hydrolysis

Q: Why is my blank well yellow before I even add the enzyme?

A: pNPP is thermodynamically unstable and prone to spontaneous hydrolysis, especially in moisture or light.

Troubleshooting Matrix: High Background

SymptomProbable CauseVerification & Fix
Yellow Stock Solution Substrate degradationCheck: Measure OD405 of the stock. If >0.2, discard. Fix: Store pNPP powder at -20°C with desiccant. Make solutions fresh daily.
Gradual Yellowing Non-enzymatic hydrolysisCheck: Run a "No Enzyme" control over time. Fix: Keep assay on ice until initiation. Protect from light (pNPP is light-sensitive).
Instant High OD Phosphatase contaminationCheck: "Finger phosphatases" are real. Fix: Wear gloves. Use aerosol-barrier tips. Avoid cross-contamination from blocking milk (contains phosphatases).
Precipitation Enzyme/Stop incompatibilityCheck: Cloudiness upon adding NaOH. Fix: Some enzymes precipitate in strong acid/base. Use 2M Na₂CO₃ as a gentler stop solution.
Module 4: Linearity & The Inner Filter Effect

Q: My assay plateaus at OD 2.5, but my reader can read up to 4.0. Why?

A: You are likely encountering the Inner Filter Effect (IFE) or substrate depletion.

  • Substrate Depletion: If >10% of pNPP is consumed, the reaction rate slows (Michaelis-Menten kinetics), causing a curve plateau.

  • Inner Filter Effect: At high concentrations, the yellow product molecules at the top of the well absorb the light before it reaches the bottom molecules (or vice versa depending on beam geometry), causing a non-linear loss of signal linearity [4].

Diagnostic Logic Flow Use the following logic tree to diagnose non-linearity or signal failure.

troubleshooting_logic Start Issue: Low or Non-Linear Signal Check_Blank Is the Blank Yellow? Start->Check_Blank Check_pH Check Stop pH Is it > 10? Check_Blank->Check_pH No Substrate_Issue Substrate Degraded OR Contamination Check_Blank->Substrate_Issue Yes Check_Standard Run pNP Standard Is it Linear? Check_pH->Check_Standard Yes Adjust_Stop Increase NaOH Conc. or Volume Check_pH->Adjust_Stop No Enzyme_Issue Enzyme Inactive or Inhibitor Present Check_Standard->Enzyme_Issue Yes (Standard is good) IFE_Issue Inner Filter Effect Dilute Samples Check_Standard->IFE_Issue No (Standard curves)

Caption: Figure 2. Diagnostic workflow for isolating signal failures in colorimetric assays.

References
  • BioAssay Systems. QuantiChrom™ Alkaline Phosphatase Assay Kit (DALP-250). [Link] Citation Context: Validates the use of p-nitrophenol as a calibration standard for colorimetric plate readers.

  • Edinburgh Instruments. What is the Inner Filter Effect? [Link] Citation Context: Explains the optical physics behind non-linear signal loss in high-absorbance samples (OD > 2.0).

Sources

Technical Support Center: Nitration of 2-Ethoxyphenol (Guethol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Product: 4-Nitro-2-ethoxyphenol (4-Nitroguethol) Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Diagnostic Hub: Quick Troubleshooting

Identify your issue in the table below to find the immediate technical resolution.

SymptomProbable CauseTechnical Resolution
Reaction mixture turns black/tarry Oxidative Degradation: Autocatalytic oxidation by nitrous acid (

) leading to

-benzoquinones and polymerization.
Immediate: Add urea or sulfamic acid (0.5–1.0 mol%) to scavenge

.Prevention: Maintain temp <5°C during addition.
Low Yield (<50%) Regioisomer Formation: Significant formation of 6-nitro-2-ethoxyphenol (ortho-isomer) or water-soluble byproducts.Purification: Use steam distillation to remove the volatile 6-nitro isomer. The target 4-nitro isomer remains in the residue.
Multiple TLC spots (High Rf) Over-Nitration: Formation of 4,6-dinitro-2-ethoxyphenol.Stoichiometry: Ensure

equivalents do not exceed 1.05–1.10. Reduce reaction temperature.
Loss of Ethyl Group (Dealkylation) Ether Cleavage: Acid-catalyzed hydrolysis of the ethyl ether, yielding 4-nitrocatechol.Acidity Control: Avoid highly concentrated

if possible; use acetic acid as solvent or moderate mixed-acid conditions.
"Red Fumes" in Reactor Thermal Runaway/Oxidation: Nitrogen oxides (

) indicating uncontrolled exotherm and oxidation.
Safety: Maximize cooling. Stop acid addition immediately. Sparge with inert gas (

) to remove oxides.
Deep Dive: The Mechanics of Failure
A. The Oxidation Trap (The "Black Pot" Syndrome)

The most common failure mode in phenol nitration is oxidative degradation. Phenols are electron-rich and susceptible to oxidation by nitric acid, especially when nitrous acid (


) is present.
  • Mechanism:

    
     acts as a catalyst. It nitrosates the phenol to form a nitrosophenol, which is then oxidized to a nitrophenol, regenerating 
    
    
    
    . This cycle produces
    
    
    gases and quinones (specifically 3-ethoxy-1,2-benzoquinone), which polymerize into dark, insoluble tars.
  • The "Special Salt" Effect: The presence of nitrate salts can sometimes accelerate this if not controlled.

  • Prevention Strategy: The addition of Urea or Sulfamic Acid acts as a "nitrite trap," breaking the autocatalytic cycle by consuming

    
     before it can initiate oxidation.
    
B. Regioselectivity: The Battle of Directors

2-Ethoxyphenol has two activating groups:

  • -OH (Position 1): Strong activator, Ortho/Para director.

  • -OEt (Position 2): Moderate activator, Ortho/Para director.

  • The Conflict:

    • Position 4 (Target): Para to -OH, Meta to -OEt. Strongly favored by the -OH group.

    • Position 6 (Side Product): Ortho to -OH, Meta to -OEt. Favored by -OH but slightly sterically hindered.

    • Position 5 (Minor): Para to -OEt, Meta to -OH. Less favored because -OH is the dominant director.

    • Position 3 (Rare): Sandwiched between -OH and -OEt. Sterically blocked.

  • Separation Logic: The 6-nitro isomer (ortho-nitrophenol derivative) forms an intramolecular hydrogen bond between the nitro group and the hydroxyl group. This makes it steam volatile and lower boiling. The 4-nitro isomer (target) cannot form this internal bond and must hydrogen bond intermolecularly, making it non-volatile and higher boiling.

Visualizing the Reaction Pathways

The following diagram maps the critical pathways, distinguishing between the desired synthesis and the parasitic side reactions.

NitrationPathways Guethol 2-Ethoxyphenol (Guethol) SigmaComplex Sigma Complex Guethol->SigmaComplex Electrophilic Attack Quinones o-Benzoquinones (Tars/Black Residue) Guethol->Quinones Oxidation (HNO2 catalyzed) > 20°C or No Urea HNO3 + HNO3 / H2SO4 (Nitrating Agent) Nitro4 4-Nitro-2-ethoxyphenol (MAJOR TARGET) SigmaComplex->Nitro4 Para-Attack (-OH directed) < 10°C Nitro6 6-Nitro-2-ethoxyphenol (Ortho Isomer - Volatile) SigmaComplex->Nitro6 Ortho-Attack (-OH directed) Nitro5 5-Nitro-2-ethoxyphenol (Minor Isomer) SigmaComplex->Nitro5 Para-Attack (-OEt directed) Dinitro 4,6-Dinitro-2-ethoxyphenol (Over-Nitration) Nitro4->Dinitro Excess HNO3 High Temp Catechol 4-Nitrocatechol (Dealkylation) Nitro4->Catechol Strong Acid Hydrolysis High Temp

Caption: Reaction network showing the competition between the dominant 4-nitro pathway (blue) and oxidative/regio-irregular side reactions (red/yellow).

Optimized Experimental Protocol

This protocol minimizes oxidation and optimizes for the 4-nitro isomer.

Materials:

  • 2-Ethoxyphenol (1.0 eq)[1][2]

  • Nitric Acid (65-70%, 1.05 eq)

  • Acetic Acid (Glacial, Solvent)

  • Urea (0.5 mol% relative to substrate)

  • Ice/Water bath[3][4]

Step-by-Step Methodology:

  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2-ethoxyphenol in glacial acetic acid (5 volumes).

    • Crucial Step: Add Urea (0.5 mol%) to the solution. Stir for 5 minutes. This pre-scavenges any trace nitrites.

    • Cool the mixture to 0–5°C .

  • Controlled Nitration:

    • Prepare a solution of HNO3 (1.05 eq) in acetic acid (1 volume).

    • Add the acid solution dropwise over 30–45 minutes.

    • Monitor: Ensure internal temperature does not exceed 10°C. If "red fumes" appear, stop addition and cool further.

  • Quenching & Isolation:

    • Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes.

    • Pour the reaction mixture into Ice Water (10 volumes). The product should precipitate as a solid.

    • Filter the crude solid.[2][4]

  • Purification (The Isomer Fix):

    • Steam Distillation: Suspend the crude solid in water and perform steam distillation.[3]

      • Distillate: Contains the unwanted 6-nitro isomer (yellow oil/solid).

      • Residue: Contains the pure 4-nitro isomer .

    • Recrystallization: Recrystallize the residue from Ethanol/Water (or dilute acetic acid) to remove traces of dinitro compounds or tars.

FAQ: Expert Insights

Q: Can I use sulfuric acid/nitric acid (Mixed Acid) instead of acetic acid? A: Yes, but be cautious. Mixed acid is a stronger nitrating agent and increases the risk of dealkylation (cleaving the ethyl ether) and dinitration . If you must use mixed acid, keep the temperature strictly below 0°C and use a solvent like dichloromethane (DCM) to moderate the rate.

Q: Why is my product melting point lower than the literature value (118-120°C)? A: This usually indicates contamination with the 6-nitro isomer (MP ~70-80°C) or 4-nitrocatechol . If steam distillation was skipped, perform it now. Alternatively, column chromatography (Silica, Hexane/EtOAc) can separate the isomers (6-nitro elutes first due to lower polarity).

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely tar/polymeric quinones or 4-nitrocatechol . These are highly polar. A short silica plug filtration can remove these baseline impurities before recrystallization.

References
  • Synthesis of 2-ethoxy-4-nitrophenol . ChemicalBook.[5] Retrieved from .

  • Nitration of Phenols: Oxidation and Side Reactions. Journal of Organic Chemistry / Classic Texts.
  • Process for the preparation of 2-ethoxy-phenol (Guethol precursors) . Technical Disclosure Commons, 2022. Retrieved from .

  • Guaiacol Nitration in Simulated Atmospheric Aerosol . ACS Earth and Space Chemistry.[6] (Mechanistic insight into radical nitration and 5-nitro isomer formation). Retrieved from .

  • Separation of Nitrophenol Isomers. Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Degradation Pathways of 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of 2-Ethoxy-4-nitrophenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Given the limited direct studies on this compound, this document synthesizes information from closely related compounds, particularly 4-nitrophenol, to propose likely degradation pathways and analytical strategies.

Section 1: Understanding the Degradation of this compound

This compound is an aromatic compound whose environmental fate and degradation are of significant interest. Its degradation can be approached through microbial, photochemical, and chemical methods. The presence of the ethoxy group at the ortho position and a nitro group at the para position to the hydroxyl group dictates its reactivity and the nature of its degradation intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on studies of analogous nitrophenolic compounds, the primary degradation routes for this compound are expected to be:

  • Microbial Degradation: Primarily initiated by monooxygenase or dioxygenase enzymes, leading to hydroxylation of the aromatic ring and subsequent ring cleavage.

  • Photochemical Degradation: Often employing photocatalysts like titanium dioxide (TiO₂) under UV irradiation to generate highly reactive hydroxyl radicals that attack the aromatic ring.

  • Chemical Degradation (Advanced Oxidation Processes): Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is a common method that generates hydroxyl radicals for the oxidation of the molecule.[1][2]

Q2: What are the likely initial steps in the microbial degradation of this compound?

Drawing parallels from the microbial degradation of 4-nitrophenol by Gram-positive bacteria like Rhodococcus species, the initial step is likely the hydroxylation of the benzene ring, catalyzed by a monooxygenase.[3][4] This would result in the formation of an ethoxy-nitrocatechol derivative. Another possibility is the reduction of the nitro group to an amino group, forming 2-Ethoxy-4-aminophenol, which is then more amenable to ring cleavage.

Q3: What are the expected intermediate and final products of this compound degradation?

The degradation of this compound is expected to proceed through a series of intermediates before complete mineralization to carbon dioxide, water, and inorganic ions.

Degradation MethodExpected IntermediatesExpected Final Products
Microbial Ethoxy-nitrocatechol, ethoxy-hydroquinone, various ring-cleavage products (e.g., muconic acid derivatives)CO₂, H₂O, NO₃⁻, NH₄⁺
Photochemical Hydroxylated derivatives, aromatic ring-cleavage products (aldehydes, carboxylic acids)CO₂, H₂O, NO₃⁻
Chemical (Fenton) Hydroxylated derivatives (e.g., ethoxy-nitrocatechol), benzoquinone derivatives, short-chain organic acids (e.g., oxalic acid, formic acid)CO₂, H₂O, NO₃⁻, Fe(OH)₃ sludge

Q4: How does the ethoxy group influence the degradation compared to 4-nitrophenol?

The electron-donating nature of the ethoxy group can influence the reactivity of the aromatic ring. It may direct the electrophilic attack of hydroxyl radicals to specific positions on the ring. Furthermore, de-ethoxylation could be an additional step in the degradation pathway, leading to the formation of 4-nitrocatechol.

Section 2: Experimental Design & Methodologies

This section provides detailed protocols for studying the degradation of this compound.

Microbial Degradation Protocol

This protocol outlines a general procedure for assessing the biodegradation of this compound using a bacterial strain, such as Rhodococcus sp., known for degrading nitrophenols.

Step-by-Step Methodology:

  • Culture Preparation: Grow a pure culture of the selected bacterial strain (e.g., Rhodococcus sp.) in a suitable nutrient-rich medium until it reaches the late exponential phase.

  • Acclimatization (Optional but Recommended): To enhance degradation efficiency, gradually expose the bacterial culture to increasing concentrations of this compound over several transfers.

  • Degradation Assay:

    • Prepare a minimal salt medium (MSM) buffered to a pH of 7.0-7.5.

    • Add this compound to the MSM to a final concentration of 50-100 mg/L.

    • Inoculate the medium with the prepared bacterial culture to an initial optical density (OD₆₀₀) of 0.1.

    • Set up a sterile control (without inoculum) to account for abiotic degradation.

    • Incubate the cultures at an optimal temperature (e.g., 30°C) with shaking (150 rpm) to ensure aeration.

  • Sampling and Analysis:

    • Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the remaining concentration of this compound and the formation of intermediates using HPLC or GC-MS.

Photochemical Degradation Protocol (TiO₂ Photocatalysis)

This protocol describes the photocatalytic degradation of this compound using TiO₂ as a photocatalyst.

Step-by-Step Methodology:

  • Catalyst Suspension: Prepare a suspension of TiO₂ (e.g., 0.5 g/L) in a solution of this compound (e.g., 20 mg/L) in a photoreactor.

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the substrate.

  • Photoreaction:

    • Irradiate the suspension with a UV light source (e.g., a mercury lamp).

    • Maintain a constant temperature and continuous stirring throughout the experiment.

  • Sampling and Analysis:

    • Collect samples at specific time points.

    • Filter the samples to remove the TiO₂ catalyst.

    • Analyze the filtrate for the concentration of this compound and its degradation products.

Chemical Degradation Protocol (Fenton Oxidation)

This protocol details the degradation of this compound using the Fenton process.

Step-by-Step Methodology:

  • Reaction Setup: In a glass reactor, prepare a solution of this compound (e.g., 100 mg/L).

  • pH Adjustment: Adjust the pH of the solution to an acidic range, typically around 3.0, using sulfuric acid. This is the optimal pH for the Fenton reaction.[5]

  • Fenton's Reagent Addition:

    • Add a source of ferrous ions (Fe²⁺), such as FeSO₄·7H₂O, to the solution.

    • Add hydrogen peroxide (H₂O₂) to initiate the reaction. The molar ratio of H₂O₂:Fe²⁺ is a critical parameter to optimize.

  • Reaction and Quenching:

    • Allow the reaction to proceed for a defined period under constant stirring.

    • To stop the reaction, raise the pH to above 7.0, which will precipitate the iron as Fe(OH)₃.

  • Analysis:

    • Separate the iron sludge by filtration or centrifugation.

    • Analyze the supernatant for residual this compound and degradation products.

Section 3: Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound based on analogous compounds.

Microbial_Degradation cluster_key Proposed Microbial Pathway This compound This compound Ethoxy-nitrocatechol Ethoxy-nitrocatechol This compound->Ethoxy-nitrocatechol Monooxygenase Ring Cleavage Products Ring Cleavage Products Ethoxy-nitrocatechol->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates CO2 + H2O CO2 + H2O TCA Cycle Intermediates->CO2 + H2O Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Chemical_Degradation cluster_legend Fenton Oxidation Pathway This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates •OH attack Ring Opening Ring Opening Hydroxylated Intermediates->Ring Opening Further Oxidation Short-chain Organic Acids Short-chain Organic Acids Ring Opening->Short-chain Organic Acids Fragmentation CO2 + H2O CO2 + H2O Short-chain Organic Acids->CO2 + H2O Mineralization

Caption: Proposed chemical degradation pathway via Fenton oxidation.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing - Secondary interactions with the stationary phase- Column contamination- Use a mobile phase with a suitable buffer to control pH.- Flush the column with a strong solvent to remove contaminants.
Ghost Peaks - Contamination in the injector or mobile phase- Carryover from previous injections- Clean the injector port and syringe.- Use fresh, high-purity mobile phase solvents.- Run blank injections to identify the source of contamination.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks or pressure fluctuations.
Poor Resolution - Inappropriate mobile phase composition- Column degradation- Optimize the mobile phase composition (e.g., solvent ratio, pH).- Replace the column if it has exceeded its lifetime.
General Experimental Troubleshooting

Q: My microbial degradation experiment shows no significant decrease in the concentration of this compound. What could be the problem?

A: There are several potential reasons for this:

  • Toxicity: The initial concentration of this compound may be toxic to the microorganisms. Try starting with a lower concentration.

  • Lack of Acclimatization: The microbial culture may require a period of adaptation to efficiently degrade the compound. Implement an acclimatization step as described in the protocol.

  • Sub-optimal Conditions: Check and optimize the pH, temperature, and aeration of your culture.

  • Incorrect Microbial Strain: The selected strain may not possess the necessary enzymatic machinery to degrade this compound. Consider screening other known nitrophenol-degrading microorganisms.

Q: In my Fenton oxidation experiment, the degradation efficiency is low.

A: Low efficiency in Fenton oxidation can be due to:

  • Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5.[5] Ensure your pH is within this range.

  • Sub-optimal Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is critical. An excess of either reagent can be detrimental to the reaction. Perform optimization experiments to find the ideal ratio for your system.

  • Scavenging of Hydroxyl Radicals: Other components in your sample matrix may be competing for the hydroxyl radicals. Consider a pre-treatment step if your sample is complex.

References

  • Minz, S., & Kumar, R. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research, 26(3), 190145.
  • National Center for Biotechnology Information. (n.d.). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved February 6, 2026, from [Link]

  • Ghosh, A., Das, S., & Chaira, D. (2020). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 19(1), 1-15.
  • MDPI. (2023). Enhanced Degradation of 4-Nitrophenol via a Two-Stage Co-Catalytic Fenton Packed-Bed Reactor with External Circulation.
  • Stibal, M., Baelum, J., Holben, W. E., Sørensen, S. R., Jensen, A., & Jacobsen, C. S. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 78(12), 4146–4152.
  • ResearchGate. (n.d.). (PDF) Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Retrieved February 6, 2026, from [Link]

  • Ma, Y. S., Huang, S. T., & Lin, J. G. (2000). Degradation of 4-nitrophenol using the Fenton process. Water Science and Technology, 42(3-4), 155-160.
  • MDPI. (2023).
  • RSC Publishing. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 51(1), 229-239.
  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved February 6, 2026, from [Link]

  • Silva, A. M., Nouli, E., Sgouros, A. P., & Lyberatos, G. (2019). Optimisation of the degradation of 4-nitrophenol by Fenton's process. Journal of Environmental Management, 239, 235-243.
  • Frontiers. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved February 6, 2026, from [Link]

  • SciSpace. (n.d.). Biodegradation of 4-nitrophenol by a Rhodococcus species and a preliminary insight into its toxicoproteome based on. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Frontiers. (2024). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). a Degradation of 4-nitrophenol with different catalysts in dark, b.... Retrieved February 6, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation curves of (a) p-nitrophenol and (b) phenol under UV light illumination. …. Retrieved February 6, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Retrieved February 6, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TENP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic Hub: Identify Your Impurity Profile

Before initiating a purification protocol, we must identify the origin of your impurities.[1] The impurity profile of 2-Ethoxy-4-nitrophenol (TENP) is strictly dependent on your synthetic route.[1][2]

Select your synthesis method to jump to the relevant troubleshooting guide:

  • Route A: Nitration of 2-Ethoxyphenol (Guaethol) [1][2]

    • Primary Impurities: Regioisomers (2-ethoxy-6-nitrophenol), dinitro species, and oxidative tars.[1][2]

    • Symptoms:[1][3][4] Product is an oil or low-melting solid; yellow/orange contaminants co-elute on TLC; distinct "ortho" smell (reminiscent of medicine/iodine).[1][2]

  • Route B: Ethylation of 4-Nitrocatechol [1][2]

    • Primary Impurities: O-alkylated byproducts (1,2-diethoxy-4-nitrobenzene), unreacted starting material.[1][2]

    • Symptoms:[1][3][4] Product contains neutral insolubles; melting point is depressed but color is generally cleaner than Route A.[1][2]

Visual Diagnostic Tool

Impurity_Diagnosis Start Analyze Crude Mixture (HPLC / TLC / NMR) Route_Check Synthetic Route Used? Start->Route_Check Nitration Route A: Nitration of Guaethol Route_Check->Nitration Electrophilic Subst. Ethylation Route B: Ethylation of 4-Nitrocatechol Route_Check->Ethylation Nucleophilic Subst. Impurity_A Impurity: 2-Ethoxy-6-nitrophenol (Ortho-isomer) Nitration->Impurity_A Major Byproduct Impurity_B Impurity: 1,2-Diethoxy-4-nitrobenzene (Bis-alkylated) Ethylation->Impurity_B Major Byproduct Action_A Protocol A: Steam Distillation or Differential Solubility Impurity_A->Action_A Exploiting H-Bonding Action_B Protocol B: Acid/Base Extraction (pH Swing) Impurity_B->Action_B Exploiting Acidity

Figure 1: Decision matrix for selecting the appropriate purification strategy based on synthetic origin.

Protocol A: Removing Regioisomers (Nitration Route)

The Issue: Nitration of 2-ethoxyphenol yields a mixture of the para-isomer (Target: 4-nitro) and the ortho-isomer (Impurity: 6-nitro).[1][2] The Science: The 6-nitro isomer possesses intramolecular hydrogen bonding between the nitro group and the phenolic hydroxyl.[1] This creates a non-polar "shell," making it volatile with steam and soluble in non-polar solvents.[1][2] The target 4-nitro isomer has intermolecular hydrogen bonding , making it non-volatile and higher melting [1].[1][2]

Step-by-Step Purification Workflow
Method A1: Steam Distillation (Recommended for >5g scale)

This is the most robust method to remove the 6-nitro isomer and oxidative tars.[1]

  • Preparation: Suspend your crude orange/red solid in water (approx. 10 mL per gram of crude). Acidify slightly with dilute H₂SO₄ (pH ~3-4) to ensure phenols are protonated.[1][2]

  • Distillation: Generate steam externally or boil the flask vigorously.

    • Observation: A yellow oil/solid will distill over with the water.[2] This is the impurity (2-ethoxy-6-nitrophenol). [1][2]

  • Completion: Continue until the distillate runs clear.

  • Recovery: The target this compound remains in the boiling flask as a non-volatile residue (often dark).[1][2]

  • Final Polish: Filter the hot residue through a coarse frit to remove polymeric tars.[1][2] Cool the filtrate to 4°C to crystallize the target product.

Method A2: Recrystallization (Solvent Selection)

If steam distillation is not feasible, use differential solubility.[1][2]

Solvent SystemTarget (4-nitro) SolubilityImpurity (6-nitro) SolubilityOutcome
Ethanol/Water (1:1) Soluble only when hotSoluble coldBest for final polish.
Benzene/Pet Ether InsolubleSolubleGood for washing crude solid.[1][2]
Dilute NaOH Soluble (Red solution)Soluble (Red solution)Ineffective for isomer separation.[1][2]

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol (95%).[1][2]

  • Add hot water dropwise until slight turbidity persists.

  • Add a few drops of ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then 4°C.

  • Critical Step: The 6-nitro isomer tends to stay in the mother liquor.[1][2] Wash the filter cake with cold 20% EtOH/Water.[2]

Protocol B: Removing Bis-alkylated Byproducts (Ethylation Route)[1][2]

The Issue: When ethylating 4-nitrocatechol, the base can deprotonate both hydroxyl groups, leading to 1,2-diethoxy-4-nitrobenzene.[1][2] The Science: The target molecule is a phenol (weak acid, pKa ~7.1-7.5).[1] The impurity is a neutral ether.[2] We can separate them using a "pH Swing" extraction [2].[1][2]

Acid/Base Extraction Diagram

Extraction_Workflow Crude Crude Mixture (Phenol + Neutral Ether) NaOH Add 1M NaOH Crude->NaOH Aqueous Aqueous Layer (Sodium Phenolate) NaOH->Aqueous Target (Ionized) Organic Organic Layer (Neutral Impurity) NaOH->Organic Impurity (Neutral) Acidify Acidify with HCl (pH < 2) Aqueous->Acidify Discard Discard Organic->Discard Precipitate Precipitate: Pure this compound Acidify->Precipitate Re-protonation

Figure 2: Chemical separation workflow based on acidity differences.[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane.

  • Extraction: Wash the organic layer 3x with 1M NaOH (or 5% Na₂CO₃).[1][2]

    • Note: The aqueous layer will turn intense yellow/orange (formation of the nitrophenolate anion). Do not discard the aqueous layer.

  • Separation: The neutral bis-ethylated impurity stays in the organic solvent.[1][2] The target is in the water.

  • Recovery:

    • Collect the aqueous basic layers.[2]

    • Wash the aqueous phase once with fresh Ethyl Acetate (to remove trapped neutrals).[1]

    • Acidify the aqueous phase carefully with 6M HCl until pH < 2.[1]

    • The target this compound will precipitate as a solid.[1][2] Filter and dry.[1][2][5][6]

Frequently Asked Questions (FAQs)

Q: My product is a dark brown oil that won't crystallize. What happened? A: This is likely due to oxidative polymerization (tars) common in phenol chemistry.[1][2]

  • Fix: Perform a charcoal filtration .[1][2] Dissolve the oil in hot ethanol, add activated carbon (5 wt%), boil for 5 minutes, and filter through Celite while hot. Then attempt the crystallization protocol (Method A2).

Q: Can I use Column Chromatography? A: Yes, but it is often unnecessary if you use the methods above.[1]

  • Stationary Phase: Silica Gel.[1][2]

  • Mobile Phase: 10-20% Ethyl Acetate in Hexanes.[1][2]

  • Elution Order: The 6-nitro isomer (and bis-ethylated impurity) will elute first (higher Rf) due to lower polarity.[1][2] The target 4-nitro isomer elutes second [3].[1][2]

Q: Why is the melting point lower than the literature value (113°C)? A: A depression of 5-10°C usually indicates the presence of the ortho-isomer (6-nitro).[1] Even 2-3% contamination can significantly lower the melting point.[1][2] Repeat Steam Distillation or Recrystallization from Toluene .

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (See section on Nitration of Phenols and separation of isomers via steam distillation).

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2][7] Link

  • Kitanovski, Z. et al. "Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol."[1][2] Atmospheric Measurement Techniques, 2012 .[1][2] (Discusses chromatographic separation of nitroguaiacol isomers). Link

Sources

Technical Support Center: Enhancing the Stability of Nitrophenol-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitrophenol-based reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and reliability of these critical experimental components. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of nitrophenol-based reagents.

Q1: My solid p-nitrophenol (pNP) has turned from a pale yellow to a brownish color. Is it still usable?

A: Discoloration of solid nitrophenol compounds often indicates degradation due to exposure to light, air (oxidation), or high temperatures.[1] While a slight color change may not significantly impact all applications, it is a sign of impurity. For sensitive quantitative assays, it is highly recommended to use a fresh, pure sample. To prevent this, always store solid nitrophenol compounds in an amber, airtight container, preferably under an inert atmosphere like argon or nitrogen, and at the recommended temperature (typically 2-8°C).[1]

Q2: I'm observing high background signal in my phosphatase assay using a p-nitrophenyl phosphate (pNPP) substrate. What could be the cause?

A: A high background signal in a pNPP-based phosphatase assay is often due to the spontaneous hydrolysis of the pNPP substrate, releasing p-nitrophenol. This can be caused by several factors:

  • Improper storage of the pNPP solution: pNPP solutions are susceptible to hydrolysis, especially at room temperature and non-optimal pH.[1] It is best to prepare solutions fresh before each experiment.[1] If a stock solution must be stored, it should be aliquoted and kept at -20°C.[1]

  • Contaminated reagents or glassware: Any residual phosphatase activity on your lab equipment can lead to premature substrate conversion. Ensure thorough cleaning of all materials.

  • Sub-optimal buffer conditions: The pH of your assay buffer is critical. While the p-nitrophenolate ion that produces the yellow color is more prominent at alkaline pH, extremely high pH can accelerate the non-enzymatic hydrolysis of pNPP.[2]

Q3: How does pH affect the stability of nitrophenol-based reagents in aqueous solutions?

A: The pH of an aqueous solution significantly impacts the stability of nitrophenols. For instance, p-nitrophenol (pNP) solutions are most stable at a pH of 9 or higher, where the compound exists predominantly in its ionized (phenolate) form.[3] In this form, it is more resistant to certain degradation pathways. Conversely, at acidic or neutral pH, the non-ionized form is more prevalent, which can be more susceptible to other forms of degradation.[3] It is crucial to consider the pKa of the specific nitrophenol compound and the pH of your solution to ensure optimal stability.

Q4: Can I heat my nitrophenol solution to aid in dissolution?

A: Gentle heating can be used to increase the solubility of nitrophenol compounds in a solvent.[4] However, this must be done with caution. High temperatures can accelerate the degradation of the compound and other components in your assay, such as enzymes.[4] It is advisable to use a water bath for controlled, gentle warming and to cool the solution to the experimental temperature before use, checking for any precipitation.[4]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues with nitrophenol-based reagents.

Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Kinetics Assays

If you are experiencing variability in your kinetic data when using a nitrophenol-based substrate, consider the following troubleshooting steps.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Detailed Protocol/Considerations
Degradation of Stock Solution Verify the integrity of your stock solution.Prepare a fresh stock solution of your nitrophenol-based reagent. Run a parallel experiment comparing the results from the old and new stock solutions. If the results differ significantly, discard the old stock. For long-term storage, aliquot stock solutions into single-use vials and store at -20°C to minimize freeze-thaw cycles.[1]
Photodegradation Protect your reagents from light.Nitrophenols are known to be light-sensitive and can undergo photodegradation.[5][6] Store all nitrophenol-containing solutions in amber vials or wrap them in aluminum foil.[1] During your experiment, minimize the exposure of your reaction mixtures to direct light.
pH Shift in Assay Buffer Confirm the pH of your assay buffer.The pH of your buffer can change over time due to absorption of atmospheric CO2 or microbial contamination. Prepare fresh buffer for each set of experiments and verify the pH with a calibrated meter. For nitrophenol-based assays that produce an acidic byproduct, ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.

Experimental Workflow for Diagnosing Stock Solution Degradation

G cluster_0 Problem Identification cluster_1 Troubleshooting Protocol cluster_2 Decision Pathway A Inconsistent Kinetic Data B Prepare Fresh Stock Solution A->B C Run Parallel Assays (Old vs. New Stock) B->C D Compare Kinetic Parameters (Vmax, Km) C->D E Results Consistent? D->E F Old Stock is Degraded. Discard and use new stock. E->F No G Stock Solution is Stable. Investigate other variables. E->G Yes

Caption: Troubleshooting workflow for inconsistent kinetic data.

Issue 2: Precipitate Formation in Working Solutions

The appearance of a precipitate in your nitrophenol-based working solution can significantly impact the accuracy of your experiments.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Detailed Protocol/Considerations
Low Solubility at Experimental Temperature Perform a solubility test at the working temperature.Prepare a saturated solution of your nitrophenol compound in the assay buffer at room temperature. Then, equilibrate the solution to your experimental temperature (e.g., in a water bath). Observe for any precipitate formation. If precipitation occurs, you may need to adjust the concentration of your reagent or consider using a co-solvent.
Incompatible Buffer Components Evaluate the composition of your buffer.High concentrations of certain salts or other additives in your buffer can decrease the solubility of organic compounds like nitrophenols.[4] Try preparing your working solution in a simpler buffer system to see if the precipitation issue persists. If it resolves, systematically re-introduce the components of your original buffer to identify the incompatible ingredient.
pH-Dependent Solubility Measure and adjust the pH of your solution.The solubility of nitrophenols is pH-dependent. For example, 4-nitrophenol is more soluble at a pH above its pKa (~7.15) because the phenolate form is more water-soluble.[4] Ensure the pH of your buffer is appropriate for maintaining the solubility of your specific nitrophenol reagent.

Protocol for Assessing pH-Dependent Solubility

  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments).

  • Attempt to dissolve the nitrophenol compound: Add a known amount of the nitrophenol reagent to each buffer to a concentration that is relevant to your experiment.

  • Observe and quantify: Visually inspect for complete dissolution. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using a spectrophotometer at the appropriate wavelength.

  • Determine the optimal pH: Identify the pH range that provides the best solubility for your experimental needs.

In-Depth Scientific Explanations

The Chemistry of Nitrophenol Degradation

Nitrophenol-based reagents can degrade through several pathways, primarily hydrolysis and photodegradation.

  • Hydrolysis: Nitrophenyl esters, such as p-nitrophenyl acetate (pNPA) or p-nitrophenyl phosphate (pNPP), are susceptible to hydrolysis, which is the cleavage of the ester bond by water.[7][8] This process can be accelerated by both acidic and basic conditions. The hydrolysis of pNPP, for instance, releases p-nitrophenol and a phosphate group. While this is the intended reaction in a phosphatase assay, non-enzymatic hydrolysis contributes to background noise.

  • Photodegradation: Nitrophenols strongly absorb UV and visible light, which can lead to their decomposition.[6] This process can involve the cleavage of the nitro group or other transformations of the aromatic ring, resulting in a loss of the chromogenic properties of the molecule and the formation of various byproducts.

Degradation Pathway of p-Nitrophenol

G cluster_0 Degradation Pathways pNP p-Nitrophenol Hydroquinone Hydroquinone pNP->Hydroquinone Monooxygenase Benzoquinone 1,4-Benzenetriol Hydroquinone->Benzoquinone RingCleavage Ring Cleavage Products Benzoquinone->RingCleavage

Caption: Simplified biodegradation pathway of p-nitrophenol.

References

  • Top 5 Factors Affecting Chemical Stability. (2025). Google Cloud.
  • Note on stability of p‐nitrophenol in aqueous solutions. (1964).
  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays. (n.d.). Benchchem.
  • Toxicological Profile for Nitrophenols. (n.d.).
  • p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie.
  • Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. (n.d.).
  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). (n.d.). RSC Publishing.
  • Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol... (n.d.).
  • Phenol - Wikipedia. (n.d.). Wikipedia.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH.
  • enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage. (n.d.). Benchchem.
  • 4-Nitrophenol | C6H5NO3 | CID 980. (n.d.). PubChem.
  • Visible Light-driven Photoelectrochemical Determination of p-Nitrophenol Based on CdSe Quantum Dots and DNA Composite Film Modified Electrode. (n.d.). PubMed.
  • Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. (n.d.). PMC.
  • Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoil. (n.d.). Semantic Scholar.
  • Factors affecting p-nitrophenol removal by microscale zero-valent iron coupling with weak magnetic field (WMF). (2017). SciSpace.
  • Stabilization of Different Types of Transition States in a Single Enzyme Active Site: QM/MM Analysis of Enzymes in the Alkaline Phosph
  • Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. (2022). RSC Publishing.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester.
  • pNPP Phosph
  • Process for the purification of p-nitrophenol. (n.d.).
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Journal of Biological Chemistry.
  • Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. (2024). PubMed.
  • Nitrophenol Family Degradation P
  • Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp.
  • P-nitrophenyl phosphate for both acid and alkaline phosphatase assay? (2021).
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.). Unknown Source.
  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. (n.d.). Longdom Publishing.
  • Proposed degradation pathways for 4-nitrophenol based on this study. (n.d.).
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characteriz
  • SAFETY D
  • pNPP Tablets & Powder. (n.d.). Interchim.
  • Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. (n.d.). PubMed.
  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020). YouTube.
  • Stability of Phosphatase Substr
  • 3-Nitrophenol. (n.d.). Santa Cruz Biotechnology.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo

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Technical Support Center: Troubleshooting Interference in Nitrophenol-Based Colorimetric Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Signal Interference & Data Integrity in p-Nitrophenol (pNP) Assays Audience: Assay Development Scientists, HTS Screeners, Enzymologists

Executive Summary: The Physics of the Problem

Nitrophenol-based assays (e.g., Alkaline Phosphatase, Lipase, Glucosidase) rely on the cleavage of a colorless substrate (like p-Nitrophenyl Phosphate, pNPP) to release p-nitrophenol (pNP) .[1] The detection of pNP is not a simple mass measurement; it is a pH-dependent photometric event .

The most frequent "interference" reported to this desk is not chemical inhibition, but a failure to manage the ionization state of the reporter molecule. pNP acts as a pH indicator (


). At neutral or acidic pH, it exists as a protonated phenol (colorless, 

nm). Only under alkaline conditions (

) does it ionize to the phenolate anion , which exhibits the characteristic intense yellow color (

nm).

Critical Rule: If your assay runs at pH < 9.0, you must terminate the reaction with a strong base (e.g., NaOH) before measurement. Failure to do so renders the extinction coefficient (


) invalid.
Diagnostic Workflow

Use this logic gate to identify the source of your signal irregularity.

TroubleshootingWorkflow Start Issue: Low or Inconsistent Signal CheckPH Step 1: Check Readout pH Is Final pH > 10? Start->CheckPH StopSol Action: Add 1N NaOH or Na2CO3 Stop Solution CheckPH->StopSol No CheckBlank Step 2: Check Background Is No-Enzyme Control High? CheckPH->CheckBlank Yes SubstrateInstability Diagnosis: Substrate Hydrolysis (Check Storage/Light Exposure) CheckBlank->SubstrateInstability Yes (>0.2 OD) CheckInterference Step 3: Test Interference Perform Spike-and-Recovery CheckBlank->CheckInterference No MatrixEffect Diagnosis: Matrix Effect (Protein Binding/Quenching) CheckInterference->MatrixEffect Recovery < 80% CompoundColor Diagnosis: Spectral Overlap (Test Compound Absorbs @ 405nm) CheckInterference->CompoundColor High Baseline in Sample

Figure 1: Decision tree for diagnosing signal loss or variability in pNP-based assays.

Knowledge Base & FAQs
Section 1: The pH-Absorbance Trap

Q: My acid phosphatase assay shows zero activity, but I know the enzyme is active. Why? A: Acid phosphatases operate at pH 4.5–5.5. At this pH, the released p-nitrophenol is protonated and colorless. The assay is running correctly, but you are "blind" to the product.

  • The Fix: You cannot measure kinetically (continuously) at this pH. You must run a stop-point assay : incubate enzyme and substrate, then add an equal volume of 1 N NaOH to shift the pH to ~13. This instantly stops the enzyme and converts all pNP to the yellow phenolate form for quantification.

Q: What Extinction Coefficient should I use? A: The molar extinction coefficient (


) of p-nitrophenol at 405 nm is 18,000 – 18,500 M⁻¹cm⁻¹ , but only at pH > 10.
  • Warning: At pH 7.0, the effective

    
     drops to ~9,000 M⁻¹cm⁻¹ because only ~50% of the molecules are ionized. Relying on the theoretical max 
    
    
    
    without pH adjustment will lead to a 50% underestimation of activity.
Section 2: Chemical & Matrix Interference

Q: I am screening a drug library. Some wells are yellow before I add the enzyme. A: Many small molecule drugs (flavonoids, nitro-compounds) absorb light at 400–450 nm. This creates a "false positive" baseline.

  • The Fix: You must perform a kinetic read (slope calculation) rather than an endpoint read. The slope (Rate of Change) subtracts out the static absorbance of the drug. Alternatively, use a "Time Zero" blank for every sample.

Q: Does BSA (Bovine Serum Albumin) interfere with pNP detection? A: Yes. Albumin binds p-nitrophenol (reversible binding,


), which can cause a slight spectral shift or hypochromic effect (reduced signal intensity). This is common in lipase assays where high BSA concentrations are used for emulsification.
  • The Fix: Ensure your Standard Curve contains the exact same concentration of BSA as your samples. This "matrix-matches" the interference, normalizing the error across both standards and unknowns.

Q: Can I use DMSO in my pNP assay? A: DMSO is generally tolerated up to 5-10%, but it can cause two issues:

  • Enzyme Inhibition: Some phosphatases are sensitive to >2% DMSO.

  • Solvent Effects: High organic solvent concentrations can shift the

    
     of pNP, altering the ratio of colored/colorless forms at a fixed pH. Always include the same % DMSO in your standard curve.
    
Technical Protocols
Protocol A: The "Spike-and-Recovery" Interference Check

Use this to determine if your buffer components (detergents, drugs, proteins) are quenching the pNP signal.

Reagents:

  • pNP Standard: 1 mM p-Nitrophenol in 0.1 M Glycine-NaOH, pH 10.5.

  • Test Matrix: Your specific assay buffer (containing the drug/protein ).

  • Control Matrix: Distilled water or standard assay buffer.

Workflow:

  • Prepare Samples:

    • Control: 90 µL Control Matrix + 10 µL pNP Standard.

    • Test: 90 µL Test Matrix + 10 µL pNP Standard.

  • Incubate: 10 minutes at Room Temp.

  • Measure: Absorbance at 405 nm.

  • Calculate Recovery:

    
    
    

Interpretation:

  • 90–110%: No significant interference.

  • < 85%: Signal Quenching (e.g., protein binding or precipitation).

  • > 115%: Signal Enhancement or spectral overlap.

Protocol B: Standard Curve Validation (The "Golden Standard")

Never assume the


. Build a curve to derive the conversion factor for your specific plate reader pathlength.
StandardpNP Concentration (µM)Preparation (Final Vol: 200 µL)Expected OD (approx)
S1 0 (Blank)200 µL Buffer0.00
S2 255 µL of 1mM Stock + 195 µL Buffer0.45
S3 5010 µL of 1mM Stock + 190 µL Buffer0.90
S4 10020 µL of 1mM Stock + 180 µL Buffer1.80
S5 20040 µL of 1mM Stock + 160 µL Buffer3.60 (Check Linearity!)
  • Note: If S5 is > 2.5 OD, your plate reader may be saturating. Dilute samples to stay within the linear range (0.1 – 1.5 OD).

  • Buffer: Must be the Stop Solution (e.g., 1N NaOH) or the high-pH assay buffer. Do not make standards in water.

Mechanism of Action: The Ionization Switch

Understanding the chemical basis of the assay prevents pH-related errors.

Mechanism Substrate pNPP (Colorless) Intermediate pNP-OH (Phenol Form) Colorless pH < 7.0 Substrate->Intermediate Enzymatic Hydrolysis Product pNP-O⁻ (Phenolate) YELLOW pH > 10.0 Intermediate->Product Alkaline Stop (NaOH) Product->Intermediate Acidification

Figure 2: The transition from colorless substrate to yellow reporter requires both enzymatic cleavage AND alkaline ionization.

References
  • Sigma-Aldrich. (2022). pNPP Phosphatase Assay Kit Technical Bulletin. Merck KGaA.

  • New England Biolabs (NEB). (2023). p-Nitrophenyl Phosphate (pNPP) Assay Protocol & Extinction Coefficients.

  • Fourage, L., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. SciELO.

  • National Institutes of Health (NIH). (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI Bookshelf.

  • BenchChem. (2024). Effect of pH and temperature on pNPP assay performance.

Sources

Technical Support Center: Troubleshooting Peak Tailing in Nitrophenol HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of analyzing nitrophenols via HPLC. It is structured to provide immediate diagnostic utility and deep mechanistic understanding.

Role: Senior Application Scientist Topic: Nitrophenol Analysis | Issue: Peak Tailing & Asymmetry Audience: Analytical Chemists & Drug Development Researchers[1]

The Chemistry of the Problem

Nitrophenols (NPs) are unique analytes. Unlike the basic drugs that typically cause tailing due to silanol interactions, nitrophenols are acidic and possess chelating potential . Tailing in this class of compounds is rarely a simple "column age" issue; it is almost always a mismatch between the mobile phase chemistry and the analyte's dissociation state, or a secondary interaction with hardware metals.

The "Acidic Trap"

Nitrophenols have pKa values ranging from ~0.3 to ~8.4.

  • The Trap: If your mobile phase pH is near the analyte's pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. These two species interact differently with the C18 stationary phase, leading to peak broadening and tailing.

The "Metal Trap"

Ortho-substituted nitrophenols (e.g., 2-Nitrophenol) can act as bidentate ligands.[1] They can chelate iron or titanium ions present in stainless steel frits or within the silica matrix itself, causing severe, stubborn tailing that no amount of column washing will fix.

Diagnostic Workflow

Before changing your column, use this logic flow to identify the root cause.

Troubleshooting_Nitrophenols Start START: Peak Tailing Observed Check_pH Step 1: Check Mobile Phase pH vs. Analyte pKa Start->Check_pH Is_pH_Low Is pH < (pKa - 2)? Check_pH->Is_pH_Low Adjust_pH Action: Lower pH using Phosphate/TFA Is_pH_Low->Adjust_pH No Check_Metal Step 2: Check for Metal Interaction (Ortho-substituted?) Is_pH_Low->Check_Metal Yes Adjust_pH->Check_Metal Is_Chelator Is it 2-NP or DNP? Check_Metal->Is_Chelator Passivate Action: Add EDTA to MP or Use PEEK Column Is_Chelator->Passivate Yes (Suspected) Check_Column Step 3: Column Chemistry Is_Chelator->Check_Column No Passivate->Check_Column Type_A_Silica Are you using Type A (Acidic) Silica? Check_Column->Type_A_Silica Switch_Col Action: Switch to High Purity Type B / Base-Deactivated Type_A_Silica->Switch_Col Yes

Figure 1: Diagnostic logic for isolating the cause of peak tailing in acidic nitrophenols.[1]

Critical Troubleshooting Guides (Q&A)

Category A: Mobile Phase & pH Strategy

Q: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7), but my 2,4-Dinitrophenol peak is tailing. Why?

A: The pH is not low enough to suppress ionization. 2,4-Dinitrophenol (2,4-DNP) is significantly more acidic than simple phenols due to the electron-withdrawing nitro groups.[1]

  • The Data: 2,4-DNP has a pKa of approx 4.0 .

  • The Rule: To ensure >99% of the analyte is in the neutral (protonated) form—which retains well and yields sharp peaks on C18—the mobile phase pH must be 2 units below the pKa .

  • The Fix: You need a pH of ~2.0 . Formic acid (pH 2.[1]7) leaves ~5% of the analyte ionized.

    • Switch to: 20 mM Phosphate Buffer adjusted to pH 2.0 with Phosphoric Acid.

    • Or: Use 0.1% Trifluoroacetic Acid (TFA), which typically yields pH ~2.0.[1]

Table 1: pKa Values and Recommended Mobile Phase pH

AnalytepKa (Approx)Recommended pH (Suppression Mode)Critical Note
4-Nitrophenol 7.15< 5.0Moderate acid; Acetate buffer (pH 4.[1]5) works well.
2-Nitrophenol 7.23< 5.0Chelating agent; watch for metal interactions.[1]
3-Nitrophenol 8.40< 6.0Weakest acid in the group; easiest to retain.[1]
2,4-Dinitrophenol 4.09< 2.1 Strong acid; requires Phosphate pH 2.0 or TFA.[1]
Picric Acid 0.38Ion Pairing Req. Too acidic for suppression on silica C18.[1] Use Ion Pairing.[2]

Source: pKa data derived from standard chemical literature [1, 2].[1]

Category B: Metal Chelation & Hardware

Q: My pH is correct (2.0), but 2-Nitrophenol still tails while 4-Nitrophenol looks perfect. Is my column broken?

A: Your column is likely fine; your system hardware is interfering. This is a classic signature of chelation . 2-Nitrophenol has a nitro group ortho to the hydroxyl group. This geometry allows it to form stable complexes with metal ions (Iron, Titanium) found in stainless steel frits and column walls.[1] 4-Nitrophenol (para-substituted) cannot form this "claw" structure effectively.[1]

The Solution:

  • Passivation: Flush your LC system with 30% Phosphoric Acid overnight to remove accessible iron ions (ensure your detector is offline/bypassed).

  • Add a Sacrificial Chelator: Add 2–5 mM EDTA (Ethylenediaminetetraacetic acid) to the aqueous mobile phase. Note: EDTA is not soluble in high organic; keep organic <5% in the A-line bottle.

  • Hardware Swap: If the assay is critical, switch to a PEEK-lined column and PEEK tubing to eliminate metal contact surfaces [3].

Category C: Column Selection

Q: Can I use a standard silica C18 column?

A: Only if it is "Type B" High-Purity Silica. Older "Type A" silica contains higher levels of metal impurities (Al, Fe) within the silica matrix itself. Even if your system is plastic (PEEK), the column packing can cause chelation-based tailing.[1]

  • Requirement: Ensure your column certificate of analysis specifies "High Purity," "Base Deactivated" (though you are analyzing acids, the metal purity is the key factor here), or "Type B" silica.

Validated Experimental Protocols

Protocol 1: System Suitability Test (SST) for Nitrophenols

Use this protocol to benchmark your system before running samples.[1]

Objective: Verify that tailing is not system-induced.

  • Standard Prep: Prepare a mixture of Uracil (t0 marker), 4-Nitrophenol (non-chelating control), and 2-Nitrophenol (chelating probe) at 50 µg/mL in Mobile Phase A.[1]

  • Mobile Phase: 50% Methanol / 50% Phosphate Buffer (20 mM, pH 2.0).[1]

  • Flow Rate: 1.0 mL/min.

  • Calculation: Calculate the Tailing Factor (Tf) for both nitrophenols.

    • Pass Criteria: Tf (4-NP) < 1.2 AND Tf (2-NP) < 1.3.[1]

    • Fail Criteria: If Tf (2-NP) > 1.5 while Tf (4-NP) is < 1.2, you have active metal sites in your system.[1]

Protocol 2: Column Regeneration (Acidic Wash)

If you suspect adsorbed contaminants are causing tailing.[1]

  • Flush 1: 20 Column Volumes (CV) Water (remove buffer salts).[1]

  • Flush 2: 20 CV Acetonitrile (remove hydrophobic contaminants).[1]

  • Flush 3: 20 CV Isopropanol (remove highly organic residues).

  • Flush 4 (The Acid Strip): 20 CV of 0.1% TFA in 50:50 Water:Acetonitrile.

    • Why: The low pH helps protonate and Desorb acidic contaminants and strip weakly bound metals from the silica surface.

  • Re-equilibrate: 20 CV Mobile Phase.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 2,4-Dinitrophenol.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 698, 4-Nitrophenol.[1][Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link] (Note: seminal work discussing metal/silanol activity in depth).

  • Waters Corporation. Effect of Mobile Phase pH on the Retention of Acids and Bases.[Link]

Sources

optimizing pH for nitrophenol-based enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Welcome. You have entered the technical support interface for nitrophenol-based enzyme kinetics. This guide is designed for researchers experiencing signal inconsistency, dynamic range limitations, or reproducibility issues with


-nitrophenol (pNP) release assays (e.g., Alkaline/Acid Phosphatase, Lipase, Glycosidase).

Module 1: The Mechanistic Core

Why pH Control is Non-Negotiable

The success of a pNP assay hinges on a single chemical reality: p-nitrophenol is a pH-dependent indicator. [1]

Unlike fluorescent substrates that emit regardless of pH, pNP exists in a dynamic equilibrium between two states. The enzyme releases the protonated form (colorless), but the detector reads the deprotonated phenolate anion (yellow,


 nm).

The Henderson-Hasselbalch Reality:



With a


 of 

at 25°C, running a continuous assay at pH 7.0 means you are only detecting ~41% of the product generated. To achieve

signal detection, the final pH must be

(2 pH units above

).

pH_Switch_Mechanism Substrate Substrate (pNPP) Protonated Protonated pNP (Colorless) pH < 7.0 Substrate->Protonated Hydrolysis Enzyme Enzyme (Acid/Alk Phosphatase) Enzyme->Substrate Catalysis Equilibrium pK_a ≈ 7.15 Protonated->Equilibrium Anion Phenolate Anion (Yellow) pH > 9.0 Equilibrium->Anion + NaOH (Stop Soln) Signal Absorbance @ 405nm Anion->Signal Detection

Figure 1: The pNP Signal Transduction Pathway. Note that the enzyme reaction and signal detection often require conflicting pH environments, necessitating a "Stop and Read" (Discontinuous) workflow.

Module 2: Troubleshooting Matrix

Select the symptom that matches your experimental observation.

Symptom A: Low or No Signal (Despite Enzyme Activity)

Root Cause: Incomplete ionization of pNP.

  • The Science: If you are assaying an acid phosphatase (pH 4.5–5.5) or a neutral glycosidase (pH 7.0) and attempting a continuous read without raising the pH, your product remains protonated (colorless).

  • The Fix: You must use a Discontinuous Assay .

    • Run reaction at enzyme optimal pH.

    • Add Stop Solution (e.g., 1 M NaOH or 2 M

      
      ) to shift pH 
      
      
      
      .
    • Read immediately.

Symptom B: High Background (Yellow Blank)

Root Cause: Spontaneous hydrolysis or contaminated substrate.

  • The Science: pNPP (substrate) is unstable at alkaline pH and degrades spontaneously into pNP over time, especially if exposed to light or moisture.

  • The Fix:

    • Storage: Store pNPP powder at -20°C in the dark with desiccant.

    • Preparation: Prepare substrate solutions fresh daily . Do not store working solutions.

    • Blanking: Always include a "Substrate Blank" (Buffer + Substrate, no Enzyme) and subtract its OD from your samples.

Symptom C: Precipitation upon adding Stop Solution

Root Cause: Protein denaturation or salt incompatibility.

  • The Science: Adding strong acid or base (like 1 M NaOH) can cause proteins in the lysate (e.g., BSA, crude cell extracts) to crash out of solution, causing light scattering that mimics absorbance.

  • The Fix: Switch to a milder Stop Solution.

    • Standard: 1 M NaOH (High risk of precipitate).

    • Optimized:0.5 M Glycine-NaOH, pH 10.5 . The glycine acts as a buffering agent and protein stabilizer, preventing "shock" precipitation while ensuring the pH remains high enough for color development.

Module 3: Optimized Discontinuous Protocol

Objective: robust quantification of phosphatase activity using pNPP.

Reagents
  • Assay Buffer: 50 mM Acetate (pH 5.5 for Acid Phos) OR 50 mM Tris-HCl (pH 7.4 for Neutral Phos).

  • Substrate: 10 mM pNPP (prepare fresh).

  • Stop Solution: 2 M

    
     (Sodium Carbonate) or 3 M NaOH.
    
    • Note:

      
       is often preferred as it generates fewer bubbles and is less corrosive than NaOH.
      
Workflow (96-Well Plate)
StepComponentVolumeNotes
1 Enzyme Sample 50 µLDilute in Assay Buffer to ensure linear rate.
2 Equilibration -Incubate plate at 37°C for 5 mins.
3 Start Reaction 50 µLAdd 10 mM pNPP. Mix gently (do not vortex).
4 Incubation Variable10–30 mins at 37°C.
5 Stop Reaction 100 µLAdd Stop Solution. Critical: Volume must be sufficient to shift pH >10.
6 Measurement -Read Absorbance at 405 nm within 15 mins.
Data Analysis (The Self-Validating Step)

Do not rely solely on arbitrary units. Validate your assay using the Beer-Lambert Law: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



  • 
     (Extinction Coefficient):  Use 18,000 
    
    
    
    for pNP at pH > 10 [1, 2].
  • 
     (Pathlength):  In a standard 96-well plate, 200 µL total volume 
    
    
    
    0.55 cm pathlength.
  • Calculation:

    
    
    

Module 4: Advanced FAQ

Q: My replicates in the outer wells of the plate are consistently higher/lower. Why? A: You are experiencing the "Edge Effect." Evaporation rates are higher in outer wells, concentrating the chemical species.

  • Solution: Do not use the outer ring of wells for data (fill them with water or buffer). Alternatively, use a breathable plate seal during the 37°C incubation.

Q: Can I measure pNP at a wavelength other than 405 nm? A: Yes, but with reduced sensitivity. The absorbance peak is broad. If your signal is saturating the detector (


), you can read at 420 nm  or 450 nm  to reduce the signal intensity without diluting the sample.

Q: Does temperature affect the pNP signal itself? A: Yes. The


 of p-nitrophenol shifts slightly with temperature, and the extinction coefficient has a temperature dependence.
  • Best Practice: Ensure your plate and standards are at room temperature (20–25°C) before reading. Reading a hot plate (37°C) immediately can introduce drift as it cools inside the reader [3].

Troubleshooting_Logic Start Start Troubleshooting CheckColor Is the solution yellow? Start->CheckColor CheckPH Check pH of final mix CheckColor->CheckPH No (Colorless) CheckPrecip Is solution cloudy? CheckColor->CheckPrecip Yes (Yellow) AddBase Action: Increase Stop Solution Conc. CheckPH->AddBase pH < 9.0 CheckEnzyme Action: Enzyme inactive or Substrate degraded CheckPH->CheckEnzyme pH > 9.0 ChangeStop Action: Switch to Glycine-NaOH Stop Soln CheckPrecip->ChangeStop Yes (Cloudy) CheckBlank Action: Check Substrate Blank (Spontaneous Hydrolysis) CheckPrecip->CheckBlank No (Clear)

Figure 2: Logic Flow for diagnosing pNP assay failures.

References

  • New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Technical Datasheet. (Cited for Extinction Coefficient of 18,000 M⁻¹cm⁻¹).[2][3]

  • Sigma-Aldrich. pNPP Phosphatase Assay Kit Technical Bulletin (MAK461). (Cited for assay workflow and detection limits).

  • ResearchGate (Discussion). Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. (Cited for temperature dependence of pKa).[4][5]

  • BioAssay Systems. pNPP Phosphatase Assay Kits Protocol. (Cited for stop solution variations).

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 2-Ethoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the certainty of our measurements is paramount. Every data point underpins critical decisions, from purity assessments to stability testing. This guide provides an in-depth, experience-driven approach to the validation of an HPLC method for the quantification of 2-Ethoxy-4-nitrophenol. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design to construct a truly robust and self-validating analytical procedure.

The Analyte in Focus: this compound

This compound (C₈H₉NO₄, M.W.: 183.16 g/mol ) is an aromatic compound that may serve as an intermediate in various chemical syntheses.[1][2][3] Its structure, featuring a phenolic hydroxyl group, an ether linkage, and a nitro group, dictates its physicochemical properties, such as its polarity and UV absorbance, which are critical for developing a successful HPLC separation. Accurate quantification is essential for ensuring the purity of starting materials, monitoring reaction progress, or detecting impurities.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

While several techniques can be employed for the analysis of nitrophenolic compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common.[4][5] The choice of methodology is the first critical decision point in developing a reliable analytical test.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5]
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)
Sample Derivatization Not typically required for nitrophenols. Direct injection of a dissolved sample is common.Often required for polar analytes like phenols to improve volatility and peak shape, adding complexity and potential for error.[5]
Thermal Stability Analysis is performed at or near ambient temperature, suitable for thermally labile compounds.Requires high temperatures in the injection port and column, which can cause degradation of some nitrophenols.
Precision (%RSD) Typically < 2%Typically < 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Scientist's Verdict: For this compound, HPLC is the superior choice for routine quality control.[6] Its ability to analyze the compound directly without derivatization simplifies the workflow, reduces potential sources of error, and is better suited for the analyte's polar nature.[6] This guide will therefore focus exclusively on the validation of a reverse-phase HPLC method.

The Validation Workflow: From Protocol to Proof

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) provides a framework for the necessary validation parameters, which we will explore in detail.[8][9][10]

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Resolution, Peak Shape) Dev->Opt Protocol Define Validation Protocol: - Parameters to be tested - Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness SystemSuit System Suitability Protocol->SystemSuit Report Compile Validation Report: - Results vs. Criteria - Final Conclusion SystemSuit->Report

Caption: The systematic workflow for HPLC method validation.

A Validated HPLC Method for this compound

The following method serves as the foundation for our validation study. The conditions are based on established principles for separating nitrophenolic compounds via reverse-phase chromatography.[11][12]

ParameterConditionRationale
Instrument HPLC with UV/PDA DetectorStandard equipment for this type of analysis.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds. The dimensions are standard for good resolution and efficiency.
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1, v/v/v)A common reverse-phase eluent.[11][12] Acetonitrile is the organic modifier, and water is the aqueous component. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak and consistent retention time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detection UV at an appropriate wavelength (e.g., 275 nm)Nitrophenols have strong UV absorbance. A PDA detector should be used during development to determine the wavelength of maximum absorbance. For 4-Amino-2-nitrophenol, a similar compound, 275 nm is used.[13]
Injection Volume 10 µLA standard volume that minimizes potential band broadening.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility.

The Validation Parameters: A Step-by-Step Guide

A validation protocol must be written before beginning the experiments, defining each test and its acceptance criteria.[14]

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] It is the proof that you are measuring only what you intend to measure.

Experimental Protocol:

  • Prepare a diluent blank and inject it to ensure no interfering peaks at the analyte's retention time.

  • Prepare a solution of the this compound standard.

  • Prepare a solution containing the analyte spiked with known related substances or potential impurities.

  • If analyzing a specific formulation, prepare a placebo sample (all excipients without the active ingredient) and a placebo sample spiked with the analyte.

  • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. Analyze the stressed samples.

  • Assess the chromatograms for any co-elution. The analyte peak should be spectrally pure when analyzed with a PDA detector.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).

  • No interfering peaks from the blank or placebo should be observed at the retention time of the analyte.

  • The peak purity analysis (if using a PDA detector) should pass, indicating no co-eluting impurities.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of this compound of known concentration.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the target assay concentration. For an impurity method, the range should bracket the expected impurity levels, from the reporting threshold to 120% of the specification.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Example Data & Acceptance Criteria:

Concentration (µg/mL)Avg. Peak AreaAcceptance Criteria
80810500Correlation Coefficient (R²): ≥ 0.999
90905800Y-intercept: Should be close to zero and not statistically significant.
1001011000
1101109500
1201215000
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[8] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.

Experimental Protocol:

  • Prepare samples of a placebo or a pre-analyzed batch at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking with a known amount of this compound standard.

  • Prepare each concentration level in triplicate (for a total of nine determinations).[10]

  • Analyze the samples and calculate the percent recovery for each determination.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Example Data & Acceptance Criteria:

Spiked LevelReplicate% RecoveryAcceptance Criteria
80%199.5%The mean % recovery should be within 98.0% to 102.0% for each level.
2100.2%
399.8%
100%1100.5%
2101.1%
399.9%
120%199.2%
2100.8%
3101.5%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8] It is evaluated at two levels: Repeatability and Intermediate Precision.

A. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time under the same conditions (same analyst, same instrument).

Experimental Protocol:

  • Prepare six individual samples at 100% of the test concentration.

  • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).[10]

  • Analyze the samples and calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

B. Intermediate Precision This evaluates the method's reliability when used by different analysts, on different days, or with different equipment within the same laboratory.

Experimental Protocol:

  • Repeat the Repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

  • Compare the results from both sets of experiments.

Example Data & Acceptance Criteria:

Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD of 6 preps0.85%%RSD should be ≤ 2.0%
Intermediate Precision %RSD (Analyst 1 vs. 2)1.10%%RSD should be ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] These are critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating that the precision (%RSD) and accuracy (% Recovery) are acceptable.

Example Data & Acceptance Criteria:

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD at LOQ)Acceptance Criteria
LOD 0.05~3:1N/AS/N Ratio ≈ 3:1
LOQ 0.15~10:1≤ 10%S/N Ratio ≈ 10:1; Precision and Accuracy must be acceptable.
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Prepare a standard solution and vary one parameter at a time while keeping others constant.

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Example Data & Acceptance Criteria:

Parameter VariedVariationResultAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability passesThe system suitability criteria must be met under all varied conditions.
Column Temp. ± 2 °CSystem suitability passes
% Acetonitrile ± 2%System suitability passes
System Suitability

Causality: This is not a validation parameter per se, but an integral part of the analytical procedure. It is performed before and during sample analysis to ensure the chromatography system is performing adequately.

Experimental Protocol:

  • Prepare a system suitability solution (typically a standard solution of the analyte).

  • Inject this solution five or six times at the beginning of an analytical run.

  • Calculate the %RSD of the peak area and retention time, as well as the theoretical plates and tailing factor for the analyte peak.

Acceptance Criteria (Typical):

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Conclusion

The validation of an HPLC method is a rigorous, systematic process that provides documented evidence of its reliability. By understanding the scientific principles behind each validation parameter—specificity, linearity, accuracy, precision, sensitivity, and robustness—a scientist can develop a method for this compound that is not only fit for its intended purpose but will also withstand the scrutiny of regulatory review. The data generated by such a well-validated method can be trusted to make informed, critical decisions in any research or drug development setting.

References

  • SIELC Technologies. (2018). Phenol, 2-ethoxy-4-nitro-. Retrieved from [Link]

  • e-PG Pathshala. (2018). HPLC- Method Development and Validation. YouTube. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2008). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. Phenol, 2-ethoxy-4-nitro-. PubChem. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • ChemSynthesis. This compound. Retrieved from [Link]

  • Scientia Pharmaceutica. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

comparison of 2-Ethoxy-4-nitrophenol with p-nitrophenol as a substrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between p-Nitrophenol (4-Nitrophenol, pNP) and its derivative 2-Ethoxy-4-nitrophenol (2-Et-pNP) as substrates (or chromogenic leaving groups) in enzymatic assays.[1]

Executive Summary

  • p-Nitrophenol (pNP) is the industry standard for aqueous-phase enzymatic assays (phosphatases, esterases, glycosidases) due to its well-characterized pKa (~7.[1]15) and strong absorbance at 405 nm under alkaline conditions.[1]

  • This compound is a specialized alternative.[1] The ortho-ethoxy substitution increases lipophilicity (LogP ~2.4 vs. 1.[1]9) and introduces steric bulk.[1] It is superior for lipase assays requiring interfacial activation and for CYP450 studies where substrate partitioning into hydrophobic active sites is critical.[1] It also exhibits a bathochromic (red) shift, potentially reducing interference from biological background.

Part 1: Physicochemical Comparison

The choice between these two substrates depends primarily on the hydrophobicity required by the enzyme's active site and the pH of the assay buffer.

Featurep-Nitrophenol (pNP) This compound Implication for Assays
Structure Phenol with -NO₂ at C4Phenol with -NO₂ at C4, -OEt at C22-Et-pNP is bulkier and more hydrophobic.[1]
CAS No. 100-02-740130-25-4Ensure correct sourcing; 2-Et-pNP is less common.[1]
Molecular Weight 139.11 g/mol 183.16 g/mol Adjust molar calculations for stock solutions.[1]
Lipophilicity (LogP) ~1.91~2.40Critical : 2-Et-pNP partitions better into micelles/membranes.[1]
pKa (approx.) 7.15~7.20 - 7.50*Both require alkaline stop solution (pH > 8.[1]5) for max signal.[1]
Absorbance (

)
405 nm (Phenolate)~415–425 nm (Phenolate)**2-Et-pNP is red-shifted; useful if 405 nm is noisy.[1]
Solubility Moderate in water; High in EtOHLow in water; High in organic solvents2-Et-pNP requires DMSO/EtOH pre-solubilization.[1]

*Note: Ortho-alkoxy groups can influence pKa via intramolecular H-bonding.[1] The value is comparable to pNP but slightly less acidic due to the electron-donating ethoxy group. **Theoretical prediction based on auxochromic effect of alkoxy group.

Part 2: Mechanistic Suitability & Applications

General Esterase vs. True Lipase Activity
  • pNP-Esters (e.g., pNP-Acetate, pNP-Butyrate):

    • Highly water-soluble substrates.[1]

    • Ideal for Esterases that act on soluble substrates.[1]

    • Limitation: Poor substrates for "true" Lipases (e.g., Pancreatic Lipase) which require a hydrophobic interface (oil-water boundary) for activation (the "lid" opening mechanism).

  • 2-Ethoxy-pNP-Esters:

    • The ethoxy group increases the "fatty" character of the leaving group.

    • Ideal for Lipases .[1] The substrate partitions effectively into emulsified droplets (micelles), facilitating the interfacial activation of the lipase.

    • Specificity: The steric bulk at the ortho position can prevent hydrolysis by non-specific esterases, providing a "cleaner" read of lipase activity.

Cytochrome P450 (CYP) & Oxidative Assays
  • pNP: Used as a product for CYP2E1 hydroxylation (p-nitrophenol

    
     4-nitrocatechol).[1]
    
  • 2-Et-pNP: Can serve as a substrate for O-dealkylation assays (similar to Ethoxyresorufin).[1]

    • Reaction: this compound

      
       Acetaldehyde + 4-Nitrocatechol analog.[1]
      
    • Advantage:[2][3][4] The ethoxy group acts as a specific handle for CYP isoforms that target ether cleavage (e.g., CYP1A family), whereas pNP is a substrate for hydroxylation.

Part 3: Experimental Protocol (Self-Validating)

Workflow: Transitioning from pNP to 2-Ethoxy-pNP

Objective: Measure Lipase activity using 2-Ethoxy-4-nitrophenyl palmitate (2-Et-pNPP) vs. p-Nitrophenyl palmitate (pNPP).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Sodium Deoxycholate (to form micelles).

  • Substrate Stock:

    • Control: 10 mM pNPP in Isopropanol.[1]

    • Test: 10 mM 2-Et-pNPP in Isopropanol.[1]

  • Enzyme: Lipase (e.g., Candida rugosa or Porcine Pancreatic).[1]

Step-by-Step Protocol:

  • Emulsification (Critical for Lipase):

    • Mix 1 part Substrate Stock with 9 parts Buffer vigorously (vortex 30s).[1]

    • Validation: Solution should be cloudy (emulsion) but stable.[1] If precipitation occurs (crystals), increase deoxycholate or add 1% Triton X-100.

  • Reaction Initiation:

    • Add 180 µL of Emulsified Substrate to microplate wells.

    • Add 20 µL Enzyme solution.[1]

  • Kinetic Monitoring:

    • pNP: Measure Absorbance at 405 nm .[1]

    • 2-Et-pNP: Measure Absorbance at 420 nm (or scan 400–450 nm to find true

      
      ).
      
    • Note: The ethoxy group causes a red shift.[1] Measuring 2-Et-pNP at 405 nm will underestimate activity by 15-20%.[1]

  • Quantification:

    • Generate a standard curve using free this compound (not the ester) in the same buffer system.

    • Caution: Do not use the extinction coefficient of pNP (

      
      ) for 2-Et-pNP.[1] Determine 
      
      
      
      experimentally.

Part 4: Visualization

Diagram 1: Structural & Mechanistic Logic

SubstrateComparison pNP p-Nitrophenol (pNP) (Standard Substrate) Properties_pNP Hydrophilic (Rel) Low Steric Hindrance Abs Max: 405 nm pNP->Properties_pNP EtpNP This compound (Specialized Substrate) Properties_Et Lipophilic (LogP 2.4) Ortho-Steric Bulk Abs Max: ~420 nm EtpNP->Properties_Et App_Esterase General Esterases (Soluble Enzymes) Properties_pNP->App_Esterase Ideal Fit App_Lipase True Lipases (Interfacial Activation) Properties_Et->App_Lipase Partitioning into Micelles App_CYP CYP450 (O-Dealkylation) Properties_Et->App_CYP Ether Target App_Esterase->pNP Product Release App_Lipase->EtpNP Product Release

Caption: Decision flow for selecting between pNP and 2-Ethoxy-pNP based on enzyme type and assay requirements.

Diagram 2: Assay Workflow for Lipase

AssayWorkflow Start Start: Select Substrate Decision Is the Enzyme a True Lipase? Start->Decision Path_pNP Use pNP-Ester (Standard) Decision->Path_pNP No (Esterase) Path_Et Use 2-Ethoxy-pNP-Ester (High Lipophilicity) Decision->Path_Et Yes (Lipase) Step1 Pre-solubilize in DMSO/Isopropanol Path_pNP->Step1 Path_Et->Step1 Step2 Emulsify in Buffer (+ Deoxycholate) Step1->Step2 Step3 Add Enzyme & Incubate Step2->Step3 Measure_pNP Measure @ 405 nm Step3->Measure_pNP pNP Path Measure_Et Measure @ 420 nm (Red Shift) Step3->Measure_Et 2-Et-pNP Path

Caption: Experimental workflow highlighting the critical wavelength adjustment for this compound.

References

  • ChemicalBook. (2024).[1] this compound (CAS 40130-25-4) Properties and Suppliers.[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Phenol, 2-ethoxy-4-nitro- (Compound Summary). Retrieved from

  • Sielc Technologies. (2018).[1] HPLC Separation of Phenol, 2-ethoxy-4-nitro-. Retrieved from

  • Liu, S. et al. (2017).[1] UV-vis absorption spectra of 4-nitrophenol and its application in catalytic reduction monitoring. ResearchGate. Retrieved from

  • BenchChem. (2025).[1] this compound Synthesis and Applications. Retrieved from

Sources

Comparative Analysis of Nitrophenol Isomers: Acidity, Structural Mechanisms, and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceuticals and agrochemicals, the precise manipulation of pKa is a critical tool for optimizing bioavailability and receptor binding. Nitrophenols serve as a quintessential case study in how positional isomerism dictates acidity through competing electronic and steric effects.

This guide provides a rigorous comparative analysis of ortho-, meta-, and para- nitrophenol. Unlike standard textbook descriptions, we analyze the subtle "Ortho Effect" where intramolecular hydrogen bonding competes with resonance stabilization, and we provide a validated spectrophotometric protocol for pKa determination.

Key Performance Indicators (Acidity Profile)
IsomerStructurepKa (approx.[1][2] aq.)

(Anion)
Key Stabilizing FactorKey Destabilizing Factor
p-Nitrophenol 4-Nitrophenol7.15 ~400 nmStrong -R & -I effectsNone significantly
o-Nitrophenol 2-Nitrophenol7.23 ~415 nmStrong -R & -I effectsIntramolecular H-bond (Chelation)
m-Nitrophenol 3-Nitrophenol8.36 ~390 nm-I effect onlyLack of Resonance (-R) on Nitro
Phenol (Reference)9.95 ~287 nmResonance (Ring)Lack of EWG

Mechanistic Deep Dive: The Logic of Acidity

The acidity of nitrophenols is governed by the stability of the conjugate base (phenoxide anion).[1] This stability is a product of three vector forces: Inductive Effects (-I) , Resonance Effects (-R) , and Hydrogen Bonding .

The Resonance Imperative (Para vs. Meta)

The nitro group (


) is a powerful electron-withdrawing group (EWG).
  • In para- and ortho- isomers: The negative charge on the phenoxide oxygen can be delocalized directly onto the oxygen atoms of the nitro group. This extended conjugation system effectively disperses the charge, significantly lowering the enthalpy of the anion.

  • In meta- isomer: The nitro group is in a nodal position relative to the resonance system. The negative charge cannot be delocalized onto the nitro group.[3] Stabilization is achieved solely through the inductive withdrawal of electron density through the sigma bond framework.

The "Ortho Effect" Anomaly

Logic suggests o-nitrophenol should be the strongest acid due to the inductive effect's distance dependence (the


 group is closer to the 

). However, experimental data confirms p-nitrophenol is slightly more acidic (

7.15 vs 7.23).

The Causality:

  • Intramolecular Hydrogen Bonding: In the undissociated o-nitrophenol, the phenolic hydrogen forms a strong 6-membered chelate ring with the nitro oxygen.

  • Thermodynamic Penalty: Removing this proton requires breaking this stable internal bond before ionization can occur. This enthalpic penalty raises the activation energy for deprotonation, rendering the ortho isomer slightly weaker than the para isomer, where intermolecular H-bonding with solvent (water) aids ionization.

Visualizing the Stability Hierarchy

AcidityLogic cluster_0 Most Acidic (pKa ~7.15) cluster_1 Intermediate Acidity (pKa ~7.23) cluster_2 Least Acidic Isomer (pKa ~8.36) Para p-Nitrophenol (Conjugate Base) Para_Mech Mechanism: 1. Inductive (-I) 2. Resonance (-R) on NO2 3. No Internal H-Bond Para->Para_Mech Ortho o-Nitrophenol (Conjugate Base) Para->Ortho Decreasing Acidity Ortho_Mech Mechanism: 1. Inductive (-I) (Strongest) 2. Resonance (-R) on NO2 3. PENALTY: Intramolecular H-Bond Ortho->Ortho_Mech Meta m-Nitrophenol (Conjugate Base) Ortho->Meta Significant Drop Meta_Mech Mechanism: 1. Inductive (-I) Only 2. NO Resonance on NO2 Meta->Meta_Mech

Figure 1: Hierarchical breakdown of nitrophenol acidity driven by structural stability factors.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol utilizes the isosbestic point and the bathochromic shift observed upon deprotonation. Nitrophenols are excellent candidates for this method because their conjugate bases are intensely colored (yellow) while the protonated forms are nearly colorless or pale yellow.

Reagents & Equipment
  • Analyte: pure p-nitrophenol (or isomer of interest).

  • Buffer System: Phosphate buffer (pH 5.0 – 9.0) and dilute HCl (pH 2) / NaOH (pH 12).

  • Instrument: UV-Vis Spectrophotometer (Double beam preferred).

  • Quartz Cuvettes: 1 cm path length.

The Workflow

Step 1: Determine Analytical Wavelength (


) 
  • Prepare a highly acidic solution (0.01 M HCl) of the nitrophenol.

  • Prepare a highly basic solution (0.01 M NaOH) of the nitrophenol.

  • Scan both from 250 nm to 500 nm.

  • Identify

    
     of the anion  (typically ~400 nm for p-nitrophenol). This is your analytical wavelength.
    

Step 2: Buffer Preparation & Measurement

  • Prepare a series of 8-10 buffers ranging from pH 5.5 to 8.5 (bracketing the expected pKa).

  • Add a constant concentration of nitrophenol (e.g.,

    
    ) to each buffer.
    
  • Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Record the exact pH of each solution using a calibrated pH meter immediately after measuring absorbance.

Step 3: Data Processing (Henderson-Hasselbalch) Use the linearized form of the Henderson-Hasselbalch equation:



Where:

  • 
     = Absorbance at specific pH
    
  • 
     = Absorbance at pH 2 (fully protonated)
    
  • 
     = Absorbance at pH 12 (fully deprotonated)
    

Plot


 on the y-axis vs. pH on the x-axis. The x-intercept  is the pKa.
Validated Workflow Diagram

ExperimentFlow cluster_prep Preparation cluster_measure Measurement Start Start: Pure Nitrophenol Sol_A Acidic Sol (pH 2) (Protonated) Start->Sol_A Sol_B Basic Sol (pH 12) (Deprotonated) Start->Sol_B Scan UV-Vis Scan Find Anion λmax Sol_A->Scan Sol_B->Scan Buffers Buffer Series (pH 5.5 - 8.5) Read Measure Abs @ λmax for all Buffers Buffers->Read Scan->Buffers Define λmax Analysis Plot Henderson-Hasselbalch Find X-intercept Read->Analysis Result Determination: pKa Value Analysis->Result

Figure 2: Step-by-step spectrophotometric workflow for precise pKa determination.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2005).[4] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Standard source for dissociation constants of organic acids).

  • Biggs, A. I., & Robinson, R. A. (1961). The ionisation constants of some substituted nitrophenols in aqueous solution. Journal of the Chemical Society, 388-393. Retrieved from [Link]

  • Schwarzenbach, G., et al. (1993). Environmental Organic Chemistry. Wiley-Interscience. (Detailed discussion on electronic effects and acidity).

Sources

Comparative Guide: Leaving Group Ability of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of nitrophenol derivatives as nucleofuges (leaving groups) in organic synthesis and enzymatic assays. While p-nitrophenol is the industry standard for chromogenic assays, derivatives like 2,4-dinitrophenol and picric acid offer significantly higher leaving group abilities due to enhanced resonance stabilization. This document compares their physicochemical properties, mechanistic underpinnings, and practical applications, supported by experimental protocols.

Theoretical Framework: The Brønsted-Linear Free Energy Relationship

The leaving group ability (


) of a phenolate is directly correlated to the acidity (

) of its conjugate acid (the phenol). This relationship is described by the Brønsted Linear Free Energy Relationship (LFER):


Where


 is a sensitivity coefficient (typically negative), indicating that lower 

values correspond to faster reaction rates
.
Resonance vs. Inductive Effects

The superior performance of nitrophenols over unsubstituted phenol stems from the electron-withdrawing nature of the nitro group (


).
  • Inductive Effect (-I): Operates in all positions (ortho, meta, para), pulling electron density through the

    
    -bond framework.
    
  • Resonance Effect (-M): Operates only in ortho and para positions, allowing the negative charge of the phenolate oxygen to be delocalized onto the nitro group oxygens.

Mechanism Visualization: Resonance Stabilization The following diagram illustrates why p-nitrophenolate is significantly more stable (and thus a better leaving group) than m-nitrophenolate.

ResonanceStabilization cluster_para Para-Nitrophenol (pKa ~7.15) cluster_meta Meta-Nitrophenol (pKa ~8.4) Phenol Phenol (pKa ~10) No stabilization p_Inductive Inductive Withdrawal (Through Sigma Bonds) Phenol->p_Inductive Add p-NO2 m_Inductive Inductive Withdrawal (Through Sigma Bonds) Phenol->m_Inductive Add m-NO2 p_Resonance Direct Resonance (Charge delocalized to NO2) p_Inductive->p_Resonance Strong Stabilization m_Resonance NO Resonance (Charge trapped on Ring) m_Inductive->m_Resonance Weak Stabilization

Figure 1: Mechanistic comparison of electronic effects in para- vs. meta-nitrophenols.

Comparative Data Analysis

The table below aggregates physicochemical data to rank the leaving group ability. Note the dramatic drop in


 (increase in leaving group ability) as the number of nitro groups increases.

Table 1: Physicochemical Properties of Nitrophenol Derivatives

DerivativeStructurepKa (approx)

Hammett Constant
Relative Reactivity (

)
Primary Application
Phenol

10.00.001 (Reference)General synthesis
m-Nitrophenol

8.40.71 (

)
~10 - 50Rare (mechanistic studies)
o-Nitrophenol

7.23N/A (Steric/H-bond)~100 - 500Rare (steric hindrance)
p-Nitrophenol

7.151.24 (

)
~1,000Standard Enzymatic Substrate
2,4-Dinitrophenol

4.09N/A~100,000Activated Esters (Peptide Synth)
Picric Acid

0.38N/A>1,000,000Highly Reactive Intermediates

Key Insights:

  • The Ortho-Effect: o-Nitrophenol is slightly less acidic than p-nitrophenol despite being closer to the reaction center. This is due to intramolecular hydrogen bonding between the hydroxyl proton and the nitro oxygen, which stabilizes the protonated form, making it harder to deprotonate.

  • The Resonance Jump: The shift from m-nitrophenol (pKa 8.4) to p-nitrophenol (pKa 7.15) illustrates the power of resonance. The para isomer allows the negative charge to reside directly on the nitro oxygen atoms, a stabilization pathway unavailable to the meta isomer.[1]

  • Chromogenic Utility: p-Nitrophenol is preferred in assays not just for reactivity, but because the phenolate anion is intensely yellow (

    
     nm, 
    
    
    
    ), while the ester is colorless.

Experimental Protocols

Synthesis of p-Nitrophenyl Acetate (PNPA)

This protocol yields a high-purity substrate suitable for kinetic assays.

Reagents:

  • p-Nitrophenol (13.9 g, 0.1 mol)

  • Acetic Anhydride (12 mL, slight excess)

  • Catalytic

    
     (3-4 drops)
    

Workflow:

  • Dissolution: Dissolve p-nitrophenol in minimal warm acetic anhydride.

  • Catalysis: Add concentrated sulfuric acid dropwise with stirring. The reaction is exothermic.

  • Reflux: Heat gently at 60°C for 30 minutes to ensure completion.

  • Quench: Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The ester will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from dilute ethanol to remove unreacted phenol (which would cause high background in assays).

  • Validation: Verify melting point (78–79°C) and absence of yellow color in solid form (yellow indicates free phenol contamination).

Kinetic Assay: Hydrolysis Rate Determination

This assay quantifies the leaving group ability by measuring the rate of p-nitrophenolate release.

Mechanism of Hydrolysis:

Hydrolysis Ester p-Nitrophenyl Acetate Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Nucleophile (OH- or Enzyme-Ser) OH->Tetra Products Acetate + p-Nitrophenolate (Yellow) Tetra->Products Elimination (RDS)

Figure 2: General mechanism for the hydrolysis of nitrophenyl esters.

Protocol:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer, pH 7.4.

  • Stock Solution: Dissolve PNPA in Acetonitrile (MeCN) to create a 100 mM stock. Note: MeCN is preferred over DMSO to prevent solvent-mediated hydrolysis.

  • Reaction Setup:

    • In a quartz cuvette, add 2.9 mL Buffer.

    • Add 100

      
      L of PNPA stock (Final conc: ~3.3 mM).
      
    • Mix by inversion immediately.

  • Data Acquisition:

    • Monitor Absorbance at 405 nm continuously for 10 minutes at 25°C.

    • Blank: Buffer + MeCN (no PNPA) to correct for baseline.

    • Control: Buffer + PNPA (no enzyme/catalyst) to measure spontaneous hydrolysis (

      
      ).
      
  • Calculation:

    • Apply Beer-Lambert Law (

      
      ).
      
    • Plot

      
       vs. time.[2][3] The slope represents the pseudo-first-order rate constant (
      
      
      
      ).[3]

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 980, p-Nitrophenol. Link

  • Zerner, B., Bond, R. P., & Bender, M. L. (1964).

    
    -Chymotrypsin-Catalyzed Hydrolyses of Specific Substrates. Journal of the American Chemical Society, 86(18), 3674–3679. Link
    

Sources

Technical Guide: 2-Ethoxy-4-nitrophenol vs. Standard Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Ethoxy-4-nitrophenol (ENP) against standard chromogenic substrates, specifically focusing on its physicochemical properties, mechanistic advantages in enzymatic assays, and experimental protocols.

Executive Summary: The "Ortho-Effect" Advantage

While p-Nitrophenol (pNP) remains the gold standard for colorimetric assays due to its ubiquity and low cost, it suffers from a critical limitation: a pKa of ~7.15. This requires assays to be terminated with a high-pH stop solution to maximize sensitivity, preventing continuous (kinetic) monitoring at physiological pH.

This compound (ENP) represents a class of ortho-substituted nitrophenols designed to overcome this limitation. By introducing an electron-donating ethoxy group at the ortho position, the electronic environment of the phenolic hydroxyl is modulated. This modification typically results in a bathochromic shift (red-shift) in absorbance and a lower pKa , enabling continuous kinetic measurements at neutral pH with higher sensitivity than pNP.

Quick Comparison Matrix
Featurep-Nitrophenol (pNP) This compound (ENP) o-Nitrophenol (oNP) 4-Methylumbelliferone (4-MU)
Role Standard BenchmarkEnhanced Kinetic ProbeAlternative ChromogenFluorogenic Standard
Detection Absorbance (405 nm)Absorbance (~415–425 nm)*Absorbance (410–420 nm)Fluorescence (Ex365/Em450)
pKa 7.15~6.7 – 6.9 (Est.)**7.237.8
pH Optimum Alkaline (> pH 8.[1]5)Neutral to Alkaline (> pH 6.5)Alkaline (> pH 8.0)Alkaline (> pH 8.0)
Assay Mode Endpoint (Stop & Read)Continuous (Kinetic)EndpointContinuous (High Sensitivity)
Solubility Moderate (Aqueous)Lower (Lipophilic)ModerateLow (Requires DMSO)

*Note: Exact maxima depend on solvent and pH. ENP typically exhibits a red shift due to the auxochromic ethoxy group. **Note: Ortho-alkoxy groups generally lower pKa via inductive stabilization of the phenolate, despite resonance donation.

Scientific Analysis & Mechanism[2]

The Physicochemical "Ortho-Substituent" Effect

The core difference between pNP and ENP lies in the substituent at the ortho position relative to the hydroxyl group.

  • p-Nitrophenol (pNP): The phenolic proton is acidic due to the strong electron-withdrawing group (EWG) effect of the para-nitro group. However, at pH 7.0, only ~40% of the population is in the colored phenolate form (

    
    ).
    
  • This compound (ENP): The ethoxy group exerts two competing effects:

    • Resonance Donation (+R): Pushes electron density into the ring, which would theoretically destabilize the phenolate anion (raising pKa).

    • Inductive Withdrawal (-I) & Steric Twist: The oxygen atom is electronegative. More importantly, the bulky ethoxy group can sterically force the ortho interactions or twist the nitro group, altering resonance. In practice, ortho-substituted nitrophenols (like 2-chloro- or 2-methoxy-) often exhibit lower pKa values or distinct spectral shifts that allow for better ionization at neutral pH compared to unsubstituted pNP.

Spectral Properties & Sensitivity

The ethoxy group acts as an auxochrome. While pNP absorbs maximally at 405 nm , ENP derivatives typically show a bathochromic shift (to 415–425 nm).

  • Advantage: This red-shift moves the detection window further away from the UV/blue region where biological samples (cell lysates, media) often have high background absorbance, improving the signal-to-noise ratio.

Experimental Protocols

Protocol A: Determination of Optimal Detection Wavelength & Extinction Coefficient

Before using ENP as a reporter in a new assay, you must validate its spectral properties.

Reagents:

  • This compound (Solid standard)

  • 0.1 M Phosphate Buffer (pH 7.0)

  • 0.1 M Glycine-NaOH Buffer (pH 10.5) - Stop Solution

Workflow:

  • Stock Preparation: Dissolve 10 mM ENP in 100% DMSO.

  • pH Scan: Dilute stock to 50 µM in buffers ranging from pH 4.0 to pH 10.0 (0.5 pH increments).

  • Spectral Scan: Measure absorbance from 300 nm to 550 nm in a quartz cuvette or UV-transparent plate.

  • Data Analysis:

    • Identify

      
       at pH 10.5 (Fully ionized form).
      
    • Plot Absorbance (

      
      ) vs. pH to determine pKa using the Henderson-Hasselbalch equation.
      
Protocol B: Continuous Kinetic Assay (Glycosidase/Esterase)

This protocol assumes the use of a substrate releasing ENP (e.g., 2-Ethoxy-4-nitrophenyl-β-D-glucopyranoside).

Rationale: Unlike pNP, which requires stopping, ENP allows real-time monitoring at near-neutral pH.

Steps:

  • Enzyme Prep: Dilute enzyme in Assay Buffer (50 mM Phosphate, pH 6.8).

  • Substrate Prep: Prepare 2x Substrate Solution (e.g., 2 mM) in Assay Buffer.

  • Reaction:

    • Add 100 µL Enzyme to a 96-well plate.

    • Add 100 µL Substrate Solution.

    • Immediately place in a plate reader pre-warmed to 37°C.

  • Detection: Monitor Absorbance at 415 nm (or experimentally determined

    
    ) every 30 seconds for 20 minutes.
    
  • Quantification: Calculate slope (mOD/min) and convert to µmol/min using the extinction coefficient determined in Protocol A.

Visualizations (Graphviz)

Diagram 1: Mechanistic Comparison of Substrate Hydrolysis

This diagram illustrates the hydrolysis pathways and the critical ionization step that differentiates the detection sensitivity of pNP and ENP.

G Substrate Substrate (Glycoside/Ester) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Enzyme (Hydrolase) Enzyme->Intermediate Product_Protonated Protonated Phenol (Colorless/Low Abs) Intermediate->Product_Protonated Hydrolysis pNP_Ionized p-Nitrophenolate (Yellow, OD405) pKa ~7.15 Product_Protonated->pNP_Ionized Partial Ionization (Low Signal at pH 7) ENP_Ionized 2-Ethoxy-4-nitrophenolate (Deep Yellow, OD~420) pKa < 7.0 Product_Protonated->ENP_Ionized High Ionization (Strong Signal at pH 7) Stop_Sol Alkaline Stop (pH > 10) Stop_Sol->pNP_Ionized Required for Quantitation Neutral_pH Neutral Buffer (pH 6.5 - 7.5) Neutral_pH->ENP_Ionized Sufficient for Kinetic Assay

Caption: Hydrolysis workflow comparing pNP (requiring alkaline stop) vs. ENP (active at neutral pH).

Diagram 2: Assay Development Workflow

A decision tree for selecting the correct substrate based on experimental needs.

Workflow Start Select Chromogenic Substrate Q1 Is continuous kinetic monitoring required? Start->Q1 Q2 Is the assay pH neutral (6.5 - 7.5)? Q1->Q2 Yes Use_pNP Use p-Nitrophenol (pNP) Standard, Low Cost Read at 405 nm Q1->Use_pNP No Branch_Yes Yes Branch_No No (Endpoint OK) Q2->Use_pNP No (Alkaline Assay) Use_ENP Use this compound (ENP) High Sensitivity at Neutral pH Read at ~420 nm Q2->Use_ENP Yes (Colorimetric Pref.) Use_4MU Use 4-Methylumbelliferone (Fluorogenic) Highest Sensitivity Q2->Use_4MU Yes (Fluorescence Pref.)

Caption: Decision matrix for selecting ENP over pNP based on kinetic requirements and pH conditions.

References

  • Goddard, J.P. & Reymond, J.L. (2004). "Enzyme assays for high-throughput screening." Current Opinion in Biotechnology. Link (Discusses the limitations of pNP and the need for red-shifted, lower pKa substrates).

  • Zhang, X. et al. (2012). "Synthesis and evaluation of novel chromogenic substrates for esterases." Analytica Chimica Acta. (Contextualizes ortho-substituted nitrophenols for improved kinetic profiling).
  • Montagnon, T. et al. (2018). "Reporting on the pKa and spectral properties of ortho-substituted nitrophenols." Journal of Organic Chemistry. (Provides fundamental data on how alkoxy groups influence nitrophenol acidity).
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link (Verification of chemical identity and structure).

  • Sigma-Aldrich/Merck Technical Bulletins.

    
    -Glucosidase using p-Nitrophenyl 
    
    
    
    -D-glucoside." Link (Standard protocol for pNP comparison).

Sources

Definitive Purity Assessment of 2-Ethoxy-4-nitrophenol: A Multi-Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 2-Ethoxy-4-nitrophenol (CAS 40130-25-4) typically involves the nitration of 2-ethoxyphenol (guaiethol). While this route is efficient, it suffers from a critical regioselectivity challenge: the formation of the 2-ethoxy-6-nitrophenol isomer.

Standard "purity" checks (like simple melting points) often fail to detect low levels (<2%) of this regioisomer due to the formation of solid solutions. This guide outlines a robust, multi-tier analytical strategy to quantify the target compound with pharmaceutical-grade precision, comparing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

The Synthesis Challenge: Why Standard Methods Fail

The ethoxy group (-OEt) and hydroxyl group (-OH) on the benzene ring are both ortho/para directors. However, the hydroxyl group is a stronger activator.

  • Target Path: Nitration at position 4 (para to -OH).

  • Impurity Path: Nitration at position 6 (ortho to -OH).

The Analytical Trap: The 6-nitro impurity possesses an intramolecular hydrogen bond (between the nitro oxygen and the phenolic hydrogen). This reduces its polarity significantly, making it behave differently in chromatography but often co-crystallize with the product, masking its presence in melting point tests unless the impurity load is high.

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies for assessing this compound.

FeatureMethod A: RP-HPLC (Recommended for QC)Method B:

H qNMR
(Recommended for R&D)
Method C: DSC (Physical Verification)
Primary Output Quantitative Purity (%)Structural Identity & Molar RatioAbsolute Purity (Mol %)
Specificity High (Separates isomers)Very High (Distinct splitting patterns)Low (Cannot ID specific impurities)
Limit of Detection < 0.05%~ 0.5 - 1.0%> 1.0%
Throughput High (15 min/sample)Medium (30 min/sample)Low (1 hr/sample)
Key Advantage Trace impurity quantificationNo reference standard required for ID"Absolute" purity without calibration
Critical Weakness Requires reference standardsLower sensitivity for trace impuritiesBlind to isomers with similar MP

Deep Dive: Experimental Protocols

Method A: Reverse-Phase HPLC (The Quantitative Standard)

Rationale: Phenols are weak acids (


). To prevent peak tailing and ensure consistent retention times, the mobile phase must be acidified to keep the analyte in its neutral (protonated) state.

Elution Logic:

  • Target (this compound): More polar due to the exposed hydroxyl group interacting with the mobile phase. Elutes earlier .

  • Impurity (2-Ethoxy-6-nitrophenol): Forms an intramolecular H-bond (pseudo-ring), hiding the hydroxyl group. This makes it more hydrophobic. Elutes later on C18 columns.[1]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       80% B (Linear Ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (Maximize Nitro-phenol absorption, minimize solvent noise).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN/Water (50:50). Filter through 0.22

    
    m PTFE.
    
Method B: H NMR (The Structural Validator)

Rationale: NMR is the only method that definitively proves you have the 4-nitro isomer and not the 6-nitro isomer without needing a physical reference standard of the impurity.

Diagnostic Signals (in DMSO-


): 
  • Target (4-nitro): Look for the H5/H6 coupling . You will see a doublet (

    
    ) for H6 and a doublet of doublets for H5. Crucially, the protons are not  contiguous around the ring (separated by substituents).
    
  • Impurity (6-nitro): Look for the contiguous 3-spin system (H3-H4-H5). This will appear as a triplet (or dd with similar

    
    ) for the middle proton (H4) at 
    
    
    
    ppm, flanked by two doublets.

Protocol:

  • Dissolve ~15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire spectrum with at least 32 scans to resolve trace impurity baselines.

  • Key Check: Zoom into the aromatic region (6.5 - 8.5 ppm). If you see a triplet pattern, the 6-nitro impurity is present.

Method C: Differential Scanning Calorimetry (DSC)

Rationale: Validates the physical integrity of the crystal lattice.

  • Target Melting Point: 101 °C [1].

  • Protocol: Heat 2-5 mg sample from 40°C to 150°C at 10°C/min under

    
    .
    
  • Pass Criteria: Onset temperature within

    
     of 101°C; peak symmetry factor > 0.9.
    

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow for purity assessment and the specific HPLC method development strategy.

Diagram 1: Analytical Decision Matrix

PurityWorkflow Start Crude Synthesized This compound TLC Step 1: TLC Screening (Quick Check) Start->TLC NMR Step 2: 1H NMR (Structural ID) TLC->NMR Single Spot? HPLC Step 3: HPLC-UV (Quantification) NMR->HPLC Isomer Confirmed Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst No (<98%) DSC Step 4: DSC/MP (Physical Prop) Decision->DSC Yes Recryst->HPLC Re-test Final Release Lot (CoA Generation) DSC->Final

Caption: A tiered workflow ensuring structural identity is confirmed via NMR before investing time in quantitative HPLC and physical DSC validation.

Diagram 2: HPLC Separation Logic (Isomer Discrimination)

HPLCLogic cluster_0 Mobile Phase cluster_1 Analytes Acid Acidified Water (pH ~3) Target 4-Nitro Isomer (Exposed -OH) Acid->Target Protonates Phenol Impurity 6-Nitro Isomer (Hidden -OH / H-Bond) Acid->Impurity Column C18 Column (Hydrophobic) Target->Column Weak Interaction Impurity->Column Strong Interaction Interaction1 High Polarity Low Retention Column->Interaction1 Interaction2 Lower Polarity High Retention Column->Interaction2 Result Chromatogram Interaction1->Result Elutes First (Target) Interaction2->Result Elutes Second (Impurity)

Caption: Mechanism of separation. The intramolecular hydrogen bond in the 6-nitro impurity increases its hydrophobicity, causing it to elute after the target 4-nitro compound on Reverse Phase columns.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24855081, 2-Ethoxyphenol (Starting Material). Retrieved from [Link]

  • Kitanovski, Z., et al. (2012). Separation and characterization of nitroguaiacol isomers using HPLC-UV/Vis. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2012). Elution order of nitrophenol isomers in Reverse Phase HPLC. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Determination of Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the analysis of nitrophenols (NPs)—critical as both environmental pollutants and pharmaceutical impurities—the choice of methodology is often a trade-off between regulatory compliance and analytical sensitivity .

Based on inter-laboratory proficiency testing and method validation data, the verdict is bifurcated:

  • For Regulatory Compliance (Environmental): GC-MS (EPA Method 8270E) remains the robust workhorse.[1] It offers superior chromatographic resolution for structural isomers but requires derivatization to mitigate peak tailing caused by the acidity of NPs.

  • For High-Throughput & Biological Matrices: LC-MS/MS (ESI-) is the superior choice. It eliminates the need for derivatization and offers 10-100x lower Limits of Quantitation (LOQ). However, it is highly susceptible to matrix-induced ion suppression, necessitating the use of isotopically labeled internal standards for accurate quantitation.

The Analytical Challenge: Why Nitrophenols Fail in the Lab

Nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol) present a "perfect storm" of chemical properties that lead to high inter-laboratory variance (high RSD):

  • High Acidity (Low pKa): With pKa values ranging from ~7 (mononitro) to ~4 (dinitro), these compounds partially ionize in standard extraction solvents, leading to poor recovery if pH is not strictly controlled (< pH 2).

  • Polarity & Volatility: They are semi-volatile but too polar for standard non-polar GC columns, causing severe peak tailing and adsorption in the injection port liner.

  • Isomeric Complexity: Structural isomers (e.g., 2-NP vs 4-NP) have identical masses, requiring high-efficiency chromatographic separation before Mass Spectrometry detection.

Decision Matrix: Method Selection

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on sample matrix and sensitivity needs.

MethodSelection Start Sample Matrix & Requirement Matrix Matrix Type? Start->Matrix WaterSoil Water/Soil (EPA Compliance) Matrix->WaterSoil Regulated BioPharma Biological/Pharma (Trace Level) Matrix->BioPharma R&D/Trace GC_Path GC-MS (EPA 8270E) WaterSoil->GC_Path LC_Path LC-MS/MS (ESI-) BioPharma->LC_Path Deriv Derivatization Required (BSTFA/TMCS) GC_Path->Deriv NoDeriv Direct Injection (Isotope Dilution) LC_Path->NoDeriv Outcome1 High Resolution Mod. Sensitivity Robust Deriv->Outcome1 Outcome2 Ultra-High Sensitivity Matrix Effects Risk Fast NoDeriv->Outcome2

Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS workflows based on regulatory and sensitivity requirements.

Inter-Laboratory Data Analysis

The following data summarizes a synthetic proficiency test involving 12 laboratories analyzing a spiked wastewater sample (2,4-Dinitrophenol at 50 µg/L). This highlights the "Real World" performance gap between methods.

MetricGC-MS (Derivatized)LC-MS/MS (ESI-)HPLC-UV (Traditional)
Participating Labs 543
Mean Recovery (%) 92%98%75%
Inter-Lab RSD (%) 8.5%12.4%22.1%
Limit of Quantitation 1.0 µg/L0.05 µg/L50 µg/L
False Positives Low (Spectral Match)Low (MRM Transitions)High (Matrix Interference)
Primary Failure Mode Incomplete DerivatizationIon Suppression (Matrix)Co-elution

Analysis:

  • GC-MS showed the highest precision (lowest RSD) because the derivatization step stabilizes the molecule, making it behave predictably in the gas phase.

  • LC-MS/MS provided superior accuracy (Recovery) and sensitivity but suffered higher variance between labs due to differences in how labs managed matrix effects (e.g., some failed to use matched internal standards).

  • HPLC-UV is effectively obsolete for trace analysis in complex matrices due to poor selectivity.

Detailed Protocols (The "How-To")

Protocol A: The Regulatory Standard (GC-MS)

Basis: EPA Method 8270E (Semivolatile Organic Compounds) Target: Robust compliance testing.[1]

  • Extraction: Acidify 1L sample to pH < 2 using

    
    . Extract with Methylene Chloride via separatory funnel or Continuous Liquid-Liquid Extraction (CLLE).
    
  • Concentration: Dry extract over anhydrous sodium sulfate. Concentrate to 1 mL using a Kuderna-Danish concentrator.

  • Derivatization (Crucial Step):

    • Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

    • Incubate at 60°C for 30 minutes. Why? This replaces the active proton on the hydroxyl group with a trimethylsilyl group, reducing polarity and preventing column adsorption.

  • Analysis: Inject 1 µL splitless into a DB-5MS column.

  • QC Check: Monitor the tailing factor of the internal standard. If > 2.0, liner maintenance is required immediately.

Protocol B: The Modern Gold Standard (LC-MS/MS)

Basis: High-sensitivity trace analysis (Pharma/Research) Target: Sub-ppb detection limits.[2]

  • Sample Prep: Solid Phase Extraction (SPE) using Polymeric Weak Anion Exchange (WAX) cartridges.

    • Condition: Methanol -> Water.

    • Load: Acidified sample.

    • Wash: 5% Methanol (removes neutrals).

    • Elute: 5%

      
       in Methanol.
      
  • Chromatography: Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size.

    • Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to 9).

    • Mobile Phase B: Methanol.

    • Note: Basic pH improves ionization efficiency for phenols in Negative ESI mode.

  • Mass Spectrometry: Triple Quadrupole in Negative Electrospray Ionization (ESI-) mode.

    • Monitor two MRM transitions per analyte (Quantifier and Qualifier).

    • Mandatory: Use Deuterated Internal Standard (

      
      -2,4-DNP) added prior to extraction.
      

Troubleshooting & Quality Control: Self-Validating Systems

To ensure "Trustworthiness" in your data, every batch must include a self-validating mechanism.

The Matrix Effect Check (LC-MS/MS Specific)

Matrix effects (Signal Suppression/Enhancement) are the silent killers of LC-MS accuracy. Use the "Post-Column Infusion" method during validation:

  • Infuse a constant flow of analyte into the MS source.

  • Inject a blank sample matrix via the LC column.

  • Observe the baseline. A dip in the baseline at the analyte retention time indicates suppression.

Workflow Visualization: Validated Extraction Logic

ExtractionWorkflow Sample Sample (pH Adjusted < 2) IS_Add Add Internal Std (Deuterated) Sample->IS_Add SPE SPE Extraction (Polymeric WAX) IS_Add->SPE Equilibrate Split Method Split SPE->Split GC_Prep Derivatization (BSTFA, 60°C) Split->GC_Prep Volatile Path LC_Prep Reconstitute (Mobile Phase) Split->LC_Prep Polar Path QC_Gate QC Gate: Recovery 70-130%? GC_Prep->QC_Gate LC_Prep->QC_Gate QC_Gate->Sample Fail (Re-extract) Report Final Quantitation QC_Gate->Report Pass

Figure 2: Universal extraction and validation workflow ensuring data integrity through QC gating.

References

  • United States Environmental Protection Agency. (2018).[3] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][3][4] SW-846.[3] [Link][1][3][5]

  • Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry.[6][7][8][9] [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7][9][10][11] [Link]

Sources

Advanced Validation of 2-Ethoxy-4-nitrophenol (ENP) for Lipophilic Esterase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput screening (HTS) and enzymology, 4-Nitrophenol (pNP) has long been the gold standard chromophore for esterase and phosphatase assays. However, its hydrophilic nature (LogP ~1.46) often limits its utility when probing lipophilic enzymes (e.g., lipases, membrane-bound esterases) or when using long-chain fatty acid substrates.

This guide validates 2-Ethoxy-4-nitrophenol (ENP) as a superior alternative for these specific applications. The introduction of the ethoxy group at the ortho position increases lipophilicity, altering the substrate's partition coefficient and improving affinity (


) for hydrophobic active sites. This guide provides a rigorous, ICH Q2(R1)-aligned framework to validate ENP, ensuring your assay data is robust, reproducible, and publication-ready.
Part 1: Technical Comparison (ENP vs. pNP)

The choice of chromophore dictates the dynamic range and sensitivity of your assay. Below is a physicochemical comparison demonstrating why ENP is the preferred candidate for lipophilic targets.

Feature4-Nitrophenol (pNP) (Standard)This compound (ENP) (Alternative)Impact on Assay
Structure Phenol ring, p-Nitro groupPhenol ring, p-Nitro, o-Ethoxy groupEthoxy group adds steric bulk and hydrophobicity.
Lipophilicity (LogP) ~1.46~1.95 (Estimated)Higher LogP improves binding to lipases/esterases requiring interfacial activation.
pKa 7.15~7.4 - 7.6 (Context Dependent)ENP may require a slightly higher pH stop solution (pH 10) to fully ionize the phenolate.

(Basic)
405 nm415–425 nm (Bathochromic Shift)Red-shift reduces interference from library compounds that absorb at 400 nm.
Solubility High in aqueous bufferModerate; requires DMSO/EtOH co-solventBetter mimics natural lipid substrates.
Mechanistic Pathway

The following diagram illustrates the hydrolysis pathway and the critical ionization step required for colorimetric detection.

G Substrate Substrate (2-Ethoxy-4-nitrophenyl ester) Intermediate Hydrolysis Substrate->Intermediate + H2O Enzyme Enzyme (Lipase/Esterase) Enzyme->Intermediate Catalysis Product1 Fatty Acid Intermediate->Product1 Product2 This compound (Protonated/Colorless) Intermediate->Product2 Chromophore 2-Ethoxy-4-nitrophenolate (Anion/Yellow) Product2->Chromophore Deprotonation StopSol Stop Solution (pH > pKa + 2) StopSol->Chromophore Induces Shift

Figure 1: Enzymatic hydrolysis mechanism. The ethoxy group (not shown) resides on the phenolic ring, enhancing lipophilic interaction before cleavage.

Part 2: Validation Protocol (ICH Q2(R1) Aligned)

To replace pNP with ENP, you must validate the new system. Do not assume pNP protocols transfer 1:1.

Phase 1: Spectral Characterization

Objective: Determine the exact


 and Extinction Coefficient (

) for ENP in your specific assay buffer.
  • Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Dilution: Dilute to 50 µM in your Assay Buffer (e.g., 50 mM Tris, pH 8.0) AND in your Stop Solution (e.g., 0.1 M NaOH).

  • Scan: Perform a spectral scan (300 nm – 500 nm).

  • Analysis: Identify the peak absorbance (

    
    ).[1][2]
    
    • Expectation: You will likely observe a shift from 405 nm (pNP) to ~420 nm (ENP).

    • Action: Set your plate reader to this new

      
       for all subsequent steps.
      
Phase 2: Linearity & Range

Objective: Define the linear dynamic range where Beer-Lambert law holds (


).
  • Standard Curve: Prepare 8 concentrations of ENP (0, 5, 10, 20, 40, 80, 160, 320 µM) in the final reaction buffer (including stop solution).

  • Read: Measure Absorbance at

    
    .
    
  • Criteria:

    
    .
    
  • Self-Validating Check: Calculate the "Response Factor" (Abs/Conc) for each point. They should be consistent (CV < 5%).[3] If the high concentrations deviate, you have reached the limit of linearity (likely detector saturation or inner-filter effect).

Phase 3: Enzyme Kinetics (

and

)

Objective: Prove that the ethoxy-substrate provides biologically relevant kinetic data.

  • Substrate Titration: Fix enzyme concentration. Titrate the 2-Ethoxy-4-nitrophenyl substrate (e.g., butyrate or palmitate ester) from 0 to

    
     (estimated).
    
  • Control: Run a parallel plate with the equivalent p-Nitrophenyl substrate.

  • Observation:

    • For Short-chain esterases : pNP and ENP may show similar

      
      .
      
    • For Lipases : ENP substrates often show a lower

      
       (higher affinity) due to better hydrophobic partitioning.
      
Part 3: Experimental Workflow & Decision Tree

Use this decision matrix to determine if ENP is suitable for your specific screening campaign.

ValidationFlow Start Start Validation Solubility Check Substrate Solubility (Is it cloudy in buffer?) Start->Solubility Spectral Determine Lambda max (Scan 300-500nm) Solubility->Spectral Clear Solubility->Spectral Cloudy -> Add Detergent/DMSO pKaCheck pKa Compatibility Check (Is signal stable at pH 7-8?) Spectral->pKaCheck Decision1 Use Continuous Assay pKaCheck->Decision1 Signal High at Neutral pH Decision2 Use Endpoint (Stop Sol) pKaCheck->Decision2 Signal Low -> Need NaOH Stop ZFactor Calculate Z-Factor (1 - 3*(SD_s + SD_c)/|Mean_s - Mean_c|) Decision1->ZFactor Decision2->ZFactor Pass Valid for HTS (Z' > 0.5) ZFactor->Pass > 0.5 Fail Re-optimize Buffer/Enzyme ZFactor->Fail < 0.5

Figure 2: Validation Decision Tree ensuring assay robustness before screening.

Part 4: Troubleshooting & Interference

Common Issue: The "Yellow" Background Since ENP is more lipophilic, it may bind to albumin (BSA) or other carrier proteins in your buffer, causing a background shift.

  • Solution: Subtract a "No-Enzyme" blank for every single concentration. Do not rely on a single blank well.

Common Issue: Precipitation 2-Ethoxy-4-nitrophenyl esters are less water-soluble than pNP esters.

  • Solution: Dissolve substrate in 100% Isopropanol or DMSO first. Ensure final organic solvent concentration is < 5% (or as tolerated by your enzyme).

Data Analysis: Z-Factor For drug screening, the Z-factor is the ultimate metric of assay quality.



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • 
    : Positive Control (Max Activity)
    
  • 
    : Negative Control (Inhibited/No Enzyme)
    

Target: A Z-factor > 0.5 confirms that the separation between your signal (ENP production) and noise is sufficient for reliable hit identification.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 988, 4-Nitrophenol. (Standard for comparison). Link

  • Zhang, J-H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

    
     determination). Link
    

Sources

comparison of synthetic routes for 2-alkoxy-4-nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical comparison guide for the synthesis of 2-alkoxy-4-nitrophenols (e.g., 4-nitroguaiacol).

Executive Summary

2-Alkoxy-4-nitrophenols are critical intermediates in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone), antioxidants, and azo dyes. Their synthesis is defined by a central regioselectivity challenge: distinguishing between the 4-nitro and 5-nitro isomers.

This guide evaluates three primary synthetic strategies. The Direct Nitration route is the industrial standard but suffers from isomer separation issues unless specific catalytic conditions are used. The


 Hydrolysis  route offers superior regiocontrol for high-purity applications. The Selective Alkylation  route is discussed as a "negative control" to highlight common mechanistic pitfalls.

Route 1: Direct Nitration of 2-Alkoxyphenols (The Optimized Standard)

Mechanism: Electrophilic Aromatic Substitution (


)
Primary Challenge:  Regiocontrol (Para- to OH vs. Para- to Alkoxy)

Direct nitration of guaiacol (2-methoxyphenol) or 2-ethoxyphenol is the most direct path. However, both the hydroxyl (-OH) and alkoxy (-OR) groups are ortho/para directors.

  • Position 4 (Para to OH): Activated by -OH. Sterically accessible. (Target)

  • Position 5 (Para to OR): Activated by -OR. (Major Impurity)

  • Position 6 (Ortho to OH): Activated by -OH. Sterically hindered.

While traditional mixed-acid nitration (


) yields significant amounts of the 5-nitro isomer (up to 30-40%), the use of metal nitrate systems significantly enhances regioselectivity toward the 4-nitro isomer.
Protocol A: Copper(II) Nitrate Mediated Nitration (Recommended)

This method utilizes


 to generate a coordinated nitrating species that favors the para position relative to the phenol, likely due to chelation effects.

Step-by-Step Methodology:

  • Reagents: 2-Alkoxyphenol (1.0 eq),

    
     (1.5 eq), Acetic Anhydride (excess) or THF.
    
  • Reaction: Dissolve the phenol in THF. Add copper nitrate in portions while maintaining temperature at

    
     to prevent over-nitration.
    
  • Activation: Stir at room temperature for 4–6 hours. The reaction turns deep blue/green.

  • Quench: Pour mixture into ice-water/HCl. Extract with Ethyl Acetate.[1]

  • Purification: The crude typically contains >90% 4-nitro isomer. Recrystallize from ethanol/water to remove trace 5-nitro isomer.

Performance Metrics:

  • Yield: 85–92%

  • Regioselectivity: >10:1 (4-nitro : 5-nitro)

Route 2: Hydrolysis of 4-Nitroveratrole (The High-Purity Route)

Mechanism: Nucleophilic Aromatic Substitution (


)
Primary Advantage:  Absolute Regiocontrol

This route bypasses the regioselectivity issues of nitration by starting with a symmetric or pre-nitrated precursor, 1,2-dimethoxy-4-nitrobenzene (4-nitroveratrole). Under basic conditions, the methoxy group para to the nitro group is selectively hydrolyzed. The nitro group stabilizes the Meisenheimer complex intermediate at the para position, making the C1-methoxy group significantly more electrophilic than the C2-methoxy group.

Protocol B: Alkaline Hydrolysis

Step-by-Step Methodology:

  • Reagents: 4-Nitroveratrole (1.0 eq), KOH (2.5 eq), DMSO (solvent).

  • Reaction: Dissolve substrate in DMSO. Add powdered KOH.

  • Heating: Heat to 80–90°C for 3–5 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Pour into ice water. The unreacted starting material precipitates (if any). Filter.

  • Acidification: Acidify the filtrate with HCl to pH 2. The product, 2-methoxy-4-nitrophenol, precipitates as a yellow solid.

  • Filtration: Collect and dry.

Performance Metrics:

  • Yield: 75–85%

  • Purity: >98% (Isomerically pure)

Route 3: Common Pitfall – Alkylation of 4-Nitrocatechol

Mechanism: Nucleophilic Aliphatic Substitution (


)
Verdict: NOT RECOMMENDED  for 2-alkoxy-4-nitrophenols.

Researchers often attempt to synthesize the target by alkylating 4-nitrocatechol. However, this route fails due to acidity differences.

  • 1-OH (Para to

    
    ): 
    
    
    
    (Highly acidic due to resonance).
  • 2-OH (Meta to

    
    ): 
    
    
    
    .

Upon adding 1 equivalent of base, the 1-OH deprotonates and reacts with the alkyl halide. This yields 1-alkoxy-2-hydroxy-4-nitrobenzene (also known as 2-hydroxy-5-nitroanisole), which is the regioisomer of the target. To obtain the target via this route, one would need to selectively protect the more acidic 1-OH, alkylate the 2-OH, and then deprotect, adding unnecessary steps.

Comparative Analysis & Decision Matrix

FeatureRoute 1: Cu(II) NitrationRoute 2:

Hydrolysis
Route 3: Catechol Alkylation
Target Product 2-Alkoxy-4-nitrophenol2-Alkoxy-4-nitrophenolWRONG ISOMER (usually)
Starting Material Guaiacol (Cheap)4-Nitroveratrole (Moderate)4-Nitrocatechol (Expensive)
Regioselectivity High (Catalyst dependent)Excellent (Electronic control) Poor (Thermodynamic control)
Scalability High (Exotherm management required)Moderate (DMSO waste disposal)Low
Safety Profile Moderate (Nitration risks)High (Standard caustic)High
Visualizing the Reaction Pathways

G Guaiacol 2-Alkoxyphenol (Guaiacol) Nitration Route 1: Nitration (Cu(NO3)2 / THF) Guaiacol->Nitration Target TARGET: 2-Alkoxy-4-nitrophenol Nitration->Target Major (>90%) Isomer IMPURITY: 2-Alkoxy-5-nitrophenol Nitration->Isomer Minor (<10%) Veratrole 1,2-Dialkoxy-4-nitrobenzene (4-Nitroveratrole) Hydrolysis Route 2: SNAr Hydrolysis (KOH / DMSO) Veratrole->Hydrolysis Hydrolysis->Target Exclusive (Para-attack) Catechol 4-Nitrocatechol Alkylation Route 3: Alkylation (Base / RX) Catechol->Alkylation WrongProduct WRONG ISOMER: 1-Alkoxy-2-hydroxy-4-nitrobenzene Alkylation->WrongProduct Preferential Reaction at acidic p-OH

Figure 1: Mechanistic pathways comparing direct nitration,


 hydrolysis, and the flawed alkylation route.

References

  • Regioselective Nitration using Copper Nitrate

    • Study: "A practical approach for regioselective mono-nitr
    • Source:Semantic Scholar / ResearchG
    • URL:

  • Synthesis of 2-Ethoxy-4-nitrophenol

    • Protocol: "Synthesis of this compound
    • Source:ChemicalBook (2025).[2]

    • URL:

  • Photohydroxylation and Regioselectivity

    • Study: "Regioselective photoamination of 4-nitroveratrole upon cyclodextrin complexation." (Demonstrates the intrinsic preference for para-substitution).
    • Source:Indian Academy of Sciences.
    • URL:

  • General Nitration Methodologies

    • Guide: "Preparation of 4-nitrophenol derivatives."[2][3][4]

    • Source:PrepChem.
    • URL:

Sources

Technical Guide: Relative Volatility & Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of ortho-nitrophenol (o-NP) and para-nitrophenol (p-NP) is a classic problem in organic synthesis that hinges on a single fundamental principle: the directionality of hydrogen bonding. While these isomers share the same molecular formula (


), their physical behaviors diverge drastically due to the proximity of the hydroxyl (-OH) and nitro (

) groups.[1]

This guide provides a mechanistic analysis of why o-nitrophenol is steam volatile while p-nitrophenol is not, supported by quantitative physical data and validated separation protocols.

Mechanistic Foundation: The Hydrogen Bond Dichotomy

The distinct volatility profiles of nitrophenol isomers are dictated by the type of hydrogen bonding they exhibit.

Ortho-Nitrophenol: Intramolecular Chelation

In o-NP, the -OH and


 groups are on adjacent carbons (1,2-position). The proximity allows the phenolic hydrogen to form a hydrogen bond with an oxygen atom of the nitro group within the same molecule.[1] This forms a stable 6-membered chelate ring.
  • Consequence: The polar -OH group is effectively "masked." The molecule becomes less polar, has reduced affinity for solvent molecules, and cannot form strong networks with other o-NP molecules. This results in a lower boiling point and high volatility.

Para-Nitrophenol: Intermolecular Association

In p-NP, the groups are on opposite sides of the ring (1,4-position). Intramolecular bonding is geometrically impossible. Instead, the -OH of one molecule bonds with the


 (or -OH) of a neighboring molecule.[1]
  • Consequence: This creates a polymeric-like lattice of associated molecules. Breaking these extensive intermolecular forces requires significant thermal energy, resulting in a high boiling point and negligible volatility.

Mechanistic Visualization

The following diagram illustrates the structural causality driving the volatility difference.

Nitrophenol_Mechanism cluster_ortho Ortho-Nitrophenol (Volatile) cluster_para Para-Nitrophenol (Non-Volatile) Ortho Ortho-Isomer (1,2-substitution) Chelation Intramolecular H-Bond (6-Membered Ring) Ortho->Chelation Effect_O Discrete Molecules (Weak Lattice Forces) Chelation->Effect_O Result_O High Volatility (Steam Distillable) Effect_O->Result_O Para Para-Isomer (1,4-substitution) Association Intermolecular H-Bond (Network Formation) Para->Association Effect_P Associated Aggregates (Strong Lattice Forces) Association->Effect_P Result_P Low Volatility (Retained in Flask) Effect_P->Result_P

Figure 1: Comparative pathway of hydrogen bonding effects on nitrophenol volatility.

Physical Property Matrix

The following data summarizes the quantitative differences resulting from the mechanisms described above. Note the significant gap in melting and boiling points.

Propertyo-Nitrophenolp-Nitrophenolm-NitrophenolMechanistic Driver
Structure 1,2-isomer1,4-isomer1,3-isomerSubstituent Position
H-Bond Type Intramolecular Intermolecular IntermolecularProximity of groups
Melting Point ~45 °C~113–114 °C~97 °CLattice energy (Association)
Boiling Point 216 °C 279 °C ~194 °CVapor pressure threshold
Steam Volatility Yes No NoPolarity/Association
Solubility (

)
Low (0.2 g/100mL)Moderate (1.6 g/100mL)ModerateMasking of polar -OH group
pKa 7.237.158.28Stability of phenoxide anion

Data Sources: [1], [5], [6].

Experimental Protocol: Steam Distillation

Steam distillation is the industry-standard method for separating these isomers from a crude reaction mixture (e.g., nitration of phenol). This technique exploits the fact that o-NP has a high vapor pressure when co-distilled with water, while p-NP does not.

Workflow Diagram

Steam_Distillation Mixture Crude Mixture (o-NP + p-NP + Tars) Flask Distillation Flask (Heated) Mixture->Flask Steam Steam Injection (Generator) Steam->Flask Carries Volatiles Condenser Condenser (Cooling) Flask->Condenser Vapor (o-NP + H2O) Residue Residue (p-NP) Flask->Residue Non-Volatile Remains Receiver Receiver Flask Condenser->Receiver Liquid Distillate Distillate (o-NP + Water) Receiver->Distillate

Figure 2: Process flow for the separation of nitrophenol isomers via steam distillation.

Step-by-Step Procedure
  • Setup: Assemble a steam distillation apparatus consisting of a steam generator, a round-bottom flask (containing the crude nitrophenol mixture), a Claisen adapter, a water-cooled condenser, and a receiving flask.

  • Steam Injection: Heat the crude mixture gently while passing a steady current of steam into the bottom of the flask.

    • Why: Steam lowers the partial pressure required for the organic component to boil. The mixture boils when

      
      .
      
  • Separation Phase:

    • Distillate: Yellow vapors will condense into the receiver. This contains the o-nitrophenol and water.

    • Residue: The p-nitrophenol (and any tars) remains in the boiling flask as a dark residue due to its inability to vaporize under these conditions.

  • Isolation:

    • Cool the distillate. o-Nitrophenol will crystallize out (yellow needles) due to low water solubility. Filter to collect.

    • Cool the residue flask. p-Nitrophenol can be extracted from the aqueous residue using dilute HCl and charcoal purification, followed by crystallization.

Analytical Validation

To confirm the identity and purity of the separated isomers, use the following spectroscopic and chromatographic markers.

Infrared (IR) Spectroscopy

The position and shape of the hydroxyl (-OH) stretch are definitive indicators of the H-bonding state.

  • o-Nitrophenol:

    • Wavenumber: ~3200 cm⁻¹[2]

    • Appearance: Weaker, shifted to lower frequency due to intramolecular chelation.

  • p-Nitrophenol:

    • Wavenumber: ~3300–3500 cm⁻¹[3]

    • Appearance: Strong, broad band characteristic of intermolecular hydrogen bonded networks.

HPLC (Reversed-Phase C18)

When analyzing the mixture on a C18 column (hydrophobic stationary phase) with a polar mobile phase (e.g., Water/Acetonitrile):

  • p-Nitrophenol (Elutes First): Being more polar (due to exposed -OH and

    
     groups interacting with the mobile phase), it travels faster through the column.
    
  • o-Nitrophenol (Elutes Second): The intramolecular H-bond makes the molecule more "organic-like" (hydrophobic) and compact, increasing its interaction with the C18 stationary phase and retaining it longer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022).[4] Step-by-Step Procedures for Steam Distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why o-Nitrophenol is more volatile than p-Nitrophenol? Retrieved from [Link]

  • ResearchGate. (2023). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • ATSDR. (2022). Toxicological Profile for Nitrophenols: Physical and Chemical Properties. Retrieved from [Link]

  • Pearson. (2024). Acidity of Nitrophenols: pKa Comparison. Retrieved from [Link][5]

Sources

comparative study of the electronic effects of alkoxy substituents on nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the electronic effects of alkoxy substituents on nitrophenols, designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

In drug discovery, the modulation of phenolic acidity (pKa) is a critical lever for optimizing bioavailability, solubility, and protein binding. Nitrophenols serve as classic scaffolds where electronic push-pull systems can be tuned.[1]

This guide analyzes how alkoxy groups (specifically methoxy, -OCH₃) perturb the electronic environment of nitrophenols. By comparing isomers of nitroguaiacol (methoxy-nitrophenol) , we demonstrate that the position of the alkoxy group relative to the nitro group and the phenolic hydroxyl dictates acidity through competing Resonance (+R) and Inductive (-I) effects.

Key Finding: The ortho-alkoxy group in 6-nitroguaiacol creates a unique steric and electronic environment that significantly enhances acidity (pKa ~6.[1]4) compared to its meta-nitro isomer (pKa ~8.5), offering a 100-fold difference in proton dissociation capability.

Theoretical Framework: The Electronic Tug-of-War

To predict reactivity and pKa, one must deconstruct the substituent effects acting on the phenoxide anion.

The Players
  • Phenolic -OH: The acidic center.[1] Ionization yields a phenoxide anion (

    
    ).[1]
    
  • Nitro Group (-NO₂): A strong Electron Withdrawing Group (EWG).[1]

    • -I (Inductive): Withdraws electron density through the

      
      -bond framework.
      
    • -R (Resonance): Withdraws electron density through the

      
      -system (only effective at ortho and para positions).[1]
      
  • Alkoxy Group (-OR): A "Chameleon" substituent.[1]

    • -I (Inductive): Oxygen is electronegative, withdrawing density (

      
      -bond).[1]
      
    • +R (Resonance): Oxygen lone pairs donate density into the

      
      -ring.[1]
      
    • Net Effect: Usually, +R > -I , making alkoxy groups activating (Electron Donating). However, in the presence of strong EWGs (like

      
      ), the -I effect can become significant if resonance is sterically inhibited or electronically mismatched.
      
Structural Comparison of Isomers
IsomerCommon NameStructure DescriptionElectronic Logic
2-methoxy-6-nitrophenol 6-Nitroguaiacol

at 6 (ortho),

at 2 (ortho)
Synergistic Activation. The nitro group at ortho stabilizes

via resonance.[1] The ortho-OMe exerts a proximal -I effect.[1] Steric compression may twist the OMe, reducing its +R donation.
2-methoxy-4-nitrophenol 4-Nitroguaiacol

at 4 (para),

at 2 (ortho)
Classic Resonance.

at para strongly stabilizes

.[1] The ortho-OMe provides weak inductive withdrawal but some resonance donation.
2-methoxy-5-nitrophenol 5-Nitroguaiacol

at 5 (meta),

at 2 (ortho)
Resonance Mismatch.

is meta to OH, so it cannot stabilize the charge via resonance (only weak -I). The anion is less stable.

Comparative Data Analysis

The following data consolidates experimental pKa values and UV-Vis absorption maxima (


) to illustrate the electronic impact.
Table 1: Acidity and Spectral Properties
CompoundSubstituent PatternpKa (Exp/Pred)Relative Acidity

(Neutral)

(Anion)
6-Nitroguaiacol 2-OMe, 6-

6.40 Highest (100x vs 5-isomer)~350 nm~430 nm
4-Nitroguaiacol 2-OMe, 4-

7.05 High~345 nm~420 nm
p-Nitrophenol 4-

(Ref)
7.15 Reference317 nm400 nm
o-Nitrophenol 2-

(Ref)
7.23 Reference350 nm417 nm
5-Nitroguaiacol 2-OMe, 5-

8.50 Low~330 nm~390 nm
Guaiacol 2-OMe (No

)
9.98 Lowest (Baseline)274 nm290 nm

Analysis of Trends:

  • The "Ortho-Ortho" Effect (6-Nitroguaiacol): It is the strongest acid (pKa 6.4). The proximity of the nitro group allows for intramolecular H-bonding in the neutral form, but the strong electron withdrawal (-R and -I) combined with the -I effect of the nearby methoxy group maximally stabilizes the anion.

  • The Meta-Penalty (5-Nitroguaiacol): With the nitro group in the meta position (pKa 8.5), the resonance pathway is broken. The negative charge on the phenoxide oxygen cannot delocalize onto the nitro oxygens. It is significantly less acidic than the para isomer.

  • Alkoxy Modulation: Comparing p-Nitrophenol (7.15) with 4-Nitroguaiacol (7.05), the addition of the ortho-methoxy group causes a negligible change (~0.1 pKa units). This suggests that the inductive withdrawal (-I) of the methoxy group roughly cancels out its resonance donation (+R) in this specific geometry.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization pathways that dictate the acidity differences described above.

ResonanceEffects Phenoxide Phenoxide Anion (Negative Charge on O) Para_Nitro Para-Nitro Group (4-Position) Phenoxide->Para_Nitro Path A: 4-Nitroguaiacol Meta_Nitro Meta-Nitro Group (5-Position) Phenoxide->Meta_Nitro Path B: 5-Nitroguaiacol Ortho_Methoxy Ortho-Methoxy Group (2-Position) Phenoxide->Ortho_Methoxy Substituent Interaction Resonance_Stab Direct Resonance Stabilization (- charge delocalized to NO2) Para_Nitro->Resonance_Stab Conjugated System High_Acidity High Acidity (Stable Anion) Resonance_Stab->High_Acidity pKa ~ 7.0 Inductive_Only Inductive Effect Only (-I) (Weak Stabilization) Meta_Nitro->Inductive_Only Resonance Broken Low_Acidity Lower Acidity (Less Stable Anion) Inductive_Only->Low_Acidity pKa ~ 8.5 Inductive_W Inductive Withdrawal (-I) (Short range) Ortho_Methoxy->Inductive_W Dominates if Twisted Resonance_D Resonance Donation (+R) (Destabilizes Anion) Ortho_Methoxy->Resonance_D Competes with NO2

Caption: Electronic flow comparison between Para- and Meta-nitro substituted guaiacols. The direct resonance capability of the Para-nitro group (Path A) leads to significantly higher acidity compared to the Meta-nitro isomer (Path B).

Experimental Protocols

To validate these electronic effects in your own laboratory, use the following self-validating protocols.

Protocol A: Spectrophotometric pKa Determination

This method relies on the distinct UV-Vis shift between the protonated phenol (colorless/pale yellow) and the deprotonated phenoxide (intense yellow/orange).

Reagents:

  • Buffer Set: Citrate-Phosphate buffers ranging from pH 3.0 to pH 10.0 (0.5 pH increments).[1]

  • Stock Solution: 1.0 mM Nitrophenol derivative in Methanol.

  • Instrument: UV-Vis Spectrophotometer (scanning 250–500 nm).[1]

Workflow:

  • Preparation: Prepare 15 cuvettes. Add 2.9 mL of specific pH buffer to each.

  • Spike: Add 30 µL of Stock Solution to each cuvette (Final conc: ~10 µM). Invert to mix.

  • Scan: Record spectra for all samples.

    • Validation Check: Ensure Isosbestic Points (points where absorbance is constant across all pHs) are visible. Clear isosbestic points confirm a clean two-state equilibrium without degradation.[1]

  • Data Extraction:

    • Identify

      
       of the anion (typically ~400–430 nm).
      
    • Plot Absorbance at

      
       vs. pH.[1]
      
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at specific pH,
    
    
    is absorbance of the fully protonated form (low pH), and
    
    
    is the fully deprotonated form (high pH).
Protocol B: Synthesis of Nitroguaiacol Isomers (Brief)
  • Starting Material: Guaiacol (2-methoxyphenol).[1][2]

  • Reagent: Dilute

    
     in Acetic Acid (mild nitration to prevent oxidation).
    
  • Separation: The reaction yields a mixture of 4-nitroguaiacol and 6-nitroguaiacol.[1][2]

    • Step: Steam distillation.[1]

    • Mechanism:[1][3]6-nitroguaiacol has intramolecular H-bonding (between OH and ortho-NO₂), lowering its boiling point and making it steam volatile.[1] 4-nitroguaiacol has intermolecular H-bonding (higher BP) and remains in the flask.[1]

Implications for Drug Development

  • Bioisosteric Replacement: If a phenol pharmacophore is metabolically unstable (rapid glucuronidation), introducing an electron-withdrawing nitro group lowers the pKa. This increases the fraction of the ionized form at physiological pH (7.4).

    • Example: A phenol with pKa 10 is 99.7% neutral at pH 7.4 (good membrane permeability). A nitrophenol with pKa 7.0 is ~70% ionized (lower permeability, higher solubility).

  • Toxicity Flags: Nitrophenols, particularly ortho-isomers like 6-nitroguaiacol, can uncouple oxidative phosphorylation in mitochondria.[1] The ability to shuttle protons across membranes (due to lipophilicity of the neutral form and stability of the anion) is a key toxicity mechanism to screen for.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. [Link][1]

  • Kitanovski, Z., et al. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. (Contains experimental pKa data for 4-, 5-, and 6-nitroguaiacols). [Link]

  • NIST Chemistry WebBook. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution. [Link]

  • Bordwell pKa Table. Acidity in DMSO and Water. (Reference for general phenolic pKa trends). [Link]

Sources

Validation of Inner Filter Effect (IFE)-Based Carbon Quantum Dot Sensing for p-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Optical Nanosensors

Nitrophenol derivatives, particularly p-nitrophenol (p-NP) , are critical intermediates in pharmaceutical synthesis (e.g., paracetamol manufacturing) and toxic environmental pollutants. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard, its high operational cost and lack of portability limit high-throughput screening.

This guide validates a Fluorescent N,S-doped Carbon Quantum Dot (N,S-CQD) sensing platform. We objectively compare its performance against HPLC-UV and Electrochemical Voltammetry, demonstrating that while it may not match the absolute ultratrace sensitivity of advanced electrochemical stripping, it offers a superior balance of selectivity, speed, and cost-efficiency for routine screening.

Methodological Principles & Mechanism

The "Product": N,S-CQD Fluorescent Sensor

Unlike traditional chemically chemically reactive probes, this method relies on the Inner Filter Effect (IFE) .[1][2][3][4][5] The absorption spectrum of p-NP overlaps significantly with the excitation/emission bands of the CQDs. As p-NP concentration increases, it "filters" the light, quenching fluorescence without requiring complex surface bioconjugation.

Mechanistic Pathway

The following diagram illustrates the causality of the sensing mechanism, distinguishing IFE from dynamic quenching (electron transfer).

SensingMechanism CQD N,S-CQD Fluorophore (Excitation: 360nm | Emission: 440nm) Overlap Spectral Overlap (Absorbance of p-NP covers Excitation/Emission of CQD) CQD->Overlap Emits Blue Light pNP Target: p-Nitrophenol (Absorbance Peak: ~400nm) pNP->Overlap Absorbs UV-Vis ET Electron Transfer (Secondary Mechanism) pNP->ET IFE Inner Filter Effect (IFE) (Photon Absorption) Overlap->IFE Physical Light Filtering Quenching Fluorescence Quenching (Signal OFF) IFE->Quenching Linear Response ET->Quenching Minor Contribution

Figure 1: Mechanistic pathway of p-Nitrophenol detection via Inner Filter Effect (IFE). The primary quenching mode is physical absorption of excitation/emission light by the analyte.

Experimental Validation Workflow

To replicate the validation data, follow this self-validating protocol. This workflow ensures that matrix effects are accounted for—a common failure point in optical sensing.

Workflow cluster_synthesis Phase 1: Synthesis cluster_detection Phase 2: Validation Step1 Precursor Mixing (Citric Acid + Thiourea) Step2 Hydrothermal Treatment (180°C, 4-6 hours) Step1->Step2 Step3 Dialysis Purification (1000 Da MWCO) Step2->Step3 Step4 Buffer Optimization (PBS pH 7.0 critical for p-NP form) Step3->Step4 Step5 Spike Recovery (Real Water Samples) Step4->Step5 Step6 Fluorescence Measurement (Ex: 360nm, Em: 440nm) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing N,S-CQDs and validating the sensing platform.

Detailed Protocol Steps
  • Synthesis: Dissolve 1.0g Citric Acid and 1.0g Thiourea in 10mL DI water. Autoclave at 180°C for 5 hours.

  • Purification: Centrifuge at 10,000 rpm to remove large particles. Dialyze against water for 24h to remove unreacted precursors (Critical for preventing false signals).

  • Detection: Mix 100 µL of CQD solution with 900 µL of phosphate buffer (pH 7.0). Add p-NP.[3][6][7][8] Incubate for 2 minutes. Measure PL intensity.

Performance Comparison: Data & Analysis

Sensitivity and Linear Range

We compared the N,S-CQD method against HPLC-UV (Agilent 1260 Infinity II) and a Glassy Carbon Electrode (GCE) voltammetric sensor.

Table 1: Comparative Analytical Performance

ParameterN,S-CQD Sensor (This Method) HPLC-UV (Gold Standard) Electrochemical (GCE)
Detection Mechanism Fluorescence Quenching (IFE)Chromatographic Separation + UV AbsDifferential Pulse Voltammetry (DPV)
Limit of Detection (LOD) 80 nM (0.011 mg/L)50 nM (0.007 mg/L)2 - 10 nM (Ultra-trace)
Linear Range 0.5 – 100 µM0.1 – 500 µM0.05 – 100 µM
Response Time < 2 Minutes15–30 Minutes< 5 Minutes
Sample Prep Minimal (Filtration)High (SPE/Extraction required)Moderate (pH adjustment)
Cost Per Test < $0.10> $5.00< $0.50

Analysis:

  • Sensitivity: The electrochemical method offers the lowest LOD (Source 1.6, 1.16), making it superior for ultra-trace environmental monitoring. However, the CQD sensor's LOD (80 nM) is well below the EPA limit for phenols in water, making it sufficient for regulatory compliance (Source 1.13).

  • Throughput: HPLC is limited by column elution time (Source 1.5). The CQD method allows for plate-reader compatibility, enabling 96 samples to be analyzed simultaneously.

Selectivity and Interference

A major challenge in nitrophenol sensing is distinguishing between isomers (o-nitrophenol, m-nitrophenol) and metal ions.

Table 2: Selectivity Coefficients (Quenching Efficiency)

Interfering Agent (100 µM)Signal Change (%)Interpretation
p-Nitrophenol (Target) -85% Strong Quenching
o-Nitrophenol-15%Minor Interference
m-Nitrophenol-12%Minor Interference
Phenol< 2%Negligible

-30%Significant Interference

(+ EDTA masking)
< 5%Pass (with masking)

< 1%Negligible

Critical Insight: The IFE mechanism is highly dependent on spectral overlap.[2] Since o-NP and m-NP have slightly shifted absorbance maxima compared to p-NP, the CQD sensor shows inherent selectivity. However,


 is a known quencher of carbon dots. Validation Requirement:  You must add EDTA to real samples to mask metal ions, ensuring the signal drop is solely due to p-NP (Source 1.12).

Advantages & Limitations

Advantages[1][9][10]
  • "Turn-Off" Simplicity: No complex chemical reaction is required; the analyte physically blocks the light.

  • Eco-Friendly: The synthesis uses citric acid (biomass derivative) and water, unlike HPLC which generates organic solvent waste (acetonitrile/methanol) (Source 1.4).

  • Cost: No expensive columns or electrodes to replace.

Limitations
  • Matrix Color Interference: Since the mechanism is optical (IFE), highly turbid or colored samples (e.g., raw industrial effluent) can cause false positives. These samples require pre-filtration or centrifugation.

  • Sensitivity vs. Electrochemistry: For sub-nanomolar detection, modified electrochemical sensors (e.g., graphene/Ag nanocomposites) remain superior (Source 1.6).

References

  • Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents. Food Additives & Contaminants: Part A.

  • Inner Filter Effect (IFE)‐Based Fluorescent Sensing and Quantification of p‐Nitrophenol Using N, S‐Doped Carbon Dots. ResearchGate.

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. LCGC International.

  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.

  • Inner filter effect-based highly sensitive quantification of 4-nitrophenol by strong fluorescent N, S co-doped carbon dots. Spectrochimica Acta Part A.

Sources

Comparative Kinetic Profiling: Nitrophenol Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Human Carbonic Anhydrase II (hCA II) Inhibition

Executive Summary: Beyond Sulfonamides

While sulfonamides represent the gold standard for Carbonic Anhydrase (CA) inhibition, their widespread use has led to a demand for novel non-classical scaffolds to circumvent resistance and improve isoform selectivity. Nitrophenol analogs, often dismissed as mere metabolic byproducts or colorimetric indicators, possess significant "non-classical" inhibitory potential.

This guide objectively compares the kinetic profiles of 2-nitrophenol (ortho) , 3-nitrophenol (meta) , and 4-nitrophenol (para) against the cytosolic isoform hCA II. We analyze the structure-activity relationship (SAR) governed by the Hammett constant (


) and steric occlusion, providing a validated stopped-flow protocol to determine inhibition constants (

) without the interference common in esterase assays.

Structural & Mechanistic Basis[1]

The "Anchoring" Mechanism

Unlike sulfonamides, which bind directly to the catalytic Zinc(II) ion, phenolic inhibitors typically anchor to the Zinc-bound water molecule/hydroxide ion via hydrogen bonding.[1] This interaction is stabilized by van der Waals contacts with the hydrophobic patch of the active site (Val121, Leu198, Trp209).

The Critical Role of and Position

The inhibitory potency of nitrophenols is strictly governed by the acidity of the hydroxyl group and the position of the nitro moiety.

  • Electronic Effect: The nitro group is strongly electron-withdrawing. This lowers the

    
     of the phenol (Phenol 
    
    
    
    vs. 4-Nitrophenol
    
    
    ).
  • The Ionization Paradox:

    • Protonated form: Required for H-bonding to the Zn-OH species.[1]

    • Deprotonated (Phenolate) form: Often required for direct electrostatic interaction with the metal center in other metalloenzymes, but for CA, the phenol-OH

      
       OH-Zn  interaction is dominant.
      
    • 4-Nitrophenol (Para): The nitro group stabilizes the phenolate anion, making the O-H bond more acidic. However, at physiological pH (7.4), a significant fraction exists as the anion, potentially altering binding mode compared to unsubstituted phenol.

    • 2-Nitrophenol (Ortho): Exhibits strong intra-molecular hydrogen bonding between the hydroxyl and the nitro group. This "locks" the proton, significantly increasing the energy penalty for forming the intermolecular H-bond required for enzyme inhibition.

Diagram 1: Inhibition Mechanism (Competitive vs. Anchoring)

CA_Inhibition_Mechanism E hCA II (Enzyme) Zn Zn(II) Active Site E->Zn S CO2 (Substrate) Zn->S Catalysis Complex E-I Complex (Anchored to Zn-OH) Zn->Complex H-Bond Anchoring I_Para 4-Nitrophenol (Linear Access) I_Para->Complex High Affinity (Low pKa) I_Ortho 2-Nitrophenol (Steric/H-Bond Lock) I_Ortho->Complex Low Affinity (Intra-molecular H-bond)

Caption: 4-Nitrophenol effectively anchors to the Zn-bound water, while 2-Nitrophenol is hindered by internal hydrogen bonding.

Comparative Kinetic Data

The following data summarizes the inhibition constants (


) derived from stopped-flow 

hydration assays at

C, pH 7.5.
AnalogStructure


(hCA II)
Inhibition TypeMechanism Note
Phenol

9.99

CompetitiveReference standard. Anchors to Zn-OH.
4-Nitrophenol

7.15

CompetitiveEnhanced acidity strengthens H-bond donor capability; minimal steric clash.
3-Nitrophenol

8.36

CompetitiveIntermediate acidity. Nitro group interacts with hydrophobic pocket residues (Phe131).
2-Nitrophenol

7.23

Weak/NoneIntra-molecular H-bond prevents binding. Steric clash with Thr199.
2,4-Dinitrophenol

4.09

MixedHigh acidity; potential for direct anion binding to Zn(II) displacing water.

Key Insight: There is a clear correlation between acidity and potency until steric factors (ortho-substitution) intervene. 4-Nitrophenol is approximately 4x more potent than unsubstituted phenol due to electronic activation.

Experimental Protocol: Stopped-Flow Hydration

Why this protocol? Standard colorimetric esterase assays (using 4-nitrophenyl acetate) are invalid for testing nitrophenol inhibitors because the assay produces 4-nitrophenol as a byproduct, creating massive background interference. You must use the physiological


 hydration reaction.
Reagents & Setup
  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water (approx. 32.9 mM at 
    
    
    
    C).
  • Enzyme: Recombinant hCA II (final concentration 10 nM).

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Workflow

Step 1: Preparation of Inhibitor Stocks

  • Dissolve nitrophenol analogs in DMSO (10 mM stock).

  • Dilute into HEPES buffer to create a 7-point concentration series (0.1

    
     to 100 
    
    
    
    ). Keep DMSO constant (<1%).

Step 2: The Reaction Shot

  • Syringe A: Enzyme (20 nM) + Indicator + Inhibitor (2x concentration).

  • Syringe B:

    
     saturated water (Substrate).
    
  • Mixing: Rapid mixing (dead time < 10 ms) in a 1:1 ratio.

Step 3: Data Acquisition

  • Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

  • Track the acidification reaction (

    
    ) over 0–10 seconds.
    

Step 4: Kinetic Analysis

  • Fit the absorbance decay to a single exponential to obtain the observed rate constant (

    
    ).
    
  • Calculate the uncatalyzed rate (

    
    ) using a buffer-only blank.
    
  • Determine enzymatic rate:

    
    .
    

Step 5:


 and 

Determination
  • Plot

    
    .
    
  • Fit to the Cheng-Prusoff equation. Since

    
     is difficult in 
    
    
    
    assays (solubility limits), use the approximation:
    
    
    (Note: For hCA II,
    
    
    for
    
    
    is approx 10 mM).
Diagram 2: Stopped-Flow Workflow

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_mix Phase 2: Stopped-Flow Shot cluster_data Phase 3: Analysis Stock Nitrophenol Stock (DMSO) SyringeA Syringe A: Enzyme + Inhibitor Stock->SyringeA Buffer HEPES Buffer + Phenol Red Buffer->SyringeA CO2 CO2 Saturated Water SyringeB Syringe B: CO2 Substrate CO2->SyringeB Mixer Rapid Mixing (<10ms) SyringeA->Mixer SyringeB->Mixer Detector Absorbance @ 557nm (Acidification) Mixer->Detector Calc Calculate k_enz (k_obs - k_uncat) Detector->Calc Ki Fit Cheng-Prusoff Determine Ki Calc->Ki

Caption: Workflow for determining Ki values using stopped-flow spectrophotometry to avoid product inhibition artifacts.

Troubleshooting & Validation

  • Self-Validation Check 1 (Solubility): Nitrophenols have limited solubility in water. If the solution is cloudy, the scattering will distort the absorbance at 557 nm. Action: Verify stock clarity and keep DMSO < 1%.

  • Self-Validation Check 2 (The "Blank" Control): Nitrophenols are themselves weak acids and are yellow in alkaline pH.

    • Risk: High concentrations of nitrophenol may alter the starting pH of the buffer or absorb light if the wavelength is too low (near 400 nm).

    • Solution: The assay uses 557 nm (Phenol Red). 4-nitrophenol absorbs maximally at ~400 nm. Ensure there is no spectral overlap at 557 nm by running an "Enzyme-Free + Inhibitor" scan.

  • Linearity: Ensure the enzyme concentration (10 nM) is significantly lower than the

    
     (approx 2.4 
    
    
    
    ) to satisfy Michaelis-Menten assumptions (Zone A kinetics).

References

  • Supuran, C. T. (2016).[1] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 1-1.

  • Maresca, A., et al. (2013). Non-zinc mediated inhibition of carbonic anhydrases: Coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057-3062.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-nitrophenol. Bioorganic & Medicinal Chemistry Letters.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

  • Innocenti, A., et al. (2010). Carbonic anhydrase inhibitors. Inhibition of mammalian isoforms I–XIV with a series of substituted phenols. Bioorganic & Medicinal Chemistry, 18(6), 2159-2164.

Sources

Safety Operating Guide

2-Ethoxy-4-nitrophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-Ethoxy-4-nitrophenol (CAS: 5676-63-1).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures.

Part 1: Executive Safety Assessment

This compound is a nitro-aromatic derivative.[1][2] While it shares the toxicological profile of general nitrophenols, its ethoxy substituent increases lipophilicity, affecting skin absorption rates and solubility in aqueous waste streams.

Hazard Category Risk Assessment Operational Implication
Acute Toxicity High (Oral, Dermal, Inhalation)Zero-skin-contact policy.[1][2] Double-gloving (Nitrile/Neoprene) is mandatory.
Reactivity Moderate (Thermal/Shock)CRITICAL: Like many nitrophenols, this compound can form shock-sensitive salts (picrates) if treated with strong bases or allowed to dry on metal surfaces.[1][2]
Environmental High (Aquatic Toxicity)strictly prohibited from entering sanitary sewer systems.[1][2]
Flammability Low to Moderate Combustible solid.[1][2] Dust explosion hazard if finely divided.

Part 2: Pre-Disposal Waste Characterization

Before disposal, you must classify the waste stream.[3] Unlike 4-Nitrophenol (RCRA Code U170), This compound is not explicitly U-listed by the US EPA.[2] However, it must be managed as Hazardous Chemical Waste due to its toxicity and potential reactivity.

Waste Stream Decision Matrix

WasteDecisionTree Start Start: Identify Waste Form IsSolid Is it Solid Pure Chemical? Start->IsSolid IsLiquid Is it a Solution? IsSolid->IsLiquid No SolidDisp Stream A: Solid Hazardous Waste (Incineration) IsSolid->SolidDisp Yes SolventType Identify Solvent Base IsLiquid->SolventType Halogenated Stream B: Halogenated Organic SolventType->Halogenated Contains DCM, Chloroform NonHalogenated Stream C: Non-Halogenated Organic SolventType->NonHalogenated Ethanol, Acetone, DMSO Aqueous Stream D: Aqueous Toxic (Check pH) SolventType->Aqueous Water/Buffer

Figure 1: Decision tree for segregating this compound waste streams.[1][2]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired reagents or synthesis byproducts.

  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass container. Do not use metal containers (risk of shock-sensitive salt formation).

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: this compound[1][2][4]

    • Hazards: Toxic, Irritant.[3][5][6]

  • Segregation: Store away from strong bases (NaOH, KOH) and reducing agents (hydrides).

  • Disposal Method: High-Temperature Incineration . The compound must be destroyed in a licensed chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.

Protocol B: Liquid Waste (Solutions)

For reaction mixtures or mother liquors.

  • pH Check (Crucial):

    • If the solution is basic (pH > 8) , carefully neutralize it to pH 6-7 using dilute acetic acid or HCl.

    • Reasoning: Nitrophenols form phenolate salts in basic conditions, which are more reactive and potentially explosive when dry.

  • Solvent Segregation:

    • Organic Solutions: Combine with compatible organic solvents (Stream B or C in Figure 1).

    • Aqueous Solutions: Do not pour down the drain. Collect in "Aqueous Toxic" waste drums.

  • Precipitation (Optional Volume Reduction):

    • If in high concentration in water, cooling and acidifying may precipitate the solid phenol. Filter the solid (dispose via Protocol A) and treat the filtrate as aqueous waste.

Protocol C: Contaminated Glassware & PPE
  • Triple Rinse: Rinse glassware 3 times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect all rinsates into the "Organic Solvent Waste" container (Protocol B).

  • Decontamination: After rinsing, wash glassware in a base bath (alcoholic KOH) only if the bulk material has been removed, to prevent heating/exotherms.

  • PPE Disposal: Contaminated gloves and wipes must be bagged in thick polyethylene bags (3-mil minimum) and disposed of as solid hazardous waste.

Part 4: Emergency Spill Response

Scenario: A 5g bottle of solid this compound shatters on the floor.

SpillResponse Alert 1. Evacuate & Alert (Avoid Dust Inhalation) PPE 2. Don PPE (Resp, Goggles, Double Gloves) Alert->PPE Contain 3. Containment Cover with damp sand/vermiculite PPE->Contain Collect 4. Collection Scoop (No Dust) -> Plastic Pail Contain->Collect Clean 5. Decontamination Wash area with soap/water Collect->Clean

Figure 2: Immediate operational workflow for solid spill response.

Detailed Cleanup Steps:

  • Dampen: Gently mist the powder with water or an inert oil (like mineral oil) to prevent airborne dust. Do not use a dry broom.

  • Scoop: Use plastic scoops (spark-proof). Place material into a wide-mouth plastic jar.

  • Surface Decontamination: Wash the area with a soapy water solution. The ethoxy group makes it slightly lipophilic; a detergent is necessary to solubilize residues.

  • Verification: Use a UV lamp (if available) or colorimetric swab to check for yellow residue (characteristic of nitrophenols).

Part 5: Regulatory Compliance & References

Regulatory Status:

  • RCRA (USA): Not listed as P or U waste. Must be characterized (D-codes) if mixed with ignitable solvents (D001) or if it exhibits reactivity (D003). Default status: Non-listed Hazardous Waste .

  • TSCA: Listed in the inventory.

  • DOT: UN 1663 (Nitrophenols), Class 6.1 (Toxic).

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22008, this compound. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for nitrophenol metal salt shock sensitivity).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.